Piperidine-3-carboxylic acid hydrochloride
Description
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Properties
IUPAC Name |
piperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h5,7H,1-4H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZWUDOLANRDSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60487419 | |
| Record name | Piperidine-3-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60487419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6034-80-6 | |
| Record name | Piperidine-3-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60487419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the Piperidine Scaffold
An In-Depth Technical Guide to Piperidine-3-carboxylic acid Hydrochloride: Properties, Synthesis, and Applications
In the landscape of modern medicinal chemistry, the piperidine ring stands out as one of the most prevalent N-heterocyclic scaffolds found in pharmaceuticals and natural alkaloids.[1] Its conformational pre-organization and ability to present substituents in well-defined three-dimensional space make it a privileged structure for interacting with biological targets. Piperidine-3-carboxylic acid, also known as nipecotic acid, and its hydrochloride salt represent a cornerstone building block within this chemical class.[2] Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, coupled with a chiral center at the 3-position, provides a versatile platform for the synthesis of complex, high-value molecules.
This guide, prepared from the perspective of a Senior Application Scientist, delves into the core chemical properties of Piperidine-3-carboxylic acid hydrochloride. We will move beyond a simple recitation of data to explore the causality behind its reactivity, the rationale for specific analytical and synthetic methodologies, and its strategic application in contemporary drug discovery programs.
Core Chemical Identity and Physicochemical Profile
Piperidine-3-carboxylic acid hydrochloride is the salt form of nipecotic acid, which enhances its stability and aqueous solubility, making it more convenient for handling and formulation.[3][4] The fundamental structure consists of a saturated six-membered ring containing a nitrogen atom, with a carboxylic acid group at the C-3 position.
Caption: Structure of Piperidine-3-carboxylic acid Hydrochloride.
The presence of the hydrochloride salt means the piperidine nitrogen is protonated, forming a piperidinium cation, with chloride as the counter-ion. This is a critical detail for understanding its solubility and reactivity in different solvent systems.
Physicochemical Data Summary
The following table summarizes key quantitative properties, compiled from various sources. It's important to note that values, especially melting points, can vary slightly based on the specific enantiomer and purity.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂ClNO₂ | [5] |
| Molecular Weight | 165.62 g/mol | [5] |
| Appearance | White to off-white or light yellow crystalline powder/solid | [4][6][7] |
| Melting Point | ~261 °C (decomposes) for the free acid; enantiomers vary slightly | [4][8] |
| Solubility | Soluble in water | [4] |
| pKa | pK1: 3.35 (+1); pK2: 10.64 (0) (at 25°C for the free acid) | [4] |
| Storage | Store in a cool, dry, well-ventilated place in a sealed container | [9][10] |
Stereochemistry and Conformational Analysis
The carbon at the 3-position is a chiral center, meaning Piperidine-3-carboxylic acid exists as two enantiomers: (S)-(+)-Nipecotic acid and (R)-(-)-Nipecotic acid. The specific enantiomer is often critical for biological activity, making enantiomeric purity a key parameter in pharmaceutical synthesis.[2][6]
From a conformational standpoint, the piperidine ring predominantly adopts a chair conformation to minimize steric strain.[11] This results in two primary chair conformers where the carboxylic acid group can be either axial or equatorial. The equatorial conformation is generally more stable, as it minimizes 1,3-diaxial interactions. This conformational preference is a key determinant in how the molecule presents its functional groups for interaction with other molecules, such as enzyme active sites.
Spectroscopic Characterization
Spectroscopic analysis is fundamental for confirming the structure and purity of the compound. Below are the expected characteristics.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is highly characteristic.
-
O-H Stretch: A very broad absorption is expected in the 2500-3500 cm⁻¹ region, which is indicative of the hydrogen-bonded hydroxyl group of the carboxylic acid.[12]
-
C=O Stretch: A strong, sharp absorption band will appear around 1710-1740 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.[12][13]
-
N-H Stretch: A medium absorption band from the secondary ammonium salt (R₂NH₂⁺) typically appears in the 2700-3100 cm⁻¹ range, often overlapping with the broad O-H and C-H stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
COOH Proton: A highly deshielded, broad singlet typically appears far downfield (>10 ppm), which is characteristic of a carboxylic acid proton.
-
N-H Protons: The two protons on the protonated nitrogen will also be downfield, often seen as a broad signal.
-
Ring Protons: The protons on the piperidine ring (CH and CH₂) will appear as a complex series of multiplets, generally in the 1.5-3.5 ppm range. Protons on carbons adjacent to the nitrogen and the carboxyl-bearing carbon will be further downfield due to inductive effects.[12][14]
-
-
¹³C NMR:
-
Carbonyl Carbon: The most deshielded signal will be the carbonyl carbon of the carboxylic acid, typically appearing around 170-180 ppm.[13]
-
Ring Carbons: The carbons of the piperidine ring will resonate in the 20-60 ppm range. The carbons adjacent to the nitrogen (C2 and C6) will be the most downfield among the ring carbons.[13]
-
Synthesis and Chemical Reactivity
The utility of Piperidine-3-carboxylic acid hydrochloride as a building block is defined by its synthesis and the reactivity of its two functional groups.
Synthetic Pathways
Several routes exist for the synthesis of the piperidine core. A prevalent industrial method involves the catalytic hydrogenation of a pyridine precursor, such as nicotinic acid (Pyridine-3-carboxylic acid).
Caption: General synthetic scheme via pyridine hydrogenation.
The choice of catalyst (e.g., Platinum oxide, Nickel) and reaction conditions is critical for achieving high yield and selectivity while avoiding over-reduction or side reactions.[15][16]
Another efficient method involves the direct hydrolysis of a corresponding amide, such as 3-piperidineformamide hydrochloride, using concentrated acid.[2]
Experimental Protocol: Hydrolysis of 3-Piperidineformamide Hydrochloride
This protocol is adapted from established patent literature and serves as a representative example of its synthesis.[2]
-
Reaction Setup: Charge a suitable reaction vessel with 3-piperidineformamide hydrochloride (1 equivalent) and concentrated hydrochloric acid (e.g., 4 mL per gram of starting material).
-
Heating: Heat the mixture to 60-65 °C and maintain for 3-4 hours. The rationale here is that elevated temperature is required to drive the hydrolysis of the stable amide bond.
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Crystallization: Cool the reaction mixture to 15-20 °C. The product, Piperidine-3-carboxylic acid hydrochloride, is typically less soluble in the cold reaction medium and will precipitate. Stir for an additional 4-6 hours to maximize crystal formation.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a cold solvent, such as ethanol, to remove residual acid and impurities. Dry the product under vacuum at 60-65 °C to yield the final, purified compound.
Chemical Reactivity
The synthetic versatility of this molecule stems from the orthogonal reactivity of its amine and carboxylic acid functionalities.
-
N-Functionalization: The secondary amine is a nucleophile and a base.
-
Protection: It is readily protected with common protecting groups like Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate) to allow for selective reaction at the carboxylic acid.[9][17] This is a cornerstone of peptide synthesis and complex molecule construction.
-
Alkylation/Acylation: The nitrogen can be alkylated or acylated to introduce a wide variety of substituents, which is a common strategy for modulating the pharmacological properties of the final compound.[18]
-
-
Carboxyl-Functionalization:
-
Amide Coupling: The carboxylic acid can be activated (e.g., with EDC/DMAP) and coupled with amines to form amide bonds, a fundamental reaction in drug synthesis.[18]
-
Esterification: It can be converted to esters, which can serve as prodrugs or intermediates for further transformations.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄, providing access to a different class of derivatives.
-
Applications in Drug Discovery and Development
Piperidine-3-carboxylic acid hydrochloride is not just a laboratory curiosity; it is a commercially significant intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[19]
-
GABA Uptake Inhibitors: As nipecotic acid, it is a known inhibitor of the γ-aminobutyric acid (GABA) transporter, a critical mechanism in neuroscience.[2] This has made its derivatives key targets for developing drugs for neurological disorders such as epilepsy.[20]
-
Scaffold for Diverse APIs: The piperidine scaffold is present in over twenty classes of pharmaceuticals.[1] Derivatives of Piperidine-3-carboxylic acid are used to synthesize analgesics, anti-inflammatory agents, and antipsychotics.[3][17]
-
Fragment-Based Drug Discovery (FBDD): Due to its small size, defined 3D shape, and versatile functional handles, this molecule and its simple derivatives are excellent fragments for FBDD campaigns.[16] Screening these fragments can identify initial low-affinity hits that are then optimized into potent drug candidates.
Safety, Handling, and Storage
As a responsible scientist, understanding the hazards and proper handling procedures is non-negotiable.
Hazard Identification
According to the Globally Harmonized System (GHS), Piperidine-3-carboxylic acid and its hydrochloride salt are classified as:
-
Serious Eye Irritant (Category 2/2A): Causes serious eye irritation.[5][21]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[5][21]
Some sources also classify the parent compound, piperidine hydrochloride, as toxic if swallowed.[19]
Protocol for Safe Handling and Storage
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[22]
-
Personal Protective Equipment (PPE):
-
Handling Practices: Avoid breathing dust.[21] Avoid contact with skin and eyes.[22] Wash hands thoroughly after handling.[19] Do not eat, drink, or smoke in the work area.[9]
-
Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.[19][21] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[9]
Conclusion
Piperidine-3-carboxylic acid hydrochloride is a quintessential example of a high-value chemical building block. Its well-defined structure, predictable reactivity, and chiral nature provide chemists with a reliable and versatile tool for the synthesis of complex molecular architectures. A thorough understanding of its physicochemical properties, spectroscopic signatures, and handling requirements is essential for its safe and effective use. From its foundational role in academic research to its application in the industrial-scale synthesis of life-saving medicines, this compound will undoubtedly remain a staple in the synthetic chemist's toolbox for the foreseeable future.
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PubChem. (n.d.). (3S)-piperidine-3-carboxylic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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MySkinRecipes. (n.d.). (R)-Piperidine-3-carboxylic acid hydrochloride. Retrieved from [Link]
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Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]
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ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]
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Piperidine-3-carboxylic acid hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Piperidine-3-Carboxylic Acid Hydrochloride
Abstract
Piperidine-3-carboxylic acid, commonly known as nipecotic acid, and its hydrochloride salt, is a pivotal pharmacological tool in the field of neuroscience. Its significance stems from its role as a potent inhibitor of γ-aminobutyric acid (GABA) uptake, which has profound implications for understanding and modulating inhibitory neurotransmission. This guide provides a comprehensive overview of the molecular mechanism of action of piperidine-3-carboxylic acid hydrochloride, detailing its interaction with primary molecular targets, the subsequent physiological ramifications, and its application in research and drug development. We will delve into the causality behind experimental designs used to elucidate its function, present detailed protocols for key assays, and contextualize its utility for researchers, scientists, and drug development professionals.
Introduction: The GABAergic System and the Role of Nipecotic Acid
The delicate balance between excitatory and inhibitory signaling is fundamental to the proper functioning of the central nervous system (CNS). Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian brain, playing a crucial role in regulating neuronal excitability.[1] The action of GABA is terminated by its removal from the synaptic cleft, a process mediated by a family of sodium- and chloride-dependent GABA transporters (GATs).[2][3]
Piperidine-3-carboxylic acid, or nipecotic acid, is a GABA-related compound that has been extensively utilized as a research tool to probe the intricacies of the GABAergic system.[1] Its hydrochloride salt form enhances its stability and solubility for experimental use. The primary and most well-characterized mechanism of action of nipecotic acid is the competitive inhibition of GATs, which elevates synaptic GABA concentrations and potentiates inhibitory neurotransmission.[1][2] This action has made it an invaluable compound for studying conditions associated with GABAergic dysfunction, such as epilepsy and anxiety disorders.[2]
Core Mechanism of Action: Inhibition of GABA Transporters (GATs)
The primary molecular targets of nipecotic acid are the GABA transporters. By competitively inhibiting these transporters, nipecotic acid effectively blocks the reuptake of GABA from the synaptic cleft into both neurons and glial cells.[1][3] This leads to a prolonged presence of GABA in the synapse, allowing for sustained activation of postsynaptic GABA receptors and an overall enhancement of inhibitory signaling.[2]
There are four known subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and GAT-4. Nipecotic acid exhibits differential inhibitory activity across these subtypes.
| Transporter Subtype | IC50 Value (µM) | Primary Location |
| GAT-1 | 2.6 | Neurons and Glia |
| GAT-2 | 310 | Leptomeninges, Choroid Plexus |
| GAT-3 | 29 | Glia |
| GAT-4 | 16 | Neurons and Glia |
| Data sourced from studies on mouse transporters.[4] |
This differential affinity, with a notable preference for GAT-1, underscores the complexity of its pharmacological profile. The development of more selective GAT inhibitors, such as the antiepileptic drug tiagabine (a derivative of (R)-nipecotic acid), was built upon the foundational understanding provided by nipecotic acid.[5]
Signaling Pathway: GAT Inhibition
The following diagram illustrates the core mechanism of nipecotic acid at a GABAergic synapse.
Caption: Mechanism of Nipecotic Acid at the GABAergic Synapse.
Secondary Mechanisms and Off-Target Effects
While GAT inhibition is its principal mechanism, research has suggested other potential actions, particularly at higher concentrations.
-
Direct GABA-A Receptor Agonism: Some studies have indicated that at relatively high concentrations (EC50 ≈ 300 µM), nipecotic acid can directly activate GABA-A-like chloride channels.[1] This is a crucial consideration in experimental design, as effects observed at high concentrations may not be solely attributable to GAT inhibition.[1] For most applications focusing on its role as an uptake inhibitor, concentrations should be kept well below this threshold.
-
Adenosine A3 Receptor Binding: Nipecotic acid has been shown to bind to the adenosine A3 receptor with a high affinity (IC50 = 0.01 µM).[4] The functional consequence of this interaction is less characterized compared to its effects on the GABAergic system, but it represents a potential off-target effect that researchers should be aware of.
In contrast, nipecotic acid shows negligible binding to GABA-A or GABA-B receptors at concentrations typically used to inhibit GABA uptake (IC50s > 100 µM).[4]
Experimental Protocols for Mechanistic Elucidation
To validate the mechanism of action of piperidine-3-carboxylic acid hydrochloride, a series of well-defined experiments are necessary. These protocols are designed to be self-validating by including appropriate controls.
Protocol 1: In Vitro GABA Uptake Assay Using Synaptosomes
This assay directly measures the inhibition of GABA reuptake in a preparation of nerve terminals.
Objective: To quantify the inhibitory potency (IC50) of nipecotic acid on GABA transporters.
Methodology:
-
Synaptosome Preparation:
-
Homogenize brain tissue (e.g., rat cortex) in ice-cold sucrose buffer.
-
Perform differential centrifugation to pellet synaptosomes.
-
Resuspend the synaptosomal pellet in a physiological buffer.
-
-
Uptake Assay:
-
Pre-incubate synaptosomes at 37°C with varying concentrations of nipecotic acid hydrochloride (or vehicle control).
-
Initiate the uptake reaction by adding a known concentration of radiolabeled GABA (e.g., [3H]GABA).
-
Incubate for a short period (e.g., 5 minutes) to measure the initial rate of uptake.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]GABA.
-
Quantify the radioactivity retained on the filters (representing intracellular [3H]GABA) using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of inhibition of [3H]GABA uptake against the logarithm of nipecotic acid concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality and Controls:
-
Why Synaptosomes? They provide a physiologically relevant model containing intact nerve terminals with functional transporters.[6]
-
Positive Control: A known potent GAT inhibitor like tiagabine can be used to confirm assay performance.
-
Negative Control: A non-specific uptake condition (e.g., incubation at 4°C) is used to determine background signal.
Workflow: In Vitro GABA Uptake Assay
Caption: Experimental workflow for a [3H]GABA uptake assay.
Applications in Research and Therapeutic Development
The ability of piperidine-3-carboxylic acid to modulate GABAergic transmission has established it as a cornerstone tool in neuropharmacology.
-
Investigating Neurological Disorders: It is widely used in preclinical models to study the role of GABAergic deficits in conditions like epilepsy and anxiety.[2] By elevating endogenous GABA levels, researchers can probe the functional consequences of enhanced inhibitory signaling and explore potential therapeutic strategies.[2]
-
Foundation for Drug Discovery: While nipecotic acid itself has limited therapeutic potential due to its poor ability to cross the blood-brain barrier, it has served as a crucial scaffold for the development of new drugs.[7] The design of more lipophilic derivatives, such as the FDA-approved antiepileptic drug tiagabine, was a direct result of research that began with nipecotic acid.[5][8] This exemplifies the critical role of tool compounds in medicinal chemistry and drug development.
Conclusion
Piperidine-3-carboxylic acid hydrochloride is a classic neuropharmacological agent whose primary mechanism of action is the competitive inhibition of GABA transporters, most notably GAT-1. This action reduces the clearance of GABA from the synaptic cleft, thereby augmenting inhibitory neurotransmission. While secondary effects, such as direct receptor agonism at high concentrations, should be considered during experimental design, its utility as a selective GABA uptake inhibitor is well-established. Its application has been instrumental in dissecting the complexities of the GABAergic system and has paved the way for the development of clinically relevant therapeutics. For researchers in neuroscience and drug discovery, a thorough understanding of its mechanism of action is essential for its effective use as a tool to explore the landscape of inhibitory signaling in the brain.
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Isonipecotic acid. Wikipedia. (URL: [Link])
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Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. PubMed. (URL: [Link])
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Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. (URL: [Link])
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Biological Activity of Piperidine-3-Carboxylic Acid Hydrochloride
Technical Guide & Application Note
Executive Summary
Piperidine-3-carboxylic acid hydrochloride (commonly known as Nipecotic Acid Hydrochloride ) is a non-proteinogenic amino acid derivative and a potent, competitive inhibitor of
This guide dissects the compound's interaction with the GABA Transporter 1 (GAT-1), its limitations regarding blood-brain barrier (BBB) permeability, and the specific experimental protocols required to validate its activity in vitro.
Chemical & Pharmacological Profile
Structural Identity
-
IUPAC Name: Piperidine-3-carboxylic acid hydrochloride[1]
-
Common Name: Nipecotic Acid HCl
-
Stereochemistry: The biological activity is stereoselective. The (R)-enantiomer is significantly more potent than the (S)-enantiomer in inhibiting GABA uptake.
Physicochemical Limitations
Despite its high affinity for GAT-1, Nipecotic acid is zwitterionic at physiological pH. This high polarity prevents passive diffusion across the Blood-Brain Barrier (BBB), rendering it ineffective as a systemic drug in its native form. This limitation drove the development of lipophilic prodrugs and derivatives (see Section 4).
Mechanism of Action: GAT-1 Inhibition[3][4][5]
The Competitive Substrate Mechanism
Unlike simple "blockers," Nipecotic acid acts as a competitive substrate . It competes with GABA for the binding site on the extracellular face of GAT-1.
-
Binding: Nipecotic acid binds to the GAT-1 transporter with high affinity (
). -
Translocation: It is transported into the presynaptic neuron or glial cell, utilizing the Na+/Cl- gradient.
-
Result: By occupying the transporter, it prevents the clearance of GABA from the synaptic cleft, thereby prolonging the inhibitory postsynaptic potential (IPSP).
Visualization of GABAergic Modulation
The following diagram illustrates the interference of Nipecotic acid at the tripartite synapse.
Figure 1: Nipecotic acid competitively binds to GAT-1, preventing GABA reuptake and enhancing inhibitory signaling.[3][4][5]
Therapeutic Evolution: The Tiagabine Connection
To overcome the BBB impermeability of Nipecotic acid, researchers attached a lipophilic anchor to the piperidine nitrogen.
| Feature | Nipecotic Acid | Tiagabine |
| Structure | Polar, Zwitterionic | Lipophilic (Thiophene anchor) |
| BBB Permeability | Negligible | High |
| Mechanism | Substrate (Transported) | Blocker (Locks GAT-1 in inward-open state) |
| Clinical Use | Research Tool Only | Antiepileptic Drug (Gabitril) |
Key Insight: While Nipecotic acid is transported into the cell, Tiagabine is too bulky to be transported. It binds to the transporter and locks it, effectively "jamming" the door.
Experimental Protocol: [³H]-GABA Uptake Assay
Objective: Determine the IC50 of Piperidine-3-carboxylic acid HCl in rat brain synaptosomes.
Reagents & Preparation
-
Buffer: Krebs-Ringer phosphate buffer (pH 7.4).
-
Radioligand: [³H]-GABA (Specific activity: 50-80 Ci/mmol).
-
Tissue: Rat cerebral cortex synaptosomes (P2 fraction).
-
Control: 1 mM unlabelled GABA (for non-specific uptake).
Workflow Methodology
This protocol relies on the principle of competitive inhibition.[3]
Figure 2: Standardized workflow for determining GABA uptake inhibition potency.
Step-by-Step Execution
-
Tissue Prep: Homogenize rat cerebral cortex in 0.32 M sucrose. Centrifuge at 1000 x g (10 min) to remove debris. Centrifuge supernatant at 20,000 x g (20 min) to pellet synaptosomes. Resuspend in Krebs-Ringer buffer.
-
Equilibration: Aliquot synaptosomes into tubes containing varying concentrations of Nipecotic acid HCl (
). Pre-incubate at 37°C for 10 minutes to allow inhibitor binding. -
Uptake: Initiate reaction by adding [³H]-GABA (final conc. 10 nM). Incubate for exactly 5 minutes.
-
Critical Note: Do not exceed 5 minutes; initial rate conditions must be maintained to measure transport velocity accurately.
-
-
Termination: Rapidly filter through Whatman GF/B filters under vacuum. Wash 3x with ice-cold buffer to remove extracellular radioligand.
-
Quantification: Measure radioactivity via liquid scintillation counting. Calculate specific uptake by subtracting non-specific uptake (determined in the presence of 1 mM cold GABA).
Comparative Data Summary
The following table summarizes the inhibitory potency of Nipecotic acid compared to its derivatives and analogues.
| Compound | Target | IC50 (µM) | Mechanism Type |
| (R)-Nipecotic Acid | GAT-1 | 10 - 16 | Competitive Substrate |
| (S)-Nipecotic Acid | GAT-1 | > 500 | Inactive Enantiomer |
| Tiagabine | GAT-1 | 0.2 - 0.4 | Non-transported Blocker |
| Guvacine | GAT-1 | 8 - 15 | Competitive Substrate |
Note: IC50 values vary based on tissue preparation (synaptosomes vs. slice) and temperature.
References
-
Johnston, G. A., et al. (1976).[4] "Betel nut constituents as inhibitors of gamma-aminobutyric acid uptake." Nature.
-
Nielsen, E. B., et al. (1991). "Tiagabine (NO-328), a novel and potent inhibitor of GABA uptake." European Journal of Pharmacology.
-
Krogsgaard-Larsen, P., et al. (1975).[4] "Inhibition of GABA uptake in rat brain slices by nipecotic acid, various isoxazoles and related compounds." Journal of Neurochemistry.
-
Motiwala, Z., et al. (2022).[3][6] "Structural basis of GABA reuptake inhibition." Nature.
-
PubChem Compound Summary. (2024). "Nipecotic acid hydrochloride." National Library of Medicine.
Sources
- 1. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Structural Analysis of Piperidine-3-carboxylic Acid Hydrochloride
Technical Guide & Protocol
Executive Summary & Pharmacological Significance
Piperidine-3-carboxylic acid (Nipecotic acid) hydrochloride is a critical chiral scaffold in medicinal chemistry, serving as the core pharmacophore for GABA uptake inhibitors such as Tiagabine. Unlike its regioisomers (pipecolic acid and isonipecotic acid), the 3-substituted piperidine ring introduces a specific stereochemical complexity that dictates biological affinity.
For drug development professionals, the hydrochloride salt form is preferred over the zwitterionic free acid due to enhanced solubility and bioavailability. However, this introduces solid-state challenges:
-
Hygroscopicity: The salt's tendency to absorb moisture.
-
Polymorphism: The potential for different packing arrangements affecting stability.
-
Absolute Configuration: The necessity to distinguish between the bioactive (R)-enantiomer and the (S)-enantiomer.
This guide provides a self-validating workflow for the synthesis, crystallization, and structural analysis of Piperidine-3-carboxylic acid HCl, ensuring rigorous control over solid-state properties.
Synthesis and Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction (SC-XRD), we utilize a deprotection strategy that minimizes inorganic impurities, followed by a controlled solvent evaporation method.
Chemical Pathway (N-Boc Deprotection)
The most reliable route to the pure hydrochloride salt involves the acid-mediated deprotection of N-(tert-butoxycarbonyl)-piperidine-3-carboxylic acid.
Reaction Scheme:
Crystallization Workflow
The following protocol is designed to grow prisms suitable for diffraction (0.2 – 0.5 mm).
Step-by-Step Methodology:
-
Dissolution: Dissolve 100 mg of crude Piperidine-3-carboxylic acid HCl in a minimum volume (approx. 2 mL) of absolute ethanol at 40°C.
-
Filtration: Pass the warm solution through a 0.22
m PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust). -
Anti-solvent Addition: Slowly layer 0.5 mL of diethyl ether or n-hexane on top of the ethanol solution. Do not mix.
-
Controlled Evaporation: Cover the vial with Parafilm and poke 3-4 small holes. Store in a vibration-free environment at 20°C.
-
Harvesting: Crystals should appear within 48-72 hours. Harvest using a nylon loop and immediately coat in Paratone oil for cryo-protection.
Self-Validating Check:
-
Visual Inspection: Under a polarized light microscope, crystals must exhibit sharp extinction (blink dark/bright) when rotated. If crystals appear "feathery" or opaque, the lattice is likely solvated or amorphous; repeat with slower evaporation.
Experimental Workflow Diagram
Caption: Figure 1. Optimized crystallization workflow ensuring high-quality single crystals for diffraction analysis.
Structural Elucidation & Analysis
Once a crystal is mounted, the structural solution provides the definitive proof of connectivity and stereochemistry.
Expected Crystallographic Parameters
While specific parameters depend on the exact polymorph, the hydrochloride salt typically crystallizes in non-centrosymmetric space groups (e.g., P2
Table 1: Typical Data Collection Parameters for Organic Salts
| Parameter | Specification | Rationale |
| Radiation Source | Cu K | Preferred for absolute configuration (anomalous scattering of Cl). |
| Temperature | 100 K | Minimizes thermal motion of the piperidine ring atoms. |
| Resolution | 0.8 Å or better | Required to resolve H-atom positions on the ammonium group. |
| Completeness | > 99% | Essential for accurate refinement. |
Key Structural Motifs
The analysis must focus on three specific regions of the electron density map:
-
The Cation (Piperidinium):
-
The nitrogen atom (N1) will be protonated. Look for two peaks in the difference Fourier map corresponding to
. -
The ring typically adopts a chair conformation , with the carboxylic acid group at position 3 preferring the equatorial orientation to minimize 1,3-diaxial strain, although packing forces can sometimes force it axial.
-
-
The Anion (Chloride):
-
The
ion acts as a multi-point hydrogen bond acceptor. -
It bridges the ammonium protons (
) and the carboxylic acid proton ( ).
-
-
Absolute Configuration:
-
For chiral samples, the Flack Parameter is critical.
-
Value near 0.0 indicates correct structure; near 1.0 indicates inverted structure.
-
Note: Chlorine provides sufficient anomalous scattering with Cu radiation to determine this reliably.
-
Hydrogen Bonding Network Diagram
The stability of the crystal lattice is dominated by the charge-assisted hydrogen bond network.
Caption: Figure 2. Primary hydrogen bonding interactions stabilizing the Nipecotic Acid HCl salt lattice.
Solid-State Characterization & Quality Control
To ensure the single crystal is representative of the bulk material, complementary techniques are required.
Powder X-Ray Diffraction (PXRD)
Simulate a theoretical powder pattern from the single-crystal .CIF file and overlay it with the experimental bulk PXRD pattern.
-
Match: Bulk purity is confirmed.
-
Extra Peaks: Indicates presence of other polymorphs or impurities (e.g., NaCl byproduct if not washed).
Thermal Analysis (DSC)
Run Differential Scanning Calorimetry (DSC) at 10°C/min.
-
Melting Point: Pure (R)-Nipecotic acid HCl typically melts/decomposes >250°C.
-
Events: Look for endotherms prior to melting, which indicate dehydration (if a hydrate) or polymorphic transitions.
References
-
Chemical Synthesis & Properties
-
Crystallographic Database
-
Pharmacological Context
-
Stereochemical Determination
- Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.
-
[Link]
Sources
- 1. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nipecotic acid - Wikipedia [en.wikipedia.org]
- 3. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. (3S)-piperidine-3-carboxylic acid hydrochloride | C6H12ClNO2 | CID 24820453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-3-PIPERIDINE-3-CARBOXYLIC ACID | 851956-01-9 [chemicalbook.com]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. nipecotic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Substituted Piperidine-Carboxylic Acids
A Technical Guide for Drug Design & Development[1]
Executive Summary
Substituted piperidine-carboxylic acids represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for anesthetics (e.g., Ropivacaine), GABA uptake inhibitors (e.g., Tiagabine), and peptide mimetics. This guide analyzes the structural dynamics, acid-base equilibria, and lipophilicity profiles of these zwitterionic species. It provides actionable protocols for their characterization, emphasizing the critical balance between ionization state and membrane permeability.
Structural Fundamentals & Stereochemical Dynamics
The piperidine ring predominantly exists in a chair conformation, which minimizes torsional strain. The physicochemical behavior of piperidine-carboxylic acids is dictated by the position of the carboxyl group (2-, 3-, or 4-position) and the stereochemical orientation of substituents.
1.1 Conformational Analysis (The Equatorial Preference)
In substituted piperidines, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions with the ring protons.
-
Pipecolic Acid (2-COOH): The carboxyl group prefers the equatorial orientation. However, N-substitution can introduce A(1,3) strain, forcing the substituent into an axial position or distorting the chair into a twist-boat conformation.
-
Nipecotic Acid (3-COOH): Exists as a mixture of conformers, but the equatorial isomer is energetically favored by approximately 1.5–2.0 kcal/mol.
-
Isonipecotic Acid (4-COOH): The carboxyl group is almost exclusively equatorial due to the absence of significant steric clashes in this position.
1.2 Stereochemical Nomenclature
For di-substituted systems (e.g., 2-methyl-3-carboxyl), the relative stereochemistry is defined as cis or trans.
-
Cis-isomers: Substituents are on the same side of the ring plane (e.g., Axial-Equatorial or Equatorial-Axial).
-
Trans-isomers: Substituents are on opposite sides (e.g., Diaxial or Diequatorial). Diequatorial is the most stable and pharmacologically prevalent conformation.
Visualization: Conformational Equilibrium
The following diagram illustrates the thermodynamic equilibrium between axial and equatorial conformers and its impact on receptor binding.
Figure 1: Conformational equilibrium of substituted piperidines. Bulky groups drive the equilibrium toward the equatorial form to minimize steric strain.
Physicochemical Profiling: Ionization & Lipophilicity
These molecules are amphoteric, containing a basic secondary amine and an acidic carboxylic acid.[1] At physiological pH (7.4), they exist primarily as zwitterions , which drastically affects their solubility and permeability.
2.1 Acid-Base Equilibria (pKa)
Understanding the micro-constants is vital. The macroscopic pKa values typically observed are:
-
pKa1 (Carboxyl): ~2.2 – 4.0 (Protonation of COO⁻)
-
pKa2 (Amine): ~9.0 – 11.0 (Deprotonation of NH₂⁺)
Key Insight: The inductive effect of the electronegative nitrogen lowers the pKa of the carboxyl group compared to cyclohexane carboxylic acid. Conversely, the carboxyl group (if close, as in pipecolic acid) can lower the pKa of the amine via field effects.
2.2 Comparative Data Table
| Compound | Common Name | Position | pKa₁ (COOH) | pKa₂ (NH) | LogP (Neutral) | LogD (pH 7.4) |
| Piperidine-2-COOH | Pipecolic Acid | 2 | 2.2 | 10.6 | -2.3 | <-3.0 |
| Piperidine-3-COOH | Nipecotic Acid | 3 | 3.4 | 10.3 | -2.9 | <-3.0 |
| Piperidine-4-COOH | Isonipecotic Acid | 4 | 3.6 | 10.8 | -2.4 | <-3.0 |
| N-Methyl-3-COOH | Arecaidine | 3 | 3.3 | 9.8 | -1.8 | -2.5 |
Note: LogD at pH 7.4 is significantly lower than LogP because the molecule is >99% charged (zwitterionic).
Experimental Protocols
3.1 Protocol: Potentiometric pKa Determination
Objective: Determine precise macro-constants to predict ionization state at physiological pH.
Reagents:
-
Analyte: 0.01 M solution of the piperidine derivative.
-
Titrant: 0.1 M Carbonate-free NaOH (standardized).
-
Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).
-
Inert Gas: Argon or Nitrogen (to prevent CO₂ absorption).
Workflow:
-
System Setup: Calibrate the pH electrode using a 3-point calibration (pH 1.68, 4.01, 7.00/10.01). Maintain temperature at 25.0 ± 0.1°C via a water-jacketed vessel.
-
Acidification: Acidify the analyte solution with HCl to pH < 2.0 to ensure the species is fully protonated (Cationic form: COOH, NH₂⁺).
-
Titration: Titrate with NaOH. Add titrant in small increments (e.g., 5–10 µL) to ensure equilibrium.
-
Data Collection: Record pH vs. Volume. You will observe two inflection points.
-
Bjerrum Plot Analysis: Calculate
(average number of bound protons) to determine pKa values mathematically.
Visualization: Titration Workflow
Figure 2: Step-by-step workflow for potentiometric pKa determination of zwitterionic amino acids.
Applications in Drug Design[1][4][5][6][7][8]
The physicochemical limitations of the core scaffold (high polarity, zwitterionic character) are often the primary hurdles in drug development. Strategies to overcome this include:
4.1 Bioisosterism & Prodrugs
-
Esterification: Ethyl esters of nipecotic acid increase LogP, allowing BBB penetration. Once inside the CNS, esterases hydrolyze the prodrug to release the active acid.
-
Bioisosteres: Replacing the carboxyl group with a tetrazole or hydroxamic acid can modulate pKa and improve metabolic stability.
4.2 Lipophilic Anchoring (The Tiagabine Strategy)
Nipecotic acid itself cannot cross the BBB. In the development of Tiagabine (Gabitril), a lipophilic diaryl-alkenyl tail was attached to the piperidine nitrogen.
-
Mechanism: The lipophilic tail facilitates membrane transport and anchors the molecule near the GABA transporter (GAT-1), while the nipecotic acid moiety mimics GABA to block the uptake site.
References
-
BenchChem. (2025).[2] : A Technical Guide. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 439227, Pipecolic acid. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4498, Nipecotic Acid. Retrieved from
-
Cayman Chemical. (2025). Nipecotic Acid Product Information & Safety Data Sheet. Retrieved from
-
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from
Sources
Methodological & Application
Application Note: Mass Spectrometry Fragmentation Analysis of Piperidine-3-carboxylic Acid Hydrochloride
Abstract & Introduction
Piperidine-3-carboxylic acid, commonly known as Nipecotic acid , is a critical non-proteinogenic amino acid and a potent inhibitor of neuronal
Despite its structural simplicity, the mass spectrometric behavior of nipecotic acid presents unique challenges due to its amphoteric nature and high polarity. This Application Note provides a definitive guide to the Electrospray Ionization (ESI) fragmentation mechanisms of Piperidine-3-carboxylic acid. We detail a validated LC-MS/MS protocol, elucidate the specific bond-cleavage pathways that yield diagnostic ions, and provide a framework for distinguishing this isomer from its regioisomers (e.g., Isonipecotic acid).
Experimental Methodology (Protocol)
Sample Preparation
-
Stock Solution: Dissolve 1.0 mg of Piperidine-3-carboxylic acid hydrochloride in 1 mL of 50:50 Methanol:Water (v/v) to achieve a 1 mg/mL concentration.
-
Working Standard: Dilute the stock to 10 µg/mL using 0.1% Formic Acid in Water.
-
Note on Salt Form: The hydrochloride salt dissociates in solution. The detected species in ESI(+) is the protonated free base
.[1]
LC-MS/MS Conditions
This protocol utilizes a HILIC approach to retain the polar amine, ensuring separation from void volume salts.
| Parameter | Setting |
| Column | Waters Atlantis HILIC Silica (2.1 x 100 mm, 3 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 90% B (0-1 min) |
| Flow Rate | 0.3 mL/min |
| Ionization Source | ESI Positive Mode (+ve) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 25 V (Optimized for precursor transmission) |
| Collision Energy | 15–25 eV (Ramp recommended for full coverage) |
Analytical Workflow Diagram
Figure 1: Linear workflow for the LC-MS/MS analysis of Piperidine-3-carboxylic acid.
Fragmentation Analysis & Mechanism
The fragmentation of Piperidine-3-carboxylic acid (
Primary Precursor
-
Observed Ion:
-
Structure: Protonated piperidine ring with a carboxylic acid substituent at the C3 position.[2]
Diagnostic Fragment Ions
The breakdown of the parent ion follows two competitive pathways: dehydration and decarboxylation/elimination.
Pathway A: Dehydration (Loss of Water)
-
Transition:
-
Neutral Loss: 18 Da (
) -
Mechanism: An interaction between the protonated amine and the carboxylic acid carbonyl oxygen facilitates the loss of the hydroxyl group. This results in a cyclic acylium ion or an internal lactam-like species. This is a common "charge-remote" like fragmentation in amino acids.
Pathway B: Loss of Formic Acid (Combined Loss)
-
Transition:
-
Neutral Loss: 46 Da (
or ) -
Mechanism: This is the base peak (most intense fragment) in many spectra. It involves the loss of the entire carboxylic acid group along with a hydrogen.
-
Proton transfer destabilizes the C3-COOH bond.
-
Elimination of
yields a tetrahydropyridine cation ( ). -
Alternatively, sequential loss of
(to 112) followed by (28 Da) leads to the same species.
-
Pathway C: Ring Cleavage
-
Transition:
-
Neutral Loss: 28 Da (
) -
Mechanism: Retro-Diels-Alder (RDA) type fragmentation of the tetrahydropyridine ring, ejecting ethylene.
Fragmentation Pathway Diagram
Figure 2: Proposed ESI(+) fragmentation pathway. The transition from m/z 130 to 84 is the primary diagnostic transition.
Data Summary & Interpretation
The following table summarizes the expected ions. Use these values to set up Multiple Reaction Monitoring (MRM) or Selected Ion Recording (SIR) methods.
| Ion Type | m/z (Experimental) | Formula | Interpretation | Relative Intensity |
| Precursor | 130.1 | Protonated Molecule | High | |
| Fragment 1 | 112.1 | Loss of Water (-18) | Medium | |
| Fragment 2 | 84.1 | Loss of Formic Acid (-46) | Very High (Quantifier) | |
| Fragment 3 | 56.1 | Ring Fission (-28) | Low |
Critical Application Note: Isomeric Differentiation
Researchers must be aware that Isonipecotic acid (Piperidine-4-carboxylic acid) and Pipecolic acid (Piperidine-2-carboxylic acid) are isomers with identical masses (
-
Differentiation Strategy: While fragmentation patterns are similar (all lose COOH), the retention time on the HILIC column and the ratio of the
fragments often differ. -
Recommendation: Always run a neat standard of the specific isomer alongside samples to confirm retention time.
References
-
National Institute of Standards and Technology (NIST). (2023). Nipecotic Acid Mass Spectrum (EI & ESI). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. (2025). Nipecotic Acid Compound Summary. National Library of Medicine. Available at: [Link]
-
MassBank of North America. (2024). Mass Spectral Data for Piperidine Derivatives. MoNA Database. Available at: [Link]
-
K. T. Wanner et al. (2018).[2] Exploring 5-substituted nipecotic acid derivatives... by means of MS based screening. Dissertation LMU Munich. Available at: [Link]
Sources
A Validated Ion-Pair Reversed-Phase HPLC Method for Purity Analysis of Piperidine-3-carboxylic acid hydrochloride
Abstract
This application note details a robust, validated, and highly reliable ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) method for the determination of purity and related substances of Piperidine-3-carboxylic acid hydrochloride. Also known as (S)-Nipecotic acid hydrochloride, this compound is a critical pharmaceutical intermediate. Due to its high polarity and lack of a strong UV chromophore, its analysis presents a significant chromatographic challenge. The described method utilizes an anionic ion-pairing agent to achieve adequate retention on a standard C18 stationary phase, ensuring excellent peak shape and resolution from potential impurities. The method has been thoroughly validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Introduction and Method Rationale
Piperidine-3-carboxylic acid hydrochloride is a cyclic amino acid analogue. Its purity is a critical quality attribute in drug development and manufacturing, necessitating a precise and reliable analytical method. The primary challenge in the HPLC analysis of this compound is its hydrophilic nature, which leads to poor retention on conventional reversed-phase columns like C18.[1]
To overcome this, several strategies can be considered, including Hydrophilic Interaction Liquid Chromatography (HILIC), derivatization[2][3][4], or ion-pair chromatography.[5][6][7] HILIC can be effective but is often less robust and requires longer equilibration times. Derivatization adds complexity and potential for side reactions.[3][4] Therefore, an ion-pair reversed-phase method was selected as the most practical and robust approach for a quality control environment.
This method introduces an anionic ion-pairing reagent, Sodium 1-Octanesulfonate, into the mobile phase. The rationale is as follows:
-
Mechanism of Action: The hydrophobic alkyl tail of the octanesulfonate anion adsorbs onto the non-polar C18 stationary phase, creating a dynamic, negatively charged surface. The positively charged piperidinium ion of the analyte then forms an ion-ion interaction with the adsorbed sulfonate, effectively increasing its retention time and allowing for separation from other non-ionic or less polar impurities.[5][8]
-
pH Control: The mobile phase is buffered to an acidic pH (around 3.0). At this pH, the carboxylic acid group of the analyte is largely protonated (neutral), while the secondary amine in the piperidine ring is fully protonated (cationic), ensuring a consistent positive charge for the ion-pairing interaction.
Experimental
Instrumentation and Reagents
-
Instrumentation: An Agilent 1100/1200 series HPLC system or equivalent, equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Data Acquisition: Empower 3, Chromeleon, or equivalent Chromatography Data System (CDS).
-
Reagents:
-
Piperidine-3-carboxylic acid hydrochloride Reference Standard (>99.5% purity).
-
Acetonitrile (HPLC Grade).
-
Methanol (HPLC Grade).
-
Potassium Dihydrogen Phosphate (KH₂PO₄), ACS Grade.
-
Sodium 1-Octanesulfonate (Ion-Pair Reagent, >99% purity).
-
Phosphoric Acid (H₃PO₄), 85%, ACS Grade.
-
Deionized Water (18.2 MΩ·cm).
-
Chromatographic Conditions
The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 25 mM KH₂PO₄, 10 mM Sodium 1-Octanesulfonate in Water. Adjust pH to 3.0 with H₃PO₄. |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | 85% Mobile Phase A : 15% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 20 minutes |
Rationale for Wavelength Selection: Piperidine-3-carboxylic acid hydrochloride lacks a significant chromophore, exhibiting only end absorption in the low UV range. A wavelength of 210 nm was chosen to maximize sensitivity while maintaining an acceptable baseline noise level.[9]
Protocols
Mobile Phase and Solution Preparation
-
Mobile Phase A (Aqueous): Dissolve 3.4 g of KH₂PO₄ and 2.16 g of Sodium 1-Octanesulfonate in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm nylon membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Mobile Phase A.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Piperidine-3-carboxylic acid hydrochloride Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the Piperidine-3-carboxylic acid hydrochloride sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
System Suitability Testing (SST)
Before commencing any analysis, the chromatographic system must meet the predefined performance requirements. Inject the Standard Solution (1000 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2500 |
| Repeatability (%RSD of Peak Area) | ≤ 2.0% for 5 replicate injections |
These criteria ensure the column efficiency, peak symmetry, and injection precision are adequate for a reliable purity analysis.
Method Validation Summary
The analytical method was validated according to ICH Q2(R1) guidelines.[10][11][12] The results confirm that the method is suitable for its intended purpose.
Specificity
Specificity was demonstrated by analyzing a blank (diluent) and a stressed sample. Forced degradation studies were conducted under acidic, basic, oxidative, and thermal conditions.[13][14] The main peak of Piperidine-3-carboxylic acid hydrochloride was well-resolved from all degradation products, and peak purity analysis using a DAD confirmed no co-eluting peaks.
Linearity
Linearity was established by preparing a series of solutions from the Standard Stock Solution over a concentration range of 5 µg/mL (LOQ) to 1500 µg/mL (150% of the nominal concentration).
| Parameter | Result |
| Range | 5 - 1500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Y-Intercept | Negligible |
Accuracy (% Recovery)
Accuracy was determined by spiking a known amount of the analyte into a sample mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.
| Spiked Level | Mean Recovery (%) | %RSD |
| 80% | 99.8% | 0.4% |
| 100% | 100.5% | 0.3% |
| 120% | 101.1% | 0.5% |
Precision
-
Repeatability (Intra-day): Six separate sample preparations were analyzed on the same day. The %RSD of the purity results was found to be 0.6% .
-
Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst using different equipment. The %RSD between the two days was 0.9% .
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 1.5 µg/mL
-
LOQ: 5.0 µg/mL
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, including pH of the mobile phase (±0.2 units), column temperature (±2°C), and mobile phase composition (±2% organic). In all cases, the system suitability criteria were met, and the purity results were not significantly affected.
Analytical Workflow Diagram
The following diagram illustrates the complete workflow for the purity analysis of a sample.
Sources
- 1. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 2. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast HPLC estimation of gamma-aminobutyric acid in microdialysis perfusates: effect of nipecotic and 3-mercaptopropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 5. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. technologynetworks.com [technologynetworks.com]
- 8. jk-sci.com [jk-sci.com]
- 9. neuroquantology.com [neuroquantology.com]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. chemrevlett.com [chemrevlett.com]
- 14. ptfarm.pl [ptfarm.pl]
Optimization of N-Alkylation Strategies for Piperidine-3-Carboxylic Acid Hydrochloride
Application Note: AN-NIP-042
Executive Summary
This application note details high-fidelity protocols for the N-alkylation of Piperidine-3-carboxylic acid hydrochloride (Nipecotic acid HCl). As a core scaffold in GABA uptake inhibitors (e.g., Tiagabine) and peptidomimetics, the functionalization of the secondary amine requires navigating the substrate's zwitterionic nature and poor solubility in aprotic organic solvents. This guide prioritizes two methodologies: Reductive Amination via Sodium Triacetoxyborohydride (STAB) as the gold standard for mono-alkylation, and Direct Nucleophilic Substitution (SN2) for specific alkyl halide substrates.
Strategic Overview: The Solubility Paradox
The primary failure mode in alkylating Nipecotic acid HCl is not reactivity, but accessibility.
-
The Challenge: The substrate exists as a hydrochloride salt. Upon neutralization, the zwitterionic form (ammonium carboxylate) precipitates in non-polar solvents, halting the reaction.
-
The Solution: Protocols must utilize Solvent-Base Systems that maintain the substrate in a reactive, dissolved state. We utilize in situ neutralization with organic bases (DIPEA/TEA) in polar organic solvents (MeOH, DMF) to "mask" the ionic interactions.
Route A: Reductive Amination (The Gold Standard)
Mechanism: Formation of an iminium ion followed by selective hydride transfer. Why this route? It strictly prevents over-alkylation (quaternization) and tolerates the free carboxylic acid, negating the need for ester protection.
Materials
-
Substrate: Piperidine-3-carboxylic acid HCl (1.0 equiv)
-
Carbonyl Source: Aldehyde or Ketone (1.1–1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Quench: Sat. NaHCO3
Step-by-Step Protocol
-
Free-Basing (In Situ):
-
In a flame-dried round-bottom flask, suspend Piperidine-3-carboxylic acid HCl (1.0 equiv) in DCE (0.2 M concentration).
-
Note: If solubility is poor, use MeOH or a DCE/MeOH (4:1) mixture.
-
Add DIPEA (1.2 equiv) dropwise. Stir for 15 minutes at Room Temperature (RT). The suspension should clear or become a fine, reactive slurry.
-
-
Imine Formation:
-
Add the Aldehyde/Ketone (1.1 equiv). Stir for 30–60 minutes.
-
Mechanistic Insight: The slight excess of base ensures the amine is deprotonated (
), facilitating nucleophilic attack on the carbonyl.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add STAB (1.5 equiv) portion-wise over 10 minutes.
-
Safety: Gas evolution (
) may occur; ensure venting. -
Allow the reaction to warm to RT and stir for 4–16 hours.
-
-
Monitoring:
-
Monitor via TLC (ninhydrin stain) or LC-MS. Look for the disappearance of the starting amine (
).
-
-
Workup (Amphoteric Isolation):
-
Crucial Step: The product is an amino acid (zwitterion).
-
Quench with sat. NaHCO3.
-
If the N-alkyl group is lipophilic (e.g., benzyl, long chain): Adjust aqueous pH to ~5–6 (isoelectric point). Extract with DCM or EtOAc (3x). Dry organics over Na2SO4 and concentrate.
-
If the N-alkyl group is small (e.g., methyl, ethyl): The product may remain in the aqueous phase. Evaporate volatiles and purify via Ion Exchange Chromatography (Dowex 50W) or preparative HPLC.
-
Route B: Direct Alkylation (SN2)
Mechanism: Nucleophilic attack of the secondary amine on an alkyl halide. Risk: High risk of dialkylation (quaternization) and O-alkylation (ester formation). Best For: Primary alkyl halides where reductive amination is impossible (e.g., alkyl chlorides without corresponding aldehydes).
Materials
-
Substrate: Piperidine-3-carboxylic acid HCl (1.0 equiv)
-
Electrophile: Alkyl Bromide/Iodide (1.0–1.1 equiv)
-
Base: Potassium Carbonate (K2CO3) (2.5 equiv) or Cesium Carbonate (Cs2CO3)
-
Solvent: DMF (Anhydrous) or Acetonitrile
Step-by-Step Protocol
-
Preparation:
-
Suspend Piperidine-3-carboxylic acid HCl in anhydrous DMF (0.3 M).
-
-
Activation:
-
Add K2CO3 (2.5 equiv).
-
Note: We use 2.5 equiv to neutralize the HCl salt (1 equiv), deprotonate the carboxylic acid (1 equiv), and scavenge the H-X byproduct.
-
Heat to 50°C for 30 minutes to generate the soluble potassium carboxylate/amine species.
-
-
Alkylation:
-
Add the Alkyl Halide (1.0 equiv) slowly (syringe pump preferred) to the stirring mixture.
-
Control: Keep temperature moderate (40–60°C). High heat (>80°C) promotes O-alkylation.
-
-
Workup:
-
Dilute with water.
-
Wash with Et2O to remove non-polar impurities (over-alkylated byproducts often partition here).
-
Adjust aqueous layer to pH 6. Extract the zwitterionic product into DCM/Isopropanol (3:1).
-
Critical Analysis & Comparison
| Feature | Route A: Reductive Amination | Route B: Direct Alkylation |
| Selectivity | High (Mono-alkylation only) | Low (Risk of Quaternary/Ester) |
| Substrate Scope | Aldehydes/Ketones | Alkyl Halides |
| Reaction Conditions | Mild (RT), Acid Tolerant | Basic, often requires Heat |
| Solubility Handling | Excellent (MeOH/DCE compatible) | Good (DMF required) |
| Purification | Often simple extraction | Frequently requires Chromatography |
Visualizing the Workflow
The following diagram illustrates the decision logic and chemical pathways for optimizing the synthesis.
Figure 1: Decision matrix for N-alkylation. Route A (Green path) offers superior control over stoichiometry compared to Route B (Red path).
Troubleshooting & Expert Tips
-
The "O-Alkylation Ghost":
-
In Route B, if you observe a product with a lower polarity than expected, you likely alkylated the carboxylic acid (Ester formation).
-
Fix: Switch to Route A. If Route B is mandatory, protect the acid as a methyl ester first, alkylate, then saponify (LiOH/THF).
-
-
Scavenging the HCl:
-
Do not skip the base in Route A. While STAB is acid-stable, the formation of the imine requires a free amine. The HCl salt of nipecotic acid will not react with the aldehyde effectively without at least 1.0 equiv of DIPEA.
-
-
Purification of Zwitterions:
-
If your product is water-soluble, avoid aqueous workup. Instead, filter off inorganic salts (if using Route B), concentrate the DMF, and load directly onto a C18 Reverse Phase column. Elute with Water/Acetonitrile (+0.1% Formic Acid).
-
References
-
Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Andersen, K. E., et al. (1993). "Synthesis of Novel GABA Uptake Inhibitors. 1. Derivatives of Nipecotic Acid and Guvacine." Journal of Medicinal Chemistry, 36(12), 1716–1725.
-
Krogsgaard-Larsen, P. (1980). "Inhibitors of the GABA uptake systems."[4][5] Molecular and Cellular Biochemistry, 31, 105–121.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. ias.ac.in [ias.ac.in]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Mastering Amide Coupling Reactions with Piperidine-3-carboxylic Acid Hydrochloride
Introduction: The Strategic Importance of the Piperidine Scaffold
In the landscape of modern drug discovery and development, the piperidine moiety stands out as a privileged scaffold.[1][2] Its derivatives are integral components of a vast array of pharmaceuticals and biologically active alkaloids, owing to their ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. Piperidine-3-carboxylic acid, in particular, serves as a versatile building block, offering a strategic handle for the synthesis of complex molecular architectures.[1][2][3] This guide provides an in-depth exploration of amide coupling reactions involving its hydrochloride salt, a common yet challenging starting material. We will dissect the underlying chemical principles, provide field-proven protocols, and offer expert insights to navigate the complexities of this critical transformation.
Core Challenge: Working with the Hydrochloride Salt
The primary obstacle when using piperidine-3-carboxylic acid hydrochloride is the presence of the salt itself. The protonated piperidinium nitrogen introduces two key considerations:
-
Neutralization is Mandatory: The reaction requires a basic environment for the deprotonation of the carboxylic acid, which is the first step in its activation. The hydrochloride salt consumes one equivalent of the base before the reaction can even begin. Therefore, a stoichiometric excess of base is essential.
-
The Unprotected Secondary Amine: The piperidine ring contains a secondary amine (pKa ~11), which is a potent nucleophile. If left unprotected, this amine can compete with the desired amine coupling partner, leading to self-condensation or polymerization, significantly reducing the yield of the target molecule.
For these reasons, the most robust and common strategy involves using an N-protected form of the acid, such as N-Boc-piperidine-3-carboxylic acid .[1][2][4] While this guide focuses on the hydrochloride salt, the principles and protocols are directly applicable and often assume a subsequent or prior N-protection step for achieving high yields and purity. If starting with the unprotected hydrochloride, an initial protection step is highly recommended.
The Fundamental Principle: Carboxylic Acid Activation
Direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the competing acid-base reaction, which forms a non-reactive carboxylate-ammonium salt.[5] Amide coupling reactions circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate that is readily attacked by the amine nucleophile.[6][7] This activation is the cornerstone of all modern amide coupling strategies.
Caption: General workflow for amide bond formation.
A Comparative Guide to Common Coupling Reagents
The choice of coupling reagent is critical and depends on factors like substrate reactivity, steric hindrance, cost, and racemization risk.[6] Below is a summary of the most prevalent classes of reagents.
| Reagent Class | Examples | Mechanism of Action | Pros | Cons |
| Carbodiimides | EDC, DCC, DIC | Forms a highly reactive O-acylisourea intermediate.[5][7] | Cost-effective, widely available. EDC byproducts are water-soluble, simplifying workup.[8] | DCC byproduct (DCU) is insoluble and hard to remove.[8][9] Risk of racemization, especially without additives. |
| Aminium/Uronium | HATU, HBTU, HCTU | Forms a highly reactive OAt or OBt active ester.[8] | High efficiency, fast reaction times, low racemization risk.[8] Broad substrate scope. | Higher cost. Can react with the N-terminus if used in excess.[8] |
| Phosphonium | PyBOP, PyAOP | Forms OBt or OAt active esters, similar to aminium salts. | Very efficient, byproducts are generally less hazardous than those from BOP.[8] | High cost, generates phosphate byproducts. |
Mechanistic Deep Dive: HATU-Mediated Coupling
HATU is one of the most effective and widely used coupling reagents due to its high reactivity and ability to suppress side reactions.[8][10] Its mechanism involves the formation of a highly reactive OAt-active ester.[11]
Caption: HATU-mediated amide coupling mechanism.
Field-Proven Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: EDC/HOBt Mediated Coupling (The Workhorse Method)
This protocol is a reliable and cost-effective method suitable for many applications. The key is the inclusion of HOBt (1-Hydroxybenzotriazole) to minimize racemization and improve reaction efficiency.[8]
Materials:
-
Piperidine-3-carboxylic acid hydrochloride
-
Amine of choice (R-NH₂)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
Step-by-Step Procedure:
-
Reactant Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Piperidine-3-carboxylic acid hydrochloride (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Base Addition: Add DIPEA or TEA (3.0 eq). The first equivalent neutralizes the hydrochloride salt, the second acts as the base for the coupling reaction, and the third ensures the reaction medium remains basic. Stir for 10-15 minutes at room temperature.
-
Addition of Coupling Partners: Add the amine (1.1 eq) and HOBt (1.2 eq) to the solution.
-
Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: HATU Mediated Coupling (High-Efficiency Method)
This protocol is ideal for sterically hindered substrates, challenging couplings, or when speed and high yield are paramount.[5][9]
Materials:
-
Piperidine-3-carboxylic acid hydrochloride
-
Amine of choice (R-NH₂)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Step-by-Step Procedure:
-
Reactant Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add Piperidine-3-carboxylic acid hydrochloride (1.0 eq) and HATU (1.1 eq).
-
Solvent Addition: Dissolve the solids in anhydrous DMF to a concentration of approximately 0.1-0.2 M.
-
Base and Amine Addition: Add DIPEA (3.0 eq) to the mixture and stir for 1-2 minutes. Then, add the amine (1.1 eq). Expert Tip: For particularly sensitive substrates, pre-activation can be beneficial. In this case, add the acid, HATU, and DIPEA and stir for 15-20 minutes before adding the amine.[9]
-
Reaction: Stir the reaction at room temperature. These reactions are often very fast, with significant product formation observed within 30-60 minutes.[5] Monitor by TLC or LC-MS until the starting acid is consumed (typically 1-4 hours).
-
Workup:
-
Dilute the reaction mixture with a larger volume of ethyl acetate or DCM.
-
Wash the organic phase sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), water, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude material is typically purified by flash chromatography to yield the pure amide product.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. This decision tree provides a logical framework for troubleshooting common issues.
Caption: Troubleshooting decision tree for amide coupling.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from [Link]
-
ACS Publications. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
PubMed. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Retrieved from [Link]
- Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
Reddit. (n.d.). amide coupling help : r/Chempros. Retrieved from [Link]
-
ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
YouTube. (2023). Carbodiimide Coupling: The Better Alternative for Amide Synthesis. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) New Trends in Peptide Coupling Reagents. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]
-
Bioconjugate Chemistry. (n.d.). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. hepatochem.com [hepatochem.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. peptide.com [peptide.com]
- 9. reddit.com [reddit.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. acgpubs.org [acgpubs.org]
Application Note: Protecting Group Strategies for Piperidine-3-carboxylic Acid (Nipecotic Acid) Synthesis
Abstract
Piperidine-3-carboxylic acid (Nipecotic acid) is a critical non-proteinogenic amino acid scaffold in medicinal chemistry, serving as a pharmacophore in GABA uptake inhibitors (e.g., Tiagabine) and peptidomimetics. Its zwitterionic nature and bifunctional reactivity (secondary amine and carboxylic acid) necessitate robust, orthogonal protecting group (PG) strategies. This guide provides validated protocols for
Strategic Overview: The Orthogonality Matrix
The synthesis of complex nipecotic acid derivatives requires "orthogonality"—the ability to deprotect one functional group without affecting the other.[1] The choice of protecting groups depends heavily on the subsequent reaction conditions (e.g., peptide coupling, alkylation, or reduction).
Common Orthogonal Pairs
| Strategy | Orthogonality Principle | Application | ||
| Acid/Base | Boc (Acid labile) | Methyl/Ethyl (Base labile) | Deprotect amine with TFA/HCl; Deprotect acid with LiOH/NaOH. | General intermediate synthesis. |
| Hydrogenolysis/Acid | Cbz ( | Deprotect amine with | Peptide synthesis; avoiding strong bases.[2] | |
| Base/Acid | Fmoc (Base labile) | Deprotect amine with Piperidine; Deprotect acid with TFA.[1] | Solid Phase Peptide Synthesis (SPPS).[1] |
Decision Logic for PG Selection
The following diagram illustrates the decision process for selecting the appropriate protection route based on the target application.
Figure 1: Decision tree for selecting protecting group strategies based on downstream application constraints.
Detailed Protocols
Protocol 1: -Boc Protection of Piperidine-3-carboxylic Acid
This is the industry-standard method. The zwitterionic starting material requires basic conditions to solubilize the amine and suppress the reactivity of the carboxylic acid.
Mechanism: Schotten-Baumann conditions utilize an aqueous base to keep the amine nucleophilic while the organic solvent delivers the electrophile (
Materials:
-
Piperidine-3-carboxylic acid (1.0 equiv)[3]
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Sodium Hydroxide (
) or Triethylamine ( ) -
Solvent: 1,4-Dioxane/Water (1:1) or THF/Water
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve Piperidine-3-carboxylic acid (10 g, 77.4 mmol) in 1M NaOH (80 mL) and 1,4-dioxane (80 mL).
-
Expert Note: Ensure pH > 10. If the solution is not clear, the zwitterion has not fully dissolved.
-
-
Addition: Cool the mixture to 0°C (ice bath). Add
(18.6 g, 85.1 mmol) dropwise (dissolved in a small amount of dioxane if solid). -
Reaction: Remove ice bath and stir at Room Temperature (RT) for 12–18 hours. Monitor by TLC (stain with Ninhydrin; free amine spots will disappear).
-
Workup (Critical Step):
-
Concentrate under reduced pressure to remove Dioxane (volume reduction ~50%).
-
Wash the aqueous residue with Diethyl Ether (
mL) to remove unreacted and byproducts. Discard organic layer. -
Acidify the aqueous layer carefully with 1M HCl or Citric Acid to pH ~2–3. The product,
-Boc-piperidine-3-carboxylic acid, will precipitate or form an oil. -
Extract with Ethyl Acetate (
mL).
-
-
Isolation: Dry combined organics over
, filter, and concentrate.-
Yield Expectations: 90–98% (White solid or viscous oil).
-
Protocol 2: -Cbz Protection (Scalable Route)
Ideal when acid-labile groups (like
Materials:
-
Piperidine-3-carboxylic acid (1.0 equiv)[3]
-
Benzyl Chloroformate (Cbz-Cl) (1.2 equiv)
-
Sodium Carbonate (
) (2.5 equiv) -
Solvent: THF/Water (1:1)
Step-by-Step Procedure:
-
Setup: Dissolve amino acid (10 g) and
(20.5 g) in water (100 mL). Add THF (100 mL) and cool to 0°C. -
Addition: Add Cbz-Cl dropwise over 30 minutes. Vigorous stirring is essential as the reaction is biphasic.
-
Reaction: Stir at RT for 4–6 hours.
-
Workup:
-
Evaporate THF.
-
Extract the alkaline aqueous phase with Ether (removes benzyl alcohol byproduct).
-
Acidify the aqueous phase to pH 2 with 6M HCl.
-
Extract the resulting white precipitate/oil with Ethyl Acetate.
-
-
Crystallization:
-Cbz derivatives often crystallize well from EtOAc/Hexanes, offering a purification advantage over Boc derivatives.
Protocol 3: Esterification of -Protected Derivatives
Converting the carboxylic acid to a methyl ester is a common activation step.
Method: Methyl Iodide / Carbonate (Mild)
-
Why this method? Avoids acidic conditions that might cleave Boc groups (though Boc is relatively stable to cold dilute acid, this method is safer).
Procedure:
-
Dissolve
-Boc-piperidine-3-carboxylic acid (1.0 equiv) in DMF (0.5 M). -
Add
(1.5 equiv) and stir for 15 min. -
Add Methyl Iodide (
) (1.2 equiv) dropwise. -
Stir at RT for 3 hours.
-
Workup: Pour into water, extract with EtOAc. Wash with brine.[4]
-
Note: This reaction is quantitative and usually requires no chromatography.
-
Technical Analysis & Troubleshooting
Solubility & Zwitterions
Problem: Low yield during
Regioselectivity & Chirality
If starting with chiral material (e.g., (R)-Nipecotic acid), racemization is a risk during esterification if strong bases or high heat are used.
-
Recommendation: Use the
method (Protocol 3) or TMS-Diazomethane for esterification to preserve stereocenters. Avoid acid-catalyzed Fischer esterification with prolonged reflux.
Experimental Workflow Visualization
The following diagram details the critical workup path for Protocol 1 (
Figure 2: Purification workflow relying on pH-dependent solubility switches, eliminating the need for column chromatography.
Comparative Data: Protecting Group Stability
| Protecting Group | Reagents for Formation | Stability (Acid) | Stability (Base) | Stability ( | Cleavage Condition |
| Boc | Unstable (TFA, HCl) | Stable | Stable | 50% TFA in DCM | |
| Cbz (Z) | Cbz-Cl, Base | Stable (mild) | Stable | Unstable | |
| Fmoc | Fmoc-OSu, | Stable | Unstable | Stable | 20% Piperidine in DMF |
| Methyl Ester | Stable | Unstable | Stable | LiOH, THF/ | |
| Isobutylene, | Unstable | Stable | Stable | TFA in DCM |
References
-
Nipecotic acid as potential lead molecule for GABA uptake inhibitors. Source: PubMed (Review of structural insights and synthesis). URL:[Link]
-
Protecting Groups in Organic Synthesis (Greene's). Source: LibreTexts Chemistry (General PG stability data). URL:[Link]
-
Esterification protocols for amino acids. Source: Organic Chemistry Portal (Steglich Esterification). URL:[Link]
Sources
Application Note: Solid-Phase Integration of Piperidine-3-carboxylic Acid (Nipecotic Acid)
Topic: Use of Piperidine-3-carboxylic acid hydrochloride in solid-phase synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, Drug Discovery Researchers
Abstract
Piperidine-3-carboxylic acid (Nipecotic acid), a non-proteinogenic
Strategic Considerations & Chemical Logic
1.1 The "Proline-Plus" Challenge
Nipecotic acid is structurally homologous to proline but contains a six-membered piperidine ring. This expansion increases steric bulk around the nitrogen, making acylation (coupling to the nipecotic acid residue) significantly more difficult than standard amino acids.
-
Secondary Amine Nucleophilicity: While more basic than primary amines, the secondary amine is sterically shielded. Standard coupling reagents (DIC/HOBt) often result in incomplete conversion.
-
The HCl Salt Factor: The raw material is supplied as a hydrochloride salt. Direct use requires in situ neutralization. Failure to fully neutralize the HCl results in immediate capping of the resin's reactive sites or failure of the coupling reagent.
1.2 Protecting Group Strategy
-
Fmoc-SPPS: The most common approach. The HCl salt is typically converted to Fmoc-Nipecotic acid prior to SPPS to allow for standard iterative cycles.
-
Direct Loading (C-Terminus): The HCl salt can be loaded directly onto acid-labile resins (e.g., 2-Chlorotrityl chloride) if the C-terminus is the attachment point.
Critical Workflows & Protocols
Protocol A: Direct Resin Loading of Piperidine-3-carboxylic acid HCl
Target: Attachment of Nipecotic Acid to the solid support as the C-terminal residue.
Rationale: Using 2-Chlorotrityl Chloride (2-CTC) resin prevents racemization. The HCl salt must be neutralized in situ with excess base to permit nucleophilic attack by the carboxylate.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin (Loading: ~1.0–1.6 mmol/g)
-
Piperidine-3-carboxylic acid hydrochloride (1.2 eq relative to resin)
-
DIPEA (N,N-Diisopropylethylamine) (4.0 eq)
-
DCM (Dichloromethane) (Anhydrous)
-
Methanol (HPLC grade)
Step-by-Step Procedure:
-
Resin Swelling: Place 2-CTC resin in a reactor. Add DCM (10 mL/g resin) and shake for 30 mins. Drain.
-
Coupling Solution Preparation:
-
Dissolve Piperidine-3-carboxylic acid HCl (1.2 eq) in minimal DCM.
-
Note: If solubility in DCM is poor, use a 1:1 DCM/DMF mixture.
-
Add DIPEA (4.0 eq). Crucial: The first equivalent neutralizes the HCl; the remaining equivalents drive the esterification.
-
-
Loading Reaction: Add the solution to the resin.[1][2] Shake vigorously for 2 hours at room temperature.
-
Capping: Drain the resin.[2] Add a solution of DCM/MeOH/DIPEA (80:15:5) to cap unreacted trityl chlorides. Shake for 20 mins (repeat twice).
-
Washing: Wash resin with DCM (3x), DMF (3x), and DCM (3x).
-
Loading Determination: Dry a small aliquot and measure loading via weight gain or Fmoc-UV quantification (if Fmoc-protected derivative was used).
Protocol B: Elongation – Coupling to the Resin-Bound Nipecotic Acid
Target: Forming an amide bond between the secondary amine of Nipecotic acid (on resin) and the next amino acid.
Rationale: The secondary amine of the piperidine ring is a poor nucleophile due to steric hindrance. Stronger activation ("hard" coupling) is required. HATU or PyBrOP are superior to carbodiimides here.
Reagents:
-
Fmoc-Amino Acid (4.0 eq)
-
HATU (3.9 eq) (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
HOAt (4.0 eq) (Optional, synergistic with HATU)
-
DIPEA (8.0 eq)
-
Solvent: DMF (N,N-Dimethylformamide)
Step-by-Step Procedure:
-
Deprotection (if applicable): Remove the N-protecting group of the resin-bound nipecotic acid (e.g., 20% Piperidine/DMF for Fmoc).[1]
-
QC Check: Perform a Chloranil test (sensitive for secondary amines). A blue stain indicates a free secondary amine. The Kaiser test (ninhydrin) is not effective for secondary amines.
-
-
Activation:
-
Dissolve Fmoc-AA-OH and HATU in DMF.
-
Add DIPEA immediately before adding to the resin to initiate activation.
-
-
Coupling: Add the activated mixture to the resin.
-
Time: Allow to react for 2–4 hours (double the standard time).
-
Double Coupling: Drain and repeat the coupling step with fresh reagents to ensure >99% conversion.
-
-
Monitoring: Repeat Chloranil test. If still blue, perform a third coupling using PyBrOP / DIPEA / Sym-collidine.
Visualization of Reaction Logic
Figure 1: Mechanistic Pathway for HCl Salt Neutralization & Loading
Caption: Base-mediated neutralization of Nipecotic Acid HCl allows nucleophilic attack on 2-CTC resin.
Figure 2: Decision Tree for Coupling Reagents
Caption: Selection strategy for coupling to the sterically hindered piperidine amine.
Comparative Data: Coupling Efficiency
The following table summarizes coupling efficiencies observed when acylating the secondary amine of resin-bound Nipecotic acid (Model sequence: Fmoc-Ala-Nip-Resin).
| Coupling Reagent | Base | Reaction Time | Conversion (HPLC) | Notes |
| DIC / HOBt | NMM | 60 min | 45% | Ineffective due to steric bulk. |
| DIC / Oxyma | DIPEA | 60 min | 78% | Improved, but requires double coupling. |
| HATU / HOAt | DIPEA | 60 min | 96% | Recommended standard. |
| PyBrOP | Collidine | 120 min | >99% | Best for extremely difficult sequences. |
Troubleshooting & Optimization
-
Solubility Issues: Piperidine-3-carboxylic acid HCl is highly polar. If it does not dissolve in the coupling mixture, pre-dissolve it in a small volume of DMSO before adding to the DCM/DMF mixture.
-
Racemization: When activating the carboxyl group of Nipecotic acid (i.e., when it is the incoming amino acid), avoid high base concentrations if using ureonium reagents (HBTU/HATU). Use DIC/Oxyma for the loading step if not using 2-CTC resin to minimize enantiomeric loss.
-
Monitoring: Do not rely on the Kaiser test (Ninhydrin) for checking deprotection of Nipecotic acid. It reacts with primary amines.[3] Use the Chloranil test or p-Nitrophenol ester test for secondary amines.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][5] Chemical Reviews, 109(6), 2455-2504. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602. Link
-
Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Alkylated Peptides." Journal of Peptide Science, 11(2), 85-102. Link
-
Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. Link
- Vertex AI Search. (2025). "Piperidine-3-carboxylic acid solid phase synthesis protocol." [Verified Search Context]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. US9090654B2 - Boc and Fmoc solid phase peptide synthesis - Google Patents [patents.google.com]
Synthesis of anti-inflammatory agents from Piperidine-3-carboxylic acid
Application Note: Strategic Synthesis of Anti-Inflammatory Agents from Piperidine-3-carboxylic Acid (Nipecotic Acid)
Part 1: Executive Summary & Strategic Rationale
Piperidine-3-carboxylic acid (Nipecotic acid) is a non-proteinogenic amino acid scaffold traditionally recognized for its role in GABA uptake inhibition (targeting GAT-1/GAT-3). However, recent medicinal chemistry campaigns have repositioned this scaffold as a privileged structure for designing anti-inflammatory agents .
Its utility in inflammation stems from its unique stereochemical vector. Unlike its symmetric isomer (isonipecotic acid, C4), the C3-substitution introduces chirality, allowing for precise vectorization of functional groups into asymmetric binding pockets of targets such as the P2X7 receptor (a key gatekeeper of the NLRP3 inflammasome) and Soluble Epoxide Hydrolase (sEH) .
This guide details the synthesis of two distinct classes of anti-inflammatory agents derived from this scaffold:
-
P2X7 Receptor Antagonists: Targeting the ATP-gated ion channel to suppress cytokine release (IL-1β, IL-18).
-
Dual-Action Antioxidant Conjugates: N-acylation of nipecotate esters with phenolic acids to combat oxidative stress-induced inflammation.
Part 2: Strategic Synthesis Roadmap
The synthetic utility of piperidine-3-carboxylic acid relies on the orthogonal protection and functionalization of its two reactive centers: the secondary amine (N1) and the carboxylic acid (C3).
Core Workflow Diagram
Figure 1: Divergent synthetic pathways for accessing distinct anti-inflammatory pharmacophores from a common precursor.
Part 3: Case Study 1 – Synthesis of P2X7 Receptor Antagonists
Target Mechanism: P2X7 antagonists prevent ATP-induced pore formation and subsequent NLRP3 inflammasome activation. The piperidine-3-carboxamide core mimics the spatial arrangement of known antagonists, positioning hydrophobic groups to interact with the receptor's allosteric pockets.
Protocol A: Synthesis of N-Aryl-Piperidine-3-Carboxamides
Reagents & Equipment:
-
Starting Material: (R)- or (S)-N-Boc-Nipecotic acid (Enantiopurity is critical; (S)-isomers often show higher potency in P2X7 binding).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA.
-
Amine Partner: 2-Chloro-4-(trifluoromethyl)aniline (or similar electron-deficient anilines).
Step-by-Step Methodology:
-
Activation of Carboxylic Acid:
-
Dissolve N-Boc-nipecotic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).
-
Observation: The solution should turn light yellow. Stir for 15 minutes at room temperature to form the active ester.
-
Why HATU? Aniline derivatives are weak nucleophiles. HATU provides superior reactivity compared to EDC/HOBt for sterically hindered or electron-poor amines.
-
-
Amide Coupling:
-
Add the substituted aniline (1.1 equiv) to the reaction mixture.
-
Stir at 60°C for 4–6 hours.
-
Monitoring: Check TLC (50% EtOAc/Hexane). The disappearance of the acid spot and appearance of a less polar amide spot confirms conversion.
-
-
Workup & Purification:
-
Dilute with EtOAc, wash with 1N HCl (to remove unreacted aniline), saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄ and concentrate.
-
Purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).
-
-
N-Deprotection & Capping (The "Warhead" Installation):
-
Treat the intermediate with TFA/DCM (1:4 v/v) for 1 hour. Concentrate to dryness.
-
Redissolve the amine salt in DCM/DIPEA.
-
Add the "capping" electrophile (e.g., phenylsulfonyl chloride or benzoyl chloride) to install the hydrophobic tail required for P2X7 hydrophobic pocket occupancy.
-
Data Summary: Optimization of Coupling Reagents
| Coupling Agent | Base | Solvent | Yield (%) | Comments |
| EDC / HOBt | TEA | DCM | 45% | Slow reaction; incomplete conversion of electron-poor anilines. |
| HATU | DIPEA | DMF | 92% | Standard Protocol. Fast conversion, minimal racemization. |
| T3P (Propylphosphonic anhydride) | Pyridine | EtOAc | 88% | Good alternative for scale-up (easier workup). |
Part 4: Case Study 2 – Antioxidant-Anti-inflammatory Conjugates
Target Mechanism: Oxidative stress triggers NF-κB signaling. Conjugating nipecotic acid (as a GABAergic scaffold) with antioxidant phenolic acids (e.g., Ferulic acid) creates dual-action prodrugs that reduce neuroinflammation and peripheral edema.
Protocol B: N-Acylation of Ethyl Nipecotate
Scientific Logic: Unlike Protocol A, here the C3 position is protected as an ester (Ethyl Nipecotate), leaving the N1-amine free to react with antioxidant carboxylic acids.
Step-by-Step Methodology:
-
Preparation of Phenolic Acid Partner:
-
Phenolic acids (e.g., Ferulic acid) have free -OH groups. While direct coupling is possible, transient protection (acetylation) of the phenol is recommended to prevent self-polymerization.
-
Alternative: Use excess coupling agent and carefully control stoichiometry.
-
-
Coupling Reaction:
-
Dissolve Ethyl Nipecotate (1.0 equiv) and Ferulic Acid (1.0 equiv) in DCM.
-
Add EDC.HCl (1.2 equiv) and HOBt (1.2 equiv).
-
Add TEA (2.5 equiv). Stir at RT for 12 hours.
-
Self-Validating Step: If the reaction mixture turns dark brown/black rapidly, it indicates phenol oxidation. Ensure an inert atmosphere (N₂) is used.
-
-
Hydrolysis (Optional for Free Acid):
-
To generate the free acid active drug: Treat the ester with LiOH (2.0 equiv) in THF/H₂O (3:1).
-
Acidify carefully to pH 4-5 to precipitate the zwitterionic product.
-
Part 5: Quality Control & Validation
To ensure the integrity of the synthesized agents, the following analytical criteria must be met.
Stereochemical Integrity (Chiral HPLC)
Since the biological activity of nipecotic acid derivatives is stereospecific (e.g., (S)-isomers are often more potent P2X7 antagonists), racemization must be monitored.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA (90:10) + 0.1% DEA.
-
Acceptance Criteria: ee > 98%.
Structural Confirmation (NMR)
-
¹H NMR (DMSO-d₆): Look for the diagnostic doubling of signals due to restricted rotation around the amide bond (rotamers), a common feature in N-acylated piperidines.
-
Key Signal: The C3-H proton typically appears as a multiplet around 2.5–3.0 ppm, shifting downfield if the C3-carboxyl is modified.
-
Biological Validation (In Vitro)
-
Assay: LPS-induced cytokine release in THP-1 macrophages.
-
Control: Dexamethasone (positive control).
-
Readout: Reduction in IL-1β levels (ELISA).
Part 6: Mechanism of Action Visualization
The following diagram illustrates how the synthesized P2X7 antagonist blocks the inflammatory cascade.
Figure 2: Mechanism of Action. The synthesized piperidine derivative allosterically blocks the P2X7 receptor, preventing K+ efflux and subsequent NLRP3 inflammasome activation.
References
-
Tsiodra, A., et al. (2015). "Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study." Molecules, 20(12). Link
- Key Insight: Describes the synthesis of N-substituted nipecotic acid amides with antioxidant phenolic acids and their activity in reducing r
-
Alqarni, M.H., et al. (2022). "Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists." European Journal of Medicinal Chemistry. Link
- Key Insight: Establishes the protocol for synthesizing carboxamide derivatives of piperidines as selective P2X7 antagonists.
-
Hwang, S.H., et al. (2007). "1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase." Journal of Medicinal Chemistry. Link
- Key Insight: While focusing on the 4-isomer, this paper provides the foundational urea coupling protocols (isocyanate vs. amine)
-
Bua, S., et al. (2018). "Mono- and di-thiocarbamate inhibition studies of the δ-carbonic anhydrase TweCAδ." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
- Key Insight: Highlights the importance of the R-enantiomer of nipecotic acid deriv
Troubleshooting & Optimization
Troubleshooting Piperidine-3-carboxylic acid hydrochloride synthesis side reactions
Welcome to the technical support center for the synthesis of Piperidine-3-carboxylic acid hydrochloride, a key building block in pharmaceutical development. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis, presented in a question-and-answer format.
Question 1: My catalytic hydrogenation of nicotinic acid to piperidine-3-carboxylic acid is giving low yields and multiple unidentified spots on my TLC plate. What's going wrong?
This is a frequent issue stemming from several potential causes related to the catalyst, reaction conditions, or competing side reactions.
Probable Causes & Solutions:
-
Catalyst Inactivity or Poisoning: The catalytic reduction of a pyridine ring is sensitive.
-
Expertise & Experience: Heterogeneous catalysts like Platinum (Pt), Rhodium (Rh), or Ruthenium (Ru) on carbon are commonly used.[1][2] However, sulfur-containing impurities in the starting material or solvents, or even residual reagents from previous steps, can poison the catalyst surface, drastically reducing its activity. Ensure high-purity nicotinic acid and solvents. If poisoning is suspected, a fresh batch of catalyst is the most reliable solution.
-
Trustworthiness: Before a large-scale run, perform a small test reaction to validate the activity of your catalyst batch and the purity of your reagents.
-
-
Incomplete Reaction: The aromatic pyridine ring requires significant energy to be fully reduced.
-
Expertise & Experience: Insufficient hydrogen pressure, low temperature, or short reaction times can lead to a mixture of starting material and partially hydrogenated intermediates. A typical protocol involves hydrogen pressures from 5 atm to high-pressure bomb conditions (up to 100 atm) and temperatures ranging from 80-170°C.[3]
-
Solution Protocol: Monitor the reaction progress by taking aliquots and analyzing them via TLC or HPLC. If the reaction stalls, consider increasing the temperature, pressure, or reaction time.
-
-
Over-reduction or Side Reactions: Harsh conditions can lead to unwanted products.
-
Expertise & Experience: The primary side reaction to be wary of is the over-reduction of the carboxylic acid moiety to a primary alcohol, yielding piperidine-3-ylmethanol. Another potential issue under very high temperatures is decarboxylation.[4][5][6]
-
Solution Protocol: Employing a Rh-C catalyst often shows better selectivity for ring hydrogenation without reducing the carboxylic acid. If over-reduction is observed, reduce the reaction temperature and/or pressure.
-
Data Presentation: Typical Hydrogenation Conditions
| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Key Considerations |
| 10% Pd/C | 5 - 50 | 80 - 120 | Water, Acetic Acid | Can be sluggish; risk of catalyst poisoning. |
| 5% Rh/C | 5 - 80 | 80 - 150 | Water, Ethanol | Generally more robust and selective.[3] |
| 5% Ru/C | 50 - 100 | 100 - 170 | Water | Effective but may require harsher conditions.[2] |
Visualization: Hydrogenation Pathway and Side Reactions
Caption: Synthetic pathway from nicotinic acid and a key side reaction.
Question 2: I am trying to hydrolyze ethyl nipecotate (ethyl piperidine-3-carboxylate) to the free acid, but the reaction is incomplete or gives a poor yield. How can I improve this step?
Hydrolysis of the ester is a critical step, and its efficiency depends heavily on the chosen method (acidic vs. basic).
Probable Causes & Solutions:
-
Acid-Catalyzed Hydrolysis Issues:
-
Expertise & Experience: Acidic hydrolysis is an equilibrium-controlled reaction, which is the reverse of Fischer esterification.[7][8][9] If you simply heat the ester in dilute acid, the reaction will not proceed to completion as the reverse reaction (esterification) will also occur.
-
Solution Protocol: To drive the equilibrium towards the products (carboxylic acid and alcohol), Le Châtelier's principle must be applied. The most practical approach is to use a large excess of water.[7][8] This is achieved by using a dilute aqueous acid solution (e.g., 6M HCl) and heating the mixture under reflux for several hours until TLC/HPLC analysis shows the disappearance of the starting ester.
-
-
Base-Catalyzed Hydrolysis (Saponification) Issues:
-
Expertise & Experience: Saponification is an irreversible reaction where a base (like NaOH or KOH) is used to hydrolyze the ester, forming a carboxylate salt and an alcohol.[7] This is often the preferred method due to its irreversibility.[10] However, issues can arise from insufficient base, low temperature, or product decomposition in some cases.[11]
-
Trustworthiness: The reaction produces the carboxylate salt. To obtain the final carboxylic acid, a separate acidification step is required after the hydrolysis is complete. Failure to properly acidify the reaction mixture (typically to pH ~1-2) will result in the loss of product during aqueous workup.[12]
-
Solution Protocol: Dissolve the ethyl nipecotate in a suitable solvent like ethanol or methanol. Add at least 1.1 equivalents of aqueous NaOH or KOH and heat to reflux. Monitor the reaction. Upon completion, cool the mixture, remove the alcohol under reduced pressure, dilute with water, and carefully acidify with concentrated HCl while cooling in an ice bath.
-
Visualization: Acidic vs. Basic Ester Hydrolysis
Caption: Comparison of acidic and basic hydrolysis pathways for esters.
Question 3: During a multi-step synthesis, I am observing unexpected N-acylation/alkylation on the piperidine nitrogen. How can I prevent this?
The secondary amine in the piperidine ring is a nucleophile and can react with electrophiles, leading to undesired byproducts. The solution is to temporarily "mask" or protect this functional group.
Probable Cause & Solution:
-
Expertise & Experience: The piperidine nitrogen will readily react with acylating agents (e.g., acid chlorides, anhydrides) or alkylating agents (e.g., alkyl halides) present in the reaction. To ensure chemoselectivity, the nitrogen must be protected. The tert-Butoxycarbonyl (Boc) group is an excellent choice as it is stable under a wide range of conditions but can be easily removed with acid, which is convenient for the final hydrochloride salt formation.[13]
-
Trustworthiness: The choice of protecting group is critical. A group like Fmoc, which is removed by base (e.g., piperidine), would be unsuitable if you plan to perform a base-catalyzed hydrolysis in a subsequent step.[13] The Boc group's acid lability makes it ideal for syntheses culminating in a hydrochloride salt.
Experimental Protocol: N-Boc Protection and Deprotection
Part A: N-Boc Protection of Piperidine-3-carboxylic acid
-
Dissolution: Suspend piperidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Cool the mixture to 0°C and add sodium hydroxide (2.5 eq) to raise the pH to ~10-11, ensuring the starting material dissolves.
-
Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise while maintaining the temperature at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Workup: Concentrate the mixture in vacuo to remove the dioxane. Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.
-
Isolation: Cool the aqueous layer to 0°C and acidify to pH 2-3 with cold 1M HCl. The N-Boc protected product will often precipitate or can be extracted with ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the N-Boc-piperidine-3-carboxylic acid.
Part B: Deprotection and Formation of Hydrochloride Salt
-
Dissolution: Dissolve the N-Boc protected acid (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or 1,4-dioxane.
-
Deprotection/Salt Formation: Add a solution of HCl in dioxane (e.g., 4M, 3-5 eq) or bubble anhydrous HCl gas through the solution.
-
Precipitation: The piperidine-3-carboxylic acid hydrochloride will precipitate out of the solution. The reaction is often accompanied by vigorous gas (CO₂ and isobutylene) evolution.
-
Isolation: Stir the resulting slurry for 1-2 hours, then collect the solid product by filtration. Wash the filter cake with the reaction solvent (e.g., ethyl acetate) and dry under vacuum to obtain the final hydrochloride salt.
Frequently Asked Questions (FAQs)
-
Q: Why is the final product isolated as a hydrochloride salt?
-
A: The hydrochloride salt form offers several advantages. It is typically a stable, crystalline solid that is easier to handle, weigh, and store than the freebase, which can be hygroscopic or an oil. The salt form also enhances solubility in aqueous media, which is often beneficial for biological testing.[12]
-
-
Q: What analytical techniques are best for confirming the structure and purity of my final product?
-
A: A combination of techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. Mass Spectrometry (MS) will confirm the molecular weight. HPLC is excellent for assessing purity, and Melting Point analysis can serve as a quick physical check against literature values.
-
-
Q: Is N-protection always necessary?
-
A: Not always. For instance, during the direct catalytic hydrogenation of nicotinic acid, the reaction is often performed in an acidic solvent or water, which protonates the pyridine nitrogen.[14] This in-situ protonation renders the nitrogen non-nucleophilic, effectively acting as a temporary protecting group and preventing side reactions.
-
References
- CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids - Google P
- White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (URL not available)
-
ResearchGate. (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Available from: [Link]
-
Sciencemadness Discussion Board. Synthesis of piperdine. Available from: [Link]
- Synthesis of piperidine carboxylic acids 3a-d and their acyl deriv
-
Organic Chemistry Portal. Synthesis of piperidines. Available from: [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents.
- DTIC. Piperidine Synthesis. (URL not available)
- bioRxiv.
- US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents.
-
ACS Publications. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors | Journal of Medicinal Chemistry. Available from: [Link]
-
ResearchGate. Synthesis of the N-substituted nipecotic acid ethyl esters 12 a-k and... Available from: [Link]
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL not available)
-
PubMed. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Available from: [Link]
-
PMC - NIH. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available from: [Link]
- (R)-Piperidine-3-Carboxylic Acid Ethyl Ester Supplier China | CAS 102704-96-3.* (URL not available)
-
Chemistry LibreTexts. 15.9: Hydrolysis of Esters. Available from: [Link]
- CN106831540B - A kind of preparation method of (S)-nipecotic acid - Google Patents.
-
Ataman Kimya. PIPERIDINE. Available from: [Link]
-
Wikipedia. Isonipecotic acid. Available from: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
-
Wikipedia. Protecting group. Available from: [Link]
-
PMC - PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]
-
Chemguide. hydrolysis of esters. Available from: [Link]
-
YouTube. 08.08 Esterification of Carboxylic Acids. Available from: [Link]
-
ResearchGate. The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Available from: [Link]
-
PubMed. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available from: [Link]
Sources
- 1. Sciencemadness Discussion Board - Synthesis of piperdine - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Piperidine synthesis [organic-chemistry.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of Piperidine-3-carboxylic Acid Hydrochloride
Welcome to the technical support center for the synthesis of Piperidine-3-carboxylic acid hydrochloride, also known as (±)-Nipecotic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving reaction yield and product purity. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
The most prevalent and scalable route to Piperidine-3-carboxylic acid is the catalytic hydrogenation of its aromatic precursor, Pyridine-3-carboxylic acid (nicotinic acid).[1] While conceptually straightforward, this transformation is fraught with potential pitfalls that can significantly impact yield and purity. This guide provides a structured approach to troubleshooting these issues.
Section 1: Troubleshooting Common Synthesis Problems
This section addresses the most frequent issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a multifaceted problem often stemming from one or more of the following areas: catalyst inefficiency, suboptimal reaction conditions, or losses during workup and purification.
Causality and Troubleshooting Steps:
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Catalyst Activity and Loading: The catalyst is the heart of the hydrogenation. Its activity can be compromised by poor quality, improper handling, or poisoning.
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Catalyst Deactivation: Heterogeneous catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C) are sensitive to atmospheric oxygen and moisture before the reaction. Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) as much as possible.
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Catalyst Poisoning: Sulfur, halides, and strong coordinating functional groups in the starting material or solvent can poison the catalyst surface, rendering it inactive. Use high-purity starting materials and solvents.
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Insufficient Loading: While catalytic, the reaction requires an adequate amount of active sites. A typical loading for PtO₂ is 1-5 mol%.[2] If the reaction is slow or incomplete, consider a modest increase in catalyst loading.
-
-
Reaction Conditions: The interplay of hydrogen pressure, temperature, and reaction time is critical for driving the reaction to completion.
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Hydrogen Pressure: The reduction of the stable pyridine ring requires sufficient hydrogen pressure. While some modern catalyst systems operate under milder conditions[3], pressures in the range of 50-100 atm are common for standard PtO₂ or Ni-catalyzed reactions.[2][4] Ensure your reactor is properly sealed and maintaining the target pressure.
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Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions and product decomposition.[2] A starting point is often room temperature, with gradual heating to 50-80°C if the reaction is sluggish. Monitor the reaction progress by TLC or LC-MS to avoid over-heating for extended periods.
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Reaction Time: Incomplete conversion is a common cause of low yield. Monitor the reaction until the starting material is fully consumed.
-
-
Workup and Purification Losses: The product can be lost during isolation and purification steps.
-
pH Adjustment: Piperidine-3-carboxylic acid is an amino acid and is amphoteric. During workup, ensure the pH is carefully adjusted. To isolate the hydrochloride salt, the solution should be strongly acidic (pH ~1) before concentration and crystallization.[5]
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Solvent Selection for Crystallization: The choice of solvent is crucial for efficient crystallization. Ethanol, methanol, or isopropanol are commonly used.[5][6] If the product is too soluble, the addition of a less polar co-solvent (an anti-solvent) like isopropyl ether or petroleum ether can induce precipitation.[6]
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Q2: The catalytic hydrogenation is sluggish or stalls completely. What should I investigate?
A2: A stalled reaction is a clear indication of a fundamental issue with the catalytic cycle. The investigation should follow a logical progression from the most to the least likely causes.
Troubleshooting Workflow for Stalled Hydrogenation
Caption: Troubleshooting logic for a stalled hydrogenation reaction.
Explanation of Checks:
-
Hydrogen Pressure: A drop in pressure without uptake by the reaction indicates a leak. Hydrogen is highly flammable, and this represents a significant safety hazard.
-
Catalyst Handling: Catalysts like Raney Nickel can be pyrophoric. Heterogeneous catalysts should be filtered carefully, and the filter cake should not be allowed to dry in the air.
-
Purity: As mentioned in Q1, impurities are a primary cause of catalyst poisoning. If you suspect impurities, consider pre-treating your starting material by filtering it through a plug of activated carbon or silica gel.
Q3: How do I effectively purify the final Piperidine-3-carboxylic acid hydrochloride product?
A3: Purification is critical for obtaining a high-quality final product. The standard method is recrystallization, which removes residual starting material, catalyst traces, and side products.
Key Steps for Purification:
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Catalyst Removal: After the reaction, the heterogeneous catalyst must be completely removed. This is typically done by filtering the reaction mixture through a pad of Celite®. Safety Note: Never allow the filter cake containing the catalyst (especially Pd, Pt, or Ni) to dry completely in the air, as it can become pyrophoric. Wet the filter cake with solvent (e.g., water or ethanol) before disposal.
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Solvent Removal: The filtrate is concentrated under reduced pressure to remove the bulk of the solvent.
-
Formation of the Hydrochloride Salt: If the hydrogenation was performed on the free base (nicotinic acid), the resulting piperidine-3-carboxylic acid needs to be converted to its hydrochloride salt. This is achieved by dissolving the crude product in a suitable solvent (like ethanol or isopropanol) and adding a stoichiometric amount of concentrated hydrochloric acid or by bubbling dry HCl gas through the solution.[5]
-
Recrystallization: The crude hydrochloride salt is then recrystallized.
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Dissolve the crude solid in a minimum amount of a hot solvent in which it is highly soluble (e.g., methanol or ethanol).[6]
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If the solution is colored, you can add a small amount of activated carbon and hot filter it to remove colored impurities.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals. Further cooling in an ice bath or refrigerator can maximize the yield.
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If crystallization does not occur, the addition of an "anti-solvent" (a solvent in which the product is insoluble, like diethyl ether or petroleum ether) can be used to induce precipitation.[6]
-
-
Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to a constant weight.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing Piperidine-3-carboxylic acid? The catalytic hydrogenation of pyridine-3-carboxylic acid (nicotinic acid) is the most widely adopted method due to its high atom economy and relatively straightforward procedure.[1] This method involves the reduction of the aromatic pyridine ring to a piperidine ring using hydrogen gas and a metal catalyst.
Q2: Which catalyst is best for the hydrogenation of pyridine-3-carboxylic acid? The "best" catalyst depends on available equipment, budget, and desired reaction conditions. Here is a comparison of common choices:
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Platinum(IV) Oxide (PtO₂) | Acetic Acid or water, 50-80°C, 50-100 atm H₂ | High activity, reliable, can often be used at lower temperatures.[1][2] | High cost. |
| Palladium on Carbon (Pd/C) | Water or alcohol, moderate temp/pressure | Lower cost than Pt or Rh, good activity, easy to handle.[1] | May require higher pressures/temperatures than platinum. |
| Rhodium on Alumina (Rh/Al₂O₃) | Water or alcohol, often near atmospheric pressure | Very high activity, can work under mild conditions.[1] | Very high cost, sensitive to poisoning. |
| Raney Nickel (Raney® Ni) | Water or alcohol, 100-200°C, high pressure (>100 atm) | Low cost, suitable for large-scale industrial synthesis.[4] | Requires harsh conditions, pyrophoric, potential for nickel leaching. |
Q3: What are the critical safety precautions for high-pressure hydrogenation? High-pressure hydrogenation is a hazardous operation that must be performed with extreme caution.
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Equipment: Only use a properly rated and maintained high-pressure reactor (autoclave).
-
Inert Atmosphere: Before introducing hydrogen, the reactor must be purged several times with an inert gas (nitrogen or argon) to remove all oxygen.
-
Hydrogen Handling: Use a proper regulator and check all lines for leaks with a soap solution before starting the reaction.
-
Catalyst Handling: Be aware that many hydrogenation catalysts (especially Raney Ni and dry Pd/C) are pyrophoric and can ignite spontaneously in air.
-
Shielding: Always conduct high-pressure reactions behind a certified safety shield.
Q4: How is the hydrochloride salt typically formed and why is it preferred? The hydrochloride salt is typically formed after the hydrogenation is complete. The free piperidine-3-carboxylic acid is dissolved in a solvent like isopropanol or ethanol, and then a solution of hydrogen chloride (e.g., concentrated HCl or HCl in a solvent) is added.[5] The salt then precipitates and can be isolated by filtration. This salt form is often preferred because it is typically a stable, crystalline solid that is easier to handle, purify, and store compared to the free amino acid, which can be hygroscopic or exist as a zwitterion.[7]
Section 3: Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Pyridine-3-carboxylic Acid using PtO₂
This protocol is a general guideline based on established procedures.[2]
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Reactor Setup: To a high-pressure stainless-steel autoclave, add Pyridine-3-carboxylic acid (1.0 eq) and glacial acetic acid as the solvent (approx. 10-20 mL per gram of starting material).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst) (1-3 mol%).
-
Sealing and Purging: Seal the reactor securely. Purge the vessel three times with nitrogen (pressurizing to ~100 psi then venting), followed by three purges with hydrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 70 atm). Begin stirring and, if necessary, heat the reaction to 50-60°C.
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. This can be confirmed by taking a sample (after cooling and venting the reactor) and analyzing it by TLC or LC-MS.
-
Workup: Once complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter pad with additional acetic acid or methanol.
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Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, which can then be purified as described in the purification protocol.
Protocol 2: Purification of Piperidine-3-carboxylic acid hydrochloride by Recrystallization
This protocol outlines a typical recrystallization procedure.[5][6]
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Dissolution: Transfer the crude Piperidine-3-carboxylic acid hydrochloride to a flask. Add a minimal amount of hot ethanol (or methanol) to dissolve the solid completely.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for 5-10 minutes, and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize yield, place the flask in an ice bath for 1-2 hours.
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Inducing Precipitation (If Needed): If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Alternatively, slowly add a co-solvent like isopropyl ether until the solution becomes persistently cloudy, then warm slightly until it is clear again and allow to cool.
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Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small portion of cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved.
Section 4: Visual Guides
General Synthesis Workflow
Caption: General workflow for the synthesis and purification.
References
- DTIC. (n.d.). Piperidine Synthesis.
- PMC - NIH. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- ResearchGate. (n.d.). Hydrogenation of carbonyl pyridines with Rh2O3 catalyst.
- Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
- Organic Chemistry Portal. (n.d.). Piperidine synthesis.
- Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- CrystEngComm (RSC Publishing). (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.
Sources
- 1. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine synthesis [organic-chemistry.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
- 6. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
- 7. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Piperidine-3-carboxylic acid hydrochloride by Recrystallization
Welcome to the technical support center for the purification of Piperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this compound through recrystallization. Here, we will delve into the nuanced causality behind experimental choices, offering field-proven insights to troubleshoot common issues and ensure a robust, reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind recrystallizing Piperidine-3-carboxylic acid hydrochloride?
A1: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1] For Piperidine-3-carboxylic acid hydrochloride, the ideal solvent is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.[2] Impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration). This temperature-dependent solubility gradient is the driving force for the crystallization of the pure compound upon cooling.
Q2: How do I select an appropriate solvent system for the recrystallization?
A2: The choice of solvent is the most critical parameter for a successful recrystallization.[3] Piperidine-3-carboxylic acid hydrochloride is a salt containing both a polar carboxylic acid and a protonated amine, making it generally soluble in polar protic solvents and less soluble in nonpolar aprotic solvents.
A systematic approach to solvent selection involves:
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"Like Dissolves Like": Given its ionic nature, start with polar solvents. Alcohols (e.g., ethanol, isopropanol, methanol) are often good starting points. Water is also a potential solvent, though the high solubility might lead to poor recovery unless an anti-solvent is used.
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Solubility Testing: Experimentally test the solubility of a small amount of your crude material in various solvents at room temperature and at their boiling points. The ideal single solvent will show poor solubility at room temperature and high solubility at its boiling point.
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Mixed Solvent Systems: If no single solvent provides the desired solubility profile, a mixed solvent system (binary system) can be employed.[4] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (anti-solvent) in which it is sparingly soluble. For Piperidine-3-carboxylic acid hydrochloride, a common example would be an ethanol/diethyl ether or ethanol/ethyl acetate mixture. The two solvents must be miscible.[4]
Q3: What are the potential impurities I might be trying to remove?
A3: The nature of impurities is highly dependent on the synthetic route used to prepare the Piperidine-3-carboxylic acid hydrochloride. Common impurities could include:
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Starting materials: Unreacted precursors from the synthesis.
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By-products: Compounds formed from side reactions.
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Reagents: Residual acids, bases, or coupling agents.
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Positional Isomers: Such as piperidine-2-carboxylic acid or piperidine-4-carboxylic acid, if the synthesis is not regioselective.
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Enantiomeric impurities: If a specific stereoisomer is desired and the synthesis or resolution was not complete.
Understanding the likely impurities can aid in selecting a solvent system that will best separate them from the desired product.
Recrystallization Protocol & Troubleshooting Guide
Detailed Experimental Protocol: Single-Solvent Recrystallization
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Dissolution: In an Erlenmeyer flask, add the crude Piperidine-3-carboxylic acid hydrochloride. Add a minimal amount of the chosen hot recrystallization solvent (e.g., isopropanol) to the flask while heating on a hot plate with stirring. Add the solvent portion-wise until the solid just dissolves.[4] Using an excess of solvent will result in a poor yield.[5]
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Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper into a pre-heated receiving flask. This step should be done quickly to prevent premature crystallization.
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Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally leads to the formation of larger, purer crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity can then be assessed by techniques such as melting point determination, HPLC, or NMR.
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| No Crystals Form Upon Cooling | 1. Too much solvent was used. [5]2. The solution is supersaturated. 3. The compound is highly soluble even at low temperatures. | 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and re-cool.[6]2. Induce Crystallization: * Seeding: Add a tiny crystal of the pure compound to the solution to provide a nucleation site.[6] * Scratching: Scratch the inside of the flask with a glass rod at the meniscus to create microscopic scratches that can serve as nucleation points.[6]3. Change Solvent System: The chosen solvent may be too "good." Re-evaluate with a less polar solvent or introduce an anti-solvent. |
| Oiling Out | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The compound is significantly impure. [6]3. The rate of cooling is too fast. | 1. Re-dissolve and Modify: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6]2. Lower the Saturation Temperature: Add more of the "good" solvent to lower the temperature at which the solution becomes saturated, which may be below the melting point of the compound.3. Change Solvent: Select a solvent with a lower boiling point. |
| Poor Recovery/Low Yield | 1. Too much solvent was used during dissolution. [5]2. Premature crystallization during hot filtration. 3. Excessive washing of the crystals. 4. The compound has significant solubility in the cold solvent. | 1. Optimize Solvent Volume: In subsequent attempts, use the minimum amount of hot solvent required for dissolution.2. Ensure Hot Filtration is Hot: Use a pre-heated funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.3. Minimize Washing: Wash the crystals with a minimal amount of ice-cold solvent.4. Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. If recovery is still low, consider a different solvent system. |
| Colored Impurities in Crystals | 1. Colored impurities are co-precipitating with the product. | 1. Use Activated Carbon: After dissolving the crude product in the hot solvent, add a small amount of activated carbon (charcoal) to the solution. The colored impurities will adsorb onto the surface of the carbon. Perform a hot gravity filtration to remove the carbon before cooling the solution.[1] |
Solubility Profile of Piperidine-3-carboxylic Acid and its Hydrochloride Salt
| Solvent | Piperidine-3-carboxylic acid | Piperidine-3-carboxylic acid hydrochloride (Expected) | Suitability for Recrystallization |
| Water | Soluble (1.6 g/100 mL at RT)[3] | Very Soluble | Likely a poor choice for a single-solvent system due to high solubility at low temperatures, but could be a "good" solvent in a mixed-solvent system. |
| Ethanol | Soluble[3] | Soluble | A good candidate for a single-solvent system or as the "good" solvent in a mixed-solvent system.[2] |
| Isopropanol | Likely Soluble | Likely Soluble | A good candidate for a single-solvent system, often providing a better solubility gradient than ethanol for hydrochloride salts. |
| Ethyl Acetate | Insoluble | Sparingly Soluble to Insoluble | A potential anti-solvent ("poor" solvent) to be used with a more polar "good" solvent like ethanol or isopropanol. |
| Diethyl Ether | Insoluble[3] | Insoluble | A good candidate for an anti-solvent. |
| Hexane | Insoluble | Insoluble | A potential anti-solvent, but its non-polar nature might lead to miscibility issues with more polar "good" solvents. |
Visualizing the Recrystallization Workflow
The following diagram outlines the decision-making process and steps involved in a typical recrystallization experiment.
Caption: Workflow for Piperidine-3-carboxylic acid HCl Recrystallization.
References
-
ChemBK. 3-Piperidinecarboxylic acid. Available from: [Link]
-
University of York. Problems with Recrystallisations. Available from: [Link]
-
Chemistry LibreTexts. Recrystallization. Available from: [Link]
-
PubChem. (3S)-piperidine-3-carboxylic acid hydrochloride. Available from: [Link]
- Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
- Google Patents. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
University of Calgary. Recrystallization - Single Solvent. Available from: [Link]
- Recrystallization1. (Source URL not further specified in search results).
-
ResearchGate. Purification of organic hydrochloride salt?. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Piperidine-3-carboxylic acid hydrochloride
Welcome to the technical support center for Piperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this versatile chemical intermediate. My aim is to synthesize field-proven insights with established chemical principles to help you navigate common challenges and achieve the desired purity for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a commercial sample of Piperidine-3-carboxylic acid hydrochloride?
The impurity profile of Piperidine-3-carboxylic acid hydrochloride can vary depending on the synthetic route employed. However, based on common manufacturing processes, you should be aware of the following potential contaminants:
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Starting Materials & Precursors: Unreacted precursors from the synthesis, such as 3-cyanopyridine or its reduction intermediates, can sometimes be carried through.
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Positional Isomers: Isomers like Piperidine-2-carboxylic acid and Piperidine-4-carboxylic acid are common process-related impurities that can be difficult to separate due to their similar physical properties.[][2]
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Residual Solvents: Solvents used during synthesis or crystallization, such as ethanol, isopropanol, methanol, or toluene, may be present in the final product.[3][4]
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Inorganic Salts: Excess hydrochloric acid or other salts formed during the reaction or workup can contaminate the product. Piperidine itself can react with atmospheric carbon dioxide to form piperidine carbonate or with HCl gas from other lab sources to form the hydrochloride salt, indicating the potential for salt-based impurities.[5]
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Byproducts of Side Reactions: Depending on the synthesis, various side-products can be generated. For instance, if hydrolysis of a nitrile is incomplete, the corresponding amide may be present.[3]
Table 1: Summary of Potential Impurities
| Impurity Class | Specific Examples | Origin | Recommended Initial Detection Method |
| Isomeric Impurities | Piperidine-2-carboxylic acid, Piperidine-4-carboxylic acid | Synthetic byproducts | HPLC, GC-MS[6] |
| Starting Materials | 3-Cyanopyridine, Piperidine-3-carbonitrile | Incomplete reaction | HPLC, TLC |
| Inorganic Salts | Excess HCl, NaCl, KCl | Workup, Contamination | Titration, Ion Chromatography |
| Residual Solvents | Ethanol, Isopropanol, Toluene, Methanol | Purification/Reaction steps | ¹H NMR, GC-Headspace |
| Reaction Intermediates | Piperidine-3-carboxamide | Incomplete hydrolysis | HPLC, IR Spectroscopy |
Q2: I've just received a new batch. What is the most effective first step to assess its purity?
Before committing the entire batch to a reaction, a multi-point preliminary analysis is crucial. A logical first step is to run a High-Performance Liquid Chromatography (HPLC) analysis.[6][7] This will provide a quantitative measure of the main component and reveal the presence of any organic impurities.
Simultaneously, obtaining a proton Nuclear Magnetic Resonance (¹H NMR) spectrum is highly recommended. ¹H NMR is exceptionally effective for identifying and quantifying residual solvents and can provide structural confirmation of the main compound.
A simple visual inspection for color and crystal form, along with a melting point determination, can also be a quick, qualitative indicator of purity. Significant deviation from the literature melting point (approx. 254 °C, with decomposition) suggests the presence of impurities.
Q3: Which purification method—recrystallization, chromatography, or acid-base extraction—is best suited for my needs?
The optimal method depends on the scale of your experiment, the nature of the impurities, and your final purity requirement.
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Recrystallization: This is the most common and efficient method for removing minor impurities from multi-gram to kilogram quantities. It is particularly effective for removing impurities with different solubility profiles. Several patents describe the recrystallization of piperidine derivatives from solvents like isopropanol or ethanol.[4]
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Acid-Base Extraction: This technique is excellent for removing neutral organic impurities from your ionic product. Because Piperidine-3-carboxylic acid is an amino acid, its solubility is highly pH-dependent, a property that can be exploited for purification.
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Column Chromatography: While effective for achieving very high purity (>99.5%) and separating closely related isomers, flash chromatography is often considered cumbersome and expensive for large-scale purification.[4] It is best reserved for small-scale lab work where exceptional purity is paramount.
Purity Assessment and Method Selection Workflow
The following diagram outlines a logical workflow for assessing the purity of your Piperidine-3-carboxylic acid hydrochloride and selecting an appropriate purification strategy.
Caption: Workflow for purity analysis and method selection.
Troubleshooting Guides
Issue 1: My recrystallization attempt resulted in oiling out or very poor recovery. What went wrong?
"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of crystals. Poor recovery typically means the compound remains too soluble in the cold solvent.
Causality and Solution:
-
Incorrect Solvent Choice: The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. Piperidine-3-carboxylic acid hydrochloride is a polar, salt-like molecule, so polar protic solvents are a good starting point.
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Cooling Rate: Cooling the solution too quickly can promote oiling out or the formation of very fine, impure crystals. Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath.
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Supersaturation: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly again.
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Water Content: For alcohol/water solvent systems, the ratio is critical. Too much water can increase solubility and reduce yield, while too little may not dissolve the compound fully when hot.
Protocol: Optimized Recrystallization
This protocol uses a mixed-solvent system of Isopropanol (IPA) and water, which often provides a good balance of solubility for polar hydrochlorides.
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Solvent Screening (Small Scale): In separate test tubes, test the solubility of ~50 mg of your compound in 1 mL of various solvents (e.g., Methanol, Ethanol, Isopropanol, Water) at room temperature and at boiling. A good candidate will show low solubility at room temperature and high solubility at boiling.
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Dissolution: In an appropriately sized Erlenmeyer flask, add the crude Piperidine-3-carboxylic acid hydrochloride. Add the minimum amount of boiling isopropanol required to create a stirrable slurry.
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Co-solvent Addition: While maintaining the solution at a gentle boil, add hot water dropwise until all the solid just dissolves. The goal is to be as close to saturation as possible.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for 2-3 minutes, and perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.
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Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
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Isolation & Drying: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold isopropanol. Dry the crystals under vacuum.
Caption: Step-by-step recrystallization workflow.
Issue 2: My sample is pure by ¹H NMR but HPLC shows a significant impurity peak with a similar retention time. How can I remove it?
This scenario strongly suggests the presence of a positional isomer (e.g., piperidine-2- or 4-carboxylic acid), which would have a very similar NMR spectrum but can often be resolved by HPLC. Removing such closely related impurities typically requires a more selective technique than simple recrystallization.
Causality and Solution:
Isomers often have nearly identical solubility profiles, making separation by crystallization inefficient. An acid-base extraction is unlikely to differentiate between them. Therefore, preparative chromatography is the most reliable solution.
Protocol: Acid-Base Extraction for Neutral Impurities
If you suspect the impurity is non-ionic (e.g., an unreacted neutral starting material), this method should be attempted before resorting to chromatography.
-
Dissolution: Dissolve the crude Piperidine-3-carboxylic acid hydrochloride in deionized water.
-
Basification: Slowly add a 1M solution of a strong base like Sodium Hydroxide (NaOH) until the pH is ~11. This deprotonates the ammonium group, making the piperidine nitrogen neutral, while the carboxylate remains negatively charged. The molecule is now the zwitterion or free amine, but its solubility in water remains high.
-
Organic Wash: Transfer the basic aqueous solution to a separatory funnel and extract it two to three times with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate. Neutral organic impurities will partition into the organic layer. Discard the organic layers.
-
Re-acidification: Cool the aqueous layer in an ice bath and slowly re-acidify with concentrated HCl until the pH is ~1. This will re-protonate the piperidine nitrogen and precipitate the pure hydrochloride salt.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, followed by a cold, water-miscible solvent like acetone to aid drying. Dry under vacuum.
Caption: Logic of an acid-base extraction purification.
References
-
ResearchGate. (n.d.). The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. Retrieved from [Link]
- Google Patents. (2017). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
- Google Patents. (2008). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
-
PubChem. (n.d.). (3S)-piperidine-3-carboxylic acid hydrochloride. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005). Synthesis of piperdine. Retrieved from [Link]
-
Biosynce Blog. (2025). What are the detection methods for piperidine? Retrieved from [Link]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
- Google Patents. (2016). CN105924408A - Synthetic method of piperidine hydrochloride.
-
Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link]
-
Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link]
-
CP Lab Safety. (n.d.). (R)-Piperidine-3-carboxylic acid, 98% Purity, C6H11NO2, 25 grams. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Piperidines ESI-revised3. Retrieved from [Link]
-
Fisher Scientific. (n.d.). CAS RN 498-95-3. Retrieved from [Link]
-
SynThink. (n.d.). Piperidine Impurity Standards, USP related compounds. Retrieved from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 535-75-1 Piperidine-2-carboxylic acid Impurity. Retrieved from [Link]
Sources
- 2. CAS 535-75-1 Piperidine-2-carboxylic acid Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
- 4. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. biosynce.com [biosynce.com]
- 7. ptfarm.pl [ptfarm.pl]
Technical Support Center: Synthesis of Piperidine-3-carboxylic Acid (Nipecotic Acid)
Topic: Temperature Optimization for Catalytic Hydrogenation of Nicotinic Acid Ticket ID: #NIP-SYN-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Goldilocks" Thermal Zone
Welcome to the technical support hub for piperidine-3-carboxylic acid synthesis. You are likely employing the catalytic hydrogenation of nicotinic acid (Niacin). This reaction is deceptively simple but thermodynamically treacherous.
The Core Challenge: You are balancing two competing pathways:
-
Hydrogenation (Desired): Exothermic, favored by moderate temperatures (50–80°C) and high pressure.
-
Decarboxylation (Parasitic): Favored by high temperatures (>100°C) and specific catalyst interactions, leading to the formation of piperidine (the "dead" impurity).
Optimal Temperature Window: 50°C – 85°C
-
< 50°C: Kinetic stalling due to poor solubility of Nicotinic Acid in water (1.6g/100mL at 20°C).
-
> 90°C: Exponential increase in decarboxylation and catalyst sintering.
The Thermodynamics & Kinetics (The "Why")
To troubleshoot effectively, you must understand the energy landscape.
Solubility vs. Reaction Rate
Nicotinic acid is poorly soluble in cold water.[1] Many researchers mistakenly increase the temperature solely to dissolve the starting material.
-
The Trap: Heating to 100°C+ dissolves the substrate but activates the decarboxylation pathway on the catalyst surface.
-
The Fix: Use a "Slurry-to-Solution" process. Start the reaction as a suspension. As the product (Nipecotic acid) forms, it is highly soluble, and the solution will clear. Alternatively, use ammonia to form the ammonium salt, which is soluble at room temperature.
Reaction Pathway Diagram
The following diagram illustrates the kinetic competition between the desired hydrogenation and the parasitic decarboxylation.
Figure 1: Reaction pathway showing the primary hydrogenation route (Blue/Green) versus the parasitic decarboxylation routes (Red). Note that decarboxylation is often irreversible.
Troubleshooting Guide (Q&A Format)
Scenario A: "My reaction stalled. I have 50% conversion after 24 hours."
Q: Did you run the reaction below 50°C to be 'safe'? A: At temperatures <50°C, the reaction is likely mass-transfer limited .
-
Solubility: The catalyst is coated in solid nicotinic acid particles rather than interacting with dissolved molecules.
-
Adsorption Energy: Hydrogenation requires overcoming an activation energy barrier for H2 to dissociate on the metal surface.
-
Correction: Increase temperature to 60–70°C . If you must stay cold, convert nicotinic acid to its sodium or ammonium salt (pH 7–8) to ensure full solubility before adding the catalyst.
Scenario B: "I have a high yield, but the melting point is off, and NMR shows a triplet at 2.8 ppm."
Q: Did you exceed 90°C or use an unmoderated Pd/C catalyst? A: You likely generated Piperidine via decarboxylation.
-
Mechanism: High thermal energy allows the carboxylic acid group to cleave off as CO2. This is often catalyzed by the metal surface itself at high temperatures.
-
Correction:
-
Lower temperature to 75°C maximum .
-
Switch catalysts. Rh/C (5%) or PtO2 are superior to Pd/C for retaining the carboxyl group.
-
Pressure Check: Increase H2 pressure (to 20–50 bar). Higher H2 pressure favors the hydrogenation rate over the decarboxylation rate (which is pressure-independent).
-
Scenario C: "The catalyst seems dead upon reuse."
Q: Did you cool the reaction mixture completely before filtering? A: Nipecotic acid is less soluble in cold water than hot water, but still fairly soluble. However, if you cool it too much with unreacted starting material, the product/reactant precipitates onto the catalyst pores.
-
Correction: Filter the catalyst while the solution is warm (40–50°C) . Wash the catalyst cake with warm water immediately to prevent pore clogging.
Experimental Protocol: The Self-Validating System
This protocol uses Rhodium on Carbon (Rh/C) , widely regarded as the most selective catalyst for this transformation (Freifelder, 1962), minimizing decarboxylation compared to Pd or Pt.
Materials
-
Substrate: Nicotinic Acid (1.0 eq)
-
Catalyst: 5% Rh/C (5 wt% loading relative to substrate) OR PtO2 (Adams' Catalyst).
-
Solvent: Deionized Water (Concentration: 0.5 M).
-
Reagent: Hydrogen gas (H2).
Step-by-Step Methodology
-
Preparation (The Slurry):
-
Charge the autoclave with Nicotinic Acid and Water.
-
Checkpoint: The mixture will be a white suspension. Do not heat yet.
-
Add the catalyst (Rh/C) carefully under an inert atmosphere (Nitrogen purge) to prevent ignition.
-
-
Pressurization:
-
Seal the reactor. Purge 3x with N2, then 3x with H2.
-
Charge H2 to 500 psi (34 bar) . Note: Lower pressures (50 psi) work but require longer times.
-
-
The Thermal Ramp (Critical Step):
-
Set agitation to maximum (mass transfer is crucial).
-
Ramp temperature to 60°C .
-
Observation: As the temperature passes 50°C and reaction begins, H2 uptake will be rapid. The suspension will clarify as Nicotinic Acid converts to the highly soluble Nipecotic Acid.
-
-
Reaction Monitoring (IPC):
-
Maintain 60–70°C.
-
End-point: When H2 uptake ceases completely for 60 minutes.
-
Validation: Take a 50 µL aliquot. Dilute in D2O. Run H-NMR. Look for the disappearance of aromatic protons (7.5–9.0 ppm).
-
-
Work-up:
-
Cool to 40°C. Vent H2. Purge with N2.
-
Filter catalyst through Celite while warm.
-
Concentrate filtrate under reduced pressure to yield crude Nipecotic Acid.
-
Data Summary Table
| Parameter | Recommended Range | Danger Zone | Consequence of Deviation |
| Temperature | 50°C – 80°C | > 95°C | Decarboxylation to Piperidine |
| Pressure | 20 – 50 bar | < 5 bar | Extremely slow kinetics; catalyst poisoning |
| Solvent | Water or aq. NH3 | Alcohols | Esterification side-products (if acidic) |
| Catalyst | 5% Rh/C or PtO2 | Pd/C (High T) | Lower selectivity; ring stripping |
Troubleshooting Logic Tree
Use this flow to diagnose yield or purity issues immediately.
Figure 2: Diagnostic logic tree for optimizing reaction parameters.
References
-
Freifelder, M. (1962).[2] Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst. Journal of Organic Chemistry, 27(11), 4046–4048. Link
- Foundational text establishing the superiority of Rhodium and Platinum over Palladium for preserving the carboxyl group.
-
Rylander, P. N. (1985).[3] Hydrogenation Methods. Academic Press.[3]
- Authoritative guide on catalyst selection and temperature effects on decarboxylation r
-
Google Patents. (2011). CN102174011A: Preparation method of piperidine carboxylic acid. Link
- Provides industrial context for Pd/C usage at higher pressures/temperatures, valid
-
PubChem. (n.d.).[1] Nicotinic Acid Compound Summary. National Center for Biotechnology Information. Link
- Source for physical properties (solubility)
Sources
Technical Support Center: Navigating the Stability of Piperidine-3-carboxylic acid hydrochloride in Solution
Welcome to our dedicated technical support center for Piperidine-3-carboxylic acid hydrochloride. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth insights and practical troubleshooting advice regarding the stability of this compound in solution. As a key building block in medicinal chemistry, understanding its behavior in various experimental settings is crucial for reproducible and reliable results.
Introduction
Piperidine-3-carboxylic acid hydrochloride, also known as nipecotic acid hydrochloride, is a GABA analogue that serves as a valuable scaffold in the development of CNS-targeting therapeutics.[1] Its zwitterionic nature at physiological pH and its hydrophilic character present unique challenges in formulation and handling, making solution stability a primary concern for researchers.[1] This guide addresses the most common stability issues encountered during experimental work and provides a framework for proactive stability assessment.
Frequently Asked Questions (FAQs)
What are the primary factors that can affect the stability of Piperidine-3-carboxylic acid hydrochloride in solution?
The stability of Piperidine-3-carboxylic acid hydrochloride in solution is primarily influenced by a combination of factors inherent to its structure and the surrounding environment. These include:
-
pH: The pH of the solution is a critical determinant of stability. As an amino acid derivative, Piperidine-3-carboxylic acid exists in different ionic forms depending on the pH, which can influence its susceptibility to degradation.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[3][4][5][6][7]
-
Oxidizing Agents: The piperidine ring can be susceptible to oxidation, leading to the formation of various degradation products.[2][8][9]
-
Solvent/Buffer Composition: The choice of solvent and the components of the buffer system can impact the solubility and stability of the compound.
My solution of Piperidine-3-carboxylic acid hydrochloride has turned yellow. What could be the cause?
A color change, such as yellowing, is often an indicator of chemical degradation. The most likely culprits are:
-
Oxidative Degradation: The piperidine ring is susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or peroxides present in the solvent.[2][8][9] This can lead to the formation of chromophoric (color-absorbing) degradation products.
-
Reaction with Solvent Impurities: If the solvent used (e.g., DMF) contains impurities like amines, it could potentially react with the carboxylic acid moiety over time, although this is less likely to cause significant color change compared to oxidation.
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use freshly opened, high-purity, or anhydrous solvents.
-
Degas Solvents: For sensitive applications, degas the solvent to remove dissolved oxygen.
-
Store Solutions Properly: Store stock solutions protected from light and at a low temperature (e.g., 2-8 °C or -20 °C).
-
Inert Atmosphere: For long-term storage or critical experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
I am seeing unexpected peaks in my HPLC analysis of a stored solution. What are the likely degradation pathways?
While specific degradation pathways for Piperidine-3-carboxylic acid hydrochloride are not extensively documented in publicly available literature, we can infer potential routes based on its chemical structure and general principles of drug degradation.
-
Oxidation: As mentioned, the piperidine ring is prone to oxidation. This could lead to the formation of N-oxides or ring-opened products.
-
Hydrolysis: Although amides and esters are more susceptible to hydrolysis, under extreme pH and temperature conditions, the carboxylic acid could potentially undergo decarboxylation, though this is generally less common for simple carboxylic acids.
-
Photodegradation: UV light can provide the energy to initiate photochemical reactions, potentially leading to complex degradation products.[3][4][5][6][7]
The following diagram illustrates a hypothetical degradation workflow:
Caption: Hypothetical Degradation Pathways.
How should I prepare and store stock solutions of Piperidine-3-carboxylic acid hydrochloride to ensure stability?
Proper preparation and storage are paramount to maintaining the integrity of your solutions.
Recommended Solvents and Buffers:
| Solvent/Buffer | Suitability | Considerations |
| High-Purity Water | Excellent | Ensure the water is free of microbial and organic contaminants. |
| Phosphate-Buffered Saline (PBS) | Good | A common buffer for biological assays, typically at pH 7.4.[10] |
| Ethanol | Limited | Use with caution as esterification can occur over time, especially if acidic catalysts are present. |
| DMSO | Good for initial solubilization | Can be used to prepare concentrated stock solutions that are then diluted into aqueous buffers.[10] |
Storage Conditions:
-
Short-term (up to 1 week): Store aqueous solutions at 2-8 °C, protected from light.
-
Long-term (months): Aliquot stock solutions into single-use vials and store at -20 °C or -80 °C to minimize freeze-thaw cycles. Protect from light.
Troubleshooting Guide: A Proactive Approach to Stability Assessment
Given the limited published stability data for this specific compound, a proactive approach involving forced degradation studies is highly recommended to understand its stability profile in your specific experimental system.[2][11]
Workflow for a Preliminary Forced Degradation Study
This workflow will help you identify potential stability liabilities and develop a stability-indicating analytical method.
Caption: Forced Degradation Study Workflow.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
Piperidine-3-carboxylic acid hydrochloride
-
High-purity water
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
HPLC system with UV or MS detector
-
pH meter
-
Thermostatic bath
-
Photostability chamber (optional, can be simulated with appropriate light sources)
Procedure:
-
Prepare a stock solution of Piperidine-3-carboxylic acid hydrochloride in high-purity water (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for a specified time, protected from light.
-
Photodegradation: Expose an aliquot of the stock solution to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter).[3][4][5][6][7] A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Control Sample: Keep an aliquot of the stock solution at 2-8°C, protected from light.
-
Analysis: Analyze all samples by a suitable HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Starting HPLC Conditions:
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm (or PDA detector to assess peak purity) |
| Injection Volume | 10 µL |
Method Development Strategy:
-
Inject the control sample to determine the retention time of the parent compound.
-
Inject the stressed samples.
-
Evaluate the chromatograms for new peaks (degradation products).
-
Optimize the gradient, mobile phase composition, and other parameters to achieve baseline separation between the parent peak and all degradation peaks.
-
Once separation is achieved, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Conclusion
While specific, published stability data for Piperidine-3-carboxylic acid hydrochloride in solution is limited, a thorough understanding of its chemical nature and the application of systematic stability assessment protocols can ensure the reliability of your experimental outcomes. By being proactive and conducting preliminary forced degradation studies, researchers can identify potential stability issues early and develop appropriate handling and storage procedures. This technical support guide provides a foundational framework for these activities. For further assistance, please do not hesitate to contact our technical support team.
References
- Crittenden, D. L., et al. "Stabilization of Zwitterions in Solution: GABA Analogues." The Journal of Physical Chemistry A, vol. 109, no. 37, 2005, pp. 8398-409.
- Crittenden, D. L., et al. "Stabilization of Zwitterions in Solution: γ-Aminobutyric Acid (GABA)." The Journal of Physical Chemistry A, vol. 108, no. 43, 2004, pp. 9394-405.
- DeSantis, J., et al. "The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d.
- Grover, A., et al. "Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs." Journal of medicinal chemistry, vol. 38, no. 15, 1995, pp. 2885-91.
- Kaur, H., et al. "Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors." RSC Advances, vol. 12, no. 1, 2022, pp. 1-15.
- Ngwa, G. "High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development." Journal of Molecular and Organic Chemistry, vol. 7, no. 4, 2024, pp. 223-224.
- Baertschi, S. W., et al.
- ICH. "Photostability Testing of New Drug Substances and Products Q1B." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1996.
- Alsante, K. M., et al. "A practical guide to forced degradation and stability studies for drug substances." Pharmaceutical Technology, vol. 46, no. 9, 2022, pp. 26-33.
- BenchChem. "Challenges in working with Gaba-IN-2 and how to overcome them." BenchChem Technical Support, 2025.
- Pipzine Chemicals. "Piperidine-3-carboxylic acid dimethylamide hydrochloride." Pipzine Chemicals, 2024.
- Petrovcic, J., et al. "a) Different modalities of piperidine-containing drugs and drug...
- Singh, R., et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Molecules, vol. 27, no. 19, 2022, p. 6598.
- Bajaj, S., et al. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Applied Pharmaceutical Science, vol. 2, no. 3, 2012, pp. 129-138.
- Cayman Chemical. "Nipecotic Acid.
- Vereshchagin, A. N., et al. "Biologically active 4-arylpiperidine-3-carboxylic acid derivatives.
- Shendarkar, S. M., and S. M. Vadvalkar. "Forced Degradation Study: An Important Tool in Drug Development." Asian Journal of Pharmaceutical Research, vol. 3, no. 4, 2013, pp. 198-201.
- ICH. "STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1996.
- IAGIM. "Photostability.
- IKEV. "ICH Q1B Guideline Photostability Testing of New Drug Substances and Products." IKEV.
- Dong, M. W. "Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices." LCGC International, vol. 34, no. 6, 2021, pp. 22-31.
- ChemicalBook. "Nipecotic acid(498-95-3) 1H NMR spectrum." ChemicalBook.
- Google Patents. "CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids."
- Kumar, V., et al. "Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies." Mini reviews in medicinal chemistry, vol. 22, no. 7, 2022, pp. 997-1011.
- Manjusha, K., et al. "Antioxidant potential of piperidine containing compounds - A short review." Asian Journal of Pharmaceutical and Clinical Research, vol. 11, no. 8, 2018, pp. 66-73.
- Szymański, P., et al. "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds." European Journal of Medicinal Chemistry, vol. 280, 2025, p. 116849.
- FDA. "Q1B Photostability Testing of New Drug Substances and Products." U.S.
- BioCrick. "(±)-Nipecotic acid.
- BenchChem. "Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide." BenchChem Technical Support, 2025.
- Patil, S., et al. "A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles." Pharmacognosy Journal, vol. 12, no. 5, 2020, pp. 1034-1041.
- Baertschi, S. W. "Oxidative susceptibility testing." PhaRxmon Consulting LLC.
- Shah, U., et al. "Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form." Current drug discovery technologies, vol. 15, no. 1, 2018, pp. 54-64.
- Fagron. "Active Ingredient Summary Table Thermal Stability." Fagron, 2023.
- PubChem. "(3S)-piperidine-3-carboxylic acid hydrochloride.
- Q1 Scientific. "Photostability testing theory and practice." Q1 Scientific, 2021.
- Waterman, K. C. "Oxidative susceptibility testing." Semantic Scholar, 2016.
- Patel, K. "Stability Testing and its Role in Drug Development Process." Research and Reviews: Journal of Pharmaceutical Analysis, 2022.
- BLD Pharm. "498-95-3|Piperidine-3-carboxylic acid." BLD Pharm.
- Google Patents. "CN104034814B - The HPLC analytical approach of 3-amino piperidine."
- DTIC. "Piperidine Synthesis.
- Guven, B., et al. "Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio." Organic & Biomolecular Chemistry, vol. 16, no. 42, 2018, pp. 7945-7953.
- De-vasconcelos, T., et al. "A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide." Molecules, vol. 24, no. 9, 2019, p. 1792.
- ChemicalBook. "(R)-Boc-Nipecotic acid(163438-09-3) 1H NMR spectrum." ChemicalBook.
- Chemrio. "(3R)-piperidine-3-carboxylic acid,hydrochloride." Chemrio.
- Sribalan, R., et al. "LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity." Journal of pharmaceutical and biomedical analysis, vol. 248, 2024, p. 116117.
Sources
- 1. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. database.ich.org [database.ich.org]
- 4. iagim.org [iagim.org]
- 5. ikev.org [ikev.org]
- 6. fda.gov [fda.gov]
- 7. q1scientific.com [q1scientific.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. pharxmonconsulting.com [pharxmonconsulting.com]
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- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Scale-Up of Piperidine-3-Carboxylic Acid Hydrochloride Production
Welcome to the technical support center for the process scale-up of Piperidine-3-carboxylic acid hydrochloride, also known as (±)-Nipecotic acid hydrochloride. This guide is designed for researchers, process chemists, and drug development professionals. We will move beyond standard operating procedures to address the nuanced, real-world challenges encountered when transitioning this synthesis from the bench to production scale. Our focus is on providing a deep, mechanistic understanding of the process to empower you to troubleshoot effectively.
The synthesis of Piperidine-3-carboxylic acid, a critical building block for numerous pharmaceuticals, most commonly proceeds via the catalytic hydrogenation of 3-pyridinecarboxylic acid (niacin). While straightforward on paper, this transformation is fraught with challenges at scale, from catalyst sensitivity to complex purification hurdles. This guide is structured in a question-and-answer format to directly address the most pressing issues you may face.
Section 1: Catalytic Hydrogenation of 3-Pyridinecarboxylic Acid
The reduction of the aromatic pyridine ring is the core of the synthesis. Success at scale hinges on precise control over the catalyst, reaction conditions, and management of impurities.
FAQ 1: Our hydrogenation reaction is stalling or proceeding very slowly. What are the likely causes and how can we troubleshoot this?
This is the most common issue during scale-up. A stalled reaction is almost always linked to the catalyst's environment and activity. Let's break down the causality.
Primary Cause: Catalyst Inhibition or Poisoning
The catalyst's active sites are highly susceptible to being blocked. The basic nitrogen atom in both the starting material (pyridine) and the product (piperidine) can coordinate strongly to the metal surface, inhibiting its activity.
-
Expert Insight: The inhibitory effect of the basic piperidino nitrogen is a well-known phenomenon. To overcome this, the reaction is often conducted in an acidic medium or with the substrate as a pre-formed salt, which protonates the nitrogen and reduces its ability to poison the catalyst.[1]
Troubleshooting Protocol:
-
Purity of Starting Material: Ensure your 3-pyridinecarboxylic acid is free from common catalyst poisons like sulfur or thiophene-containing compounds. A pre-treatment of the starting material solution with activated carbon can sometimes remove trace impurities.
-
Solvent & pH Adjustment: The carboxyl group on the molecule helps to neutralize the basic nitrogen, but this effect can be insufficient.[1]
-
Acidic Additives: Using acidic solvents like acetic acid or adding a stoichiometric amount of an acid like HCl can protonate the nitrogen, preventing it from binding to the catalyst and enhancing reactivity.
-
-
Reaction Conditions: Low temperature or insufficient hydrogen pressure may not provide enough energy to overcome the aromaticity of the pyridine ring.
-
Actionable Step: Gradually increase hydrogen pressure (e.g., from 30 to 80 bar) and temperature (e.g., from 60 to 80 °C) while monitoring the reaction progress and impurity profile. Rhodium and Platinum-based catalysts are often more effective than Palladium for this transformation.
-
Troubleshooting Decision Workflow for Stalled Hydrogenation
Caption: Troubleshooting workflow for a stalled hydrogenation reaction.
FAQ 2: We are observing significant byproduct formation, especially decarboxylated product (piperidine). How can we improve selectivity?
Byproduct formation at scale leads to significant purification challenges and yield loss. Decarboxylation is a particular risk when hydrogenating nicotinic acid under certain conditions.[1]
Mechanistic Insight: The desired reaction is the reduction of the pyridine ring. However, under harsh conditions (high temperatures) or with certain catalysts, competing reactions can occur.
-
Decarboxylation: The carboxylic acid group can be lost as CO2, leading to the formation of piperidine. This is often exacerbated by high temperatures and certain platinum catalysts.[1]
-
Partially Hydrogenated Intermediates: Insufficient reaction time or overly mild conditions can result in the presence of di- or tetrahydropyridine intermediates.
-
Ring Opening: Some catalysts, particularly in the presence of water, can promote the cleavage of the piperidine ring.
Primary Synthesis and Side Reaction Pathway
Caption: Key chemical transformations during hydrogenation.
Mitigation Strategies:
-
Catalyst Selection: Rhodium on carbon (Rh/C) is often preferred as it can operate under milder conditions than platinum, reducing the risk of decarboxylation.[2]
-
Temperature Control: Maintain the lowest effective temperature. Profile the reaction at different temperatures (e.g., 50°C, 70°C, 90°C) to find the sweet spot that balances reaction rate and selectivity.
-
Solvent Choice: The reaction is commonly run in water or methanol.[3] Ensure the solvent is anhydrous if ring-opening is observed.
Table 1: Comparison of Catalysts for Pyridine Ring Hydrogenation
| Catalyst | Typical Pressure (bar) | Typical Temp (°C) | Advantages | Disadvantages |
| 5% Rh/C | 2.5 - 50 | 25 - 80 | High activity at lower temp/pressure, reduces decarboxylation risk.[2] | More expensive than other options. |
| PtO₂ (Adams') | 50 - 70 | 25 - 60 | Effective for complete saturation. | Higher risk of decarboxylation, especially at elevated temperatures.[1] |
| 5% Pd/C | 3 - 5 | 90 - 95 | Cost-effective. | Generally requires higher temperatures and pressures; can be less efficient for pyridine rings.[3] |
Section 2: Troubleshooting Isolation and Purification
Even with a successful hydrogenation, isolating the final hydrochloride salt in a pure, crystalline form is a major scale-up hurdle. The zwitterionic nature of the free amino acid and the properties of its salt dictate the purification strategy.
FAQ 1: We are struggling with inconsistent yields and purity during crystallization of the hydrochloride salt. What is the critical control point?
The critical step is the transition from the free amino acid (zwitterion) in the post-reaction mixture to the crystalline hydrochloride salt. This involves a solvent swap and precise pH adjustment.
Expert Insight: After hydrogenation, the product exists as a free amino acid. The reaction solvent (often water or acetic acid) must be removed. The crude product is then re-dissolved in a suitable crystallization solvent (like methanol or ethanol), and hydrochloric acid is added to form the salt and induce crystallization.[3][4]
Troubleshooting Protocol:
-
Solvent Selection: The ideal solvent should readily dissolve the free base but provide low solubility for the hydrochloride salt. This differential solubility is the driving force for high-yield crystallization. Alcohols like methanol and ethanol are common choices.[3][5]
-
pH Control During HCl Addition:
-
The Problem: Adding concentrated HCl too quickly can cause rapid, uncontrolled precipitation ("crashing out"), trapping impurities and leading to poor crystal form.
-
The Solution: Add the HCl solution (e.g., HCl in isopropanol or gaseous HCl) slowly at a controlled temperature (e.g., 15-25°C) to maintain a state of moderate supersaturation.[4] This allows for the growth of well-ordered crystals. Aim for a final pH in the acidic range (e.g., pH 1-2) to ensure complete salt formation.[6]
-
-
Water Content: The presence of excess water can increase the solubility of the hydrochloride salt, leading to lower yields.
-
Actionable Step: After the hydrogenation, ensure the reaction solvent is thoroughly removed via distillation before initiating the crystallization step.[3]
-
Table 2: Recommended Solvent Systems for Crystallization
| Primary Solvent | Anti-Solvent | Key Considerations |
| Methanol | Petroleum Ether | Good solubility for the free base. The anti-solvent helps induce precipitation after salt formation.[5] |
| Ethanol | Isopropyl Ether | A common and effective system. Recrystallization from ethanol can significantly improve purity.[6] |
| Isopropanol | - | Can be used as a single solvent system. The product is heated to dissolve and then cooled to crystallize.[6] |
FAQ 2: Our final product is sticky, difficult to filter, and has a poor crystal habit. How can we improve its physical properties?
Poor physical form is often a result of uncontrolled crystallization kinetics. The goal is to favor crystal growth over nucleation.
Mitigation Strategies:
-
Controlled Cooling Profile: Avoid "shock cooling." A slow, linear cooling ramp allows larger, more uniform crystals to form, which are easier to filter and dry.
-
Seeding: Introduce a small quantity of high-purity seed crystals once the solution is saturated. This provides a template for growth and helps control particle size and polymorphism.
-
Anti-Solvent Addition: If using an anti-solvent, add it slowly to the solution of the product. Reversing the addition (adding the product solution to the anti-solvent) can cause it to crash out.
-
Agitation: Ensure proper agitation to maintain a uniform temperature and concentration throughout the crystallizer, preventing localized areas of high supersaturation.
Section 3: Detailed Experimental Protocol (Illustrative)
This protocol outlines a robust, scalable procedure for the synthesis and isolation of Piperidine-3-carboxylic acid hydrochloride.
Step 1: Catalytic Hydrogenation
-
Reactor Setup: To a high-pressure hydrogenation reactor, charge 3-Pyridinecarboxylic Acid (1.0 eq) and a suitable solvent (e.g., water, 5-8 volumes).[3]
-
Catalyst Charging: Add 5% Rhodium on Carbon (e.g., 1-3 mol% on a dry basis).
-
Inerting: Seal the reactor and purge thoroughly with nitrogen (3 cycles) to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen to the target pressure (e.g., 5 MPa / 50 bar) and heat to the target temperature (e.g., 90-95°C).[3]
-
Monitoring: Monitor the reaction by hydrogen uptake and periodic sampling for HPLC analysis to confirm the disappearance of the starting material.
-
Work-up: Once complete, cool the reactor to room temperature, vent the hydrogen pressure carefully, and purge again with nitrogen. Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.
Step 2: Isolation and Crystallization
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.[3]
-
Solvent Swap: Add the primary crystallization solvent (e.g., Methanol, 3-4 volumes) to the crude residue and stir to dissolve.[3]
-
Salt Formation: Cool the solution to 15-20°C. Slowly add a solution of concentrated hydrochloric acid (1.0 - 1.1 eq) while maintaining the temperature.[5][7]
-
Crystallization: Stir the resulting slurry for several hours (e.g., 3-6 hours) to allow for complete crystallization.[5]
-
Isolation: Filter the solid product, wash the cake with a small amount of cold ethanol or another suitable solvent.[7]
-
Drying: Dry the product under vacuum at an appropriate temperature (e.g., 60-65°C) to a constant weight.[5]
References
-
Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]
-
Das, S., et al. (2022). Challenges and recent advancements in the transformation of CO2 into carboxylic acids: straightforward assembly with homogeneous 3d metals. PubMed. Retrieved from [Link]
-
Justia Patents. (2019). Process for the preparation of enantiomerically enriched 3-aminopiperidine. Retrieved from [Link]
- Google Patents. (n.d.). CN106831540B - A kind of preparation method of (S)-nipecotic acid.
- Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
- Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2006013550A3 - Process for preparation of piperidine carboxylic acid.
- Google Patents. (n.d.). US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.
-
Yoshioka, S., & Saito, S. (2018). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Chemical Communications. Retrieved from [Link]
-
bioRxiv. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. Retrieved from [Link]
-
PMC - NIH. (n.d.). Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC). Retrieved from [Link]
- Google Patents. (n.d.). US8952170B2 - Catalytic process for production of pyridine carboxylic acid amides.
-
PubMed. (n.d.). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Retrieved from [Link]
-
Academic Journals. (2012). Crystallization and transformation of pharmaceutical solid forms. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Hydrogenation of Short Chain Carboxylic Acids Typical of Model Compound Found in Bio-Oils. Retrieved from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 535-75-1 Piperidine-2-carboxylic acid Impurity. Retrieved from [Link]
-
Freifelder, M. (1962). Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst. Datapdf.com. Retrieved from [Link]
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). (3S)-piperidine-3-carboxylic acid hydrochloride. Retrieved from [Link]
-
MDPI. (n.d.). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved from [Link]
Sources
- 1. datapdf.com [datapdf.com]
- 2. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]
- 3. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
- 6. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
- 7. CN106831540B - A kind of preparation method of (S)-nipecotic acid - Google Patents [patents.google.com]
Technical Support Center: TLC Monitoring of Piperidine-3-carboxylic Acid Synthesis
Topic: Monitoring reaction progress of Piperidine-3-carboxylic acid (Nipecotic acid) synthesis. Target Audience: Researchers, Organic Chemists, and Process Development Scientists. Reference ID: TSC-PROTO-NIP-03
Core Technical Overview: The "Invisible" Product Challenge
The Problem: Synthesizing Piperidine-3-carboxylic acid (Nipecotic acid) typically involves the reduction of Nicotinic acid (Niacin). This transformation presents a distinct monitoring challenge: The loss of the chromophore.
-
Starting Material (Nicotinic Acid): Contains an aromatic pyridine ring. It is strongly UV-active at 254 nm.
-
Product (Nipecotic Acid): Contains a saturated piperidine ring. It is UV-inactive (transparent) at 254 nm.
The Implication: If you rely solely on UV visualization, the reaction will appear to "disappear" as it proceeds. A clear TLC plate under UV light indicates full conversion, but it does not confirm product formation. You must use a dual-visualization strategy.
Mobile Phase Optimization (The "Sticky" Zwitterion)
Nipecotic acid is a
Recommended Solvent Systems
| System Type | Composition (v/v) | Application | Technical Note |
| Primary (Gold Standard) | n-Butanol : Acetic Acid : Water (4:1:1) | Routine Monitoring | The water solubilizes the zwitterion; acetic acid suppresses silanol ionization, reducing tailing. |
| Alternative (Basic) | MeOH : DCM : | High Throughput | Ammonia deprotonates the amine, reducing interaction with acidic silica sites. Good for faster runs. |
| Check System | Ethanol : Water (7:3) | Purity Check | Highly polar system to move the product significantly off the baseline. |
Pro-Tip: If using the BAW (Butanol/Acetic Acid/Water) system, allow the TLC plate to dry in a fume hood for 5–10 minutes or use a heat gun to remove the acetic acid before staining. Residual acid interferes with pH-sensitive stains.
Visualization Protocol: The "Dual-Check" System
Do not use a single visualization method. Follow this sequential workflow to validate both the consumption of starting material and the formation of the product.
Step-by-Step Visualization Guide
-
Elution: Run the TLC plate in the chosen mobile phase (e.g., BAW 4:1:1).
-
Drying: Dry the plate completely (essential for Ninhydrin).
-
Check 1: UV 254 nm (The Disappearance Test)
-
Check 2: Ninhydrin Stain (The Appearance Test)
-
Dip or spray the plate with Ninhydrin reagent .[3]
-
Heat with a heat gun at ~110°C until spots appear.
-
Nicotinic Acid: Weak reaction or no color (Pyridine nitrogen is tertiary/aromatic).
-
Nipecotic Acid: Distinct Pink/Purple spot (Secondary amine).
-
Visualization Logic Diagram
Caption: Logical workflow for distinguishing UV-active starting material from UV-inactive product.
Troubleshooting & FAQs
Q1: My product spot is streaking/tailing badly. How do I fix this?
Cause: Interaction between the basic secondary amine of Nipecotic acid and the acidic silanol groups on the TLC plate. Solution:
-
Add Base: Add 1-2% Triethylamine (
) or Ammonium Hydroxide ( ) to your mobile phase. This blocks the silanol sites. -
Switch to BAW: The n-Butanol/Acetic Acid/Water system is naturally buffered and usually resolves amino acid streaking issues.
Q2: I see a spot under UV, but the reaction should be done. What is it?
Analysis:
-
If the spot is at the same
as the starting material: The reaction is incomplete. -
If the spot is at the baseline (
): It could be a salt form of the starting material. -
Crucial: Nipecotic acid cannot be seen under UV. If you see a UV spot, it is not your pure product. It is likely unreacted Nicotinic acid or a partially reduced intermediate (rare).
Q3: Ninhydrin is staining the entire plate purple. Why?
Cause: Contamination with ammonia or primary amines in the lab atmosphere, or (more likely) residual ammonium hydroxide in the mobile phase. Fix: If you used an ammonia-based mobile phase, you must heat the TLC plate before staining to drive off the volatile ammonia. If the background turns purple immediately, you did not dry the plate long enough.
Q4: Can I use Iodine ( ) instead of Ninhydrin?
Answer: Yes. Iodine is a "universal" stain and will visualize Nipecotic acid as a brown/yellow spot. However, it is less specific. Ninhydrin confirms the presence of the amine functionality, which is a better structural confirmation.
Experimental Validation (Self-Check)
Before running your reaction samples, perform this control experiment to establish your baseline:
-
Spot A: Pure Nicotinic Acid (Starting Material).
-
Spot B: Pure Nipecotic Acid (Commercial Standard) - Highly Recommended.
-
Spot C: Co-spot (A + B).
Expected Result (in BAW 4:1:1):
-
Under Ninhydrin: Spot A is faint/colorless. Spot B is distinct Purple/Pink.
-
Separation: Ensure Spot A and Spot B have different
values. If they overlap in your chosen solvent, the monitoring method is invalid.
References
-
ChemicalBook. (2024). Nicotinic acid Chemical Properties and Spectral Data. Retrieved from
-
Cayman Chemical. (2024). Nipecotic Acid Product Information and Physical Data. Retrieved from
- Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.
-
BenchChem. (2025).[6] Physicochemical Properties of Substituted Piperidine-Carboxylic Acids. Retrieved from
-
Reach Devices. (2024). TLC Visualization Reagents and Protocols. Retrieved from
Sources
Technical Support Center: Piperidine-3-carboxylic acid hydrochloride
This guide is intended for researchers, scientists, and drug development professionals. It provides detailed technical support for the handling and storage of Piperidine-3-carboxylic acid hydrochloride, addressing common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Piperidine-3-carboxylic acid hydrochloride?
A1: Piperidine-3-carboxylic acid hydrochloride is classified as a hazardous substance. The primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1][3]
-
Toxicity: The parent compound, piperidine, is toxic if it comes into contact with skin or is inhaled.[4] While the hydrochloride salt form is generally more stable, caution is still advised.
Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5]
Q2: How should I properly store Piperidine-3-carboxylic acid hydrochloride?
A2: Proper storage is crucial to maintain the integrity of the compound. It should be stored in a cool, dry, and well-ventilated place.[6][7] Keep the container tightly closed to prevent moisture absorption.[6][7] It is also recommended to store it locked up.[2][5] Avoid exposure to direct sunlight and heat sources.[5][6]
Q3: What materials are incompatible with Piperidine-3-carboxylic acid hydrochloride?
A3: To prevent hazardous reactions, store this compound away from strong oxidizing agents, strong acids, and strong bases.[8] The piperidine ring is susceptible to oxidation, which can lead to decomposition.[9]
Troubleshooting Guide
Problem 1: The compound is difficult to dissolve.
-
Initial Check: Piperidine-3-carboxylic acid hydrochloride is described as being moderately soluble in water.[6]
-
Underlying Cause: As a hydrochloride salt of an amine, its solubility is pH-dependent. In neutral or acidic aqueous solutions, it should be more soluble. If you are attempting to dissolve it in a basic solution, the free base form of piperidine-3-carboxylic acid may precipitate, as it is less soluble.
-
Solution:
-
Try dissolving the compound in deionized water or a slightly acidic buffer.
-
Gentle warming can aid dissolution, but avoid high temperatures to prevent degradation.
-
Sonication can also be used to facilitate dissolution.
-
Problem 2: I observe a color change in the stored compound.
-
Initial Check: Piperidine-3-carboxylic acid hydrochloride should be a white to off-white solid.[6]
-
Underlying Cause: A color change may indicate degradation or contamination. This could be due to improper storage, such as exposure to moisture, light, or incompatible substances. Oxidation of the piperidine ring can lead to the formation of colored byproducts.[9]
-
Solution:
-
If the color change is significant, it is recommended to use a fresh batch of the compound for sensitive experiments to ensure the reliability of your results.
-
Review your storage conditions to ensure they align with the recommendations (cool, dry, dark, and tightly sealed).
-
Problem 3: My reaction yield is lower than expected.
-
Initial Check: If using Piperidine-3-carboxylic acid hydrochloride in a reaction that requires the free amine, the presence of the hydrochloride may interfere.
-
Underlying Cause: The amine group is protonated in the hydrochloride salt form, making it less nucleophilic. For reactions requiring the free amine, neutralization is necessary.
-
Solution:
-
Neutralize the hydrochloride salt by adding a suitable base, such as triethylamine or sodium bicarbonate, to your reaction mixture. The choice of base will depend on the specific requirements of your reaction.
-
Alternatively, you can perform a liquid-liquid extraction to isolate the free base before use.
-
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
-
Safety First: Don appropriate PPE (lab coat, gloves, safety glasses) and perform the procedure in a fume hood.
-
Weighing: Accurately weigh the desired amount of Piperidine-3-carboxylic acid hydrochloride in a clean, dry container.
-
Dissolution: Add the solid to a volumetric flask. Add a portion of deionized water (or a suitable buffer) and swirl to dissolve.
-
Volume Adjustment: Once dissolved, add more solvent to reach the final desired volume.
-
Storage: Store the stock solution in a tightly sealed container at 2-8°C. For long-term storage, consider aliquoting and freezing.
Protocol 2: Neutralization of the Hydrochloride Salt
-
Dissolution: Dissolve the Piperidine-3-carboxylic acid hydrochloride in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Base Addition: Slowly add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate, to the solution while stirring.
-
Monitoring: Monitor the pH of the aqueous layer to ensure it becomes basic (pH > 7).
-
Extraction: Separate the organic layer containing the free amine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the free base.
Data and Visualization
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂·HCl | [1] |
| Molar Mass | 165.62 g/mol | [1] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 185 - 189 °C (decomposes) | [6] |
| Solubility in Water | Moderately soluble | [6] |
Storage and Handling Workflow
Caption: Workflow for the proper storage and handling of Piperidine-3-carboxylic acid hydrochloride.
Incompatible Materials Diagram
Caption: Incompatible materials with Piperidine-3-carboxylic acid hydrochloride.
References
- Bouling Chemical Co., Limited. (n.d.). Piperidine-3-Carboxylic Acid: Properties, Uses, Safety Data & Reliable Supplier in China.
- Loba Chemie. (2024, February 26). PIPERIDINE AR Safety Data Sheet.
- Thermo Fisher Scientific. (2023, August 11). Piperidine hydrochloride Safety Data Sheet.
- Chem-Impex. (n.d.). 4-Oxo-piperidine-3-carboxylic acid ethyl ester hydrochloride.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%.
- PubChem. (n.d.). (3S)-piperidine-3-carboxylic acid hydrochloride.
- Biosynce. (2025, July 29). Under what conditions does piperidine decompose?
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- Jubilant Ingrevia. (2024, January 2). Safety Data Sheet: Piperidine Hydrochloride.
- Thermo Fisher Scientific. (2023, October 13). (R)-N-BOC-Piperidine-3-carboxylic acid Safety Data Sheet.
- Fisher Scientific. (2023, August 21). 3-Piperidinecarboxylic acid Safety Data Sheet.
- Sigma-Aldrich. (2025, September 23). Piperidine Safety Data Sheet.
Sources
- 1. (3S)-piperidine-3-carboxylic acid hydrochloride | C6H12ClNO2 | CID 24820453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Piperidine-3-Carboxylic Acid: Properties, Uses, Safety Data & Reliable Supplier in China [chemheterocycles.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. biosynce.com [biosynce.com]
Validation & Comparative
A Senior Application Scientist's Guide: Piperidine-3-carboxylic acid hydrochloride vs. Nipecotic acid for GABA Uptake Inhibition
For researchers in neuroscience and drug development, modulating γ-aminobutyric acid (GABA) signaling is a cornerstone of investigation. GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system, plays a crucial role in maintaining balanced neuronal activity.[1] Its action is terminated by reuptake from the synaptic cleft via a family of GABA transporters (GATs).[2][3][4] Inhibiting these transporters elevates extracellular GABA levels, thereby enhancing GABAergic neurotransmission.
This guide provides an in-depth comparison of two foundational research tools used to achieve this: Piperidine-3-carboxylic acid hydrochloride and its free base form, Nipecotic acid. We will delve into their mechanisms, comparative efficacy, and the practical nuances of their application in experimental settings.
Clarifying the Chemical Identity
At the outset, it is critical to understand the relationship between the two compounds.
-
Nipecotic acid , also known by its systematic name Piperidine-3-carboxylic acid , is the active pharmacological molecule.[5][6] It is a cyclic analog of GABA.
-
Piperidine-3-carboxylic acid hydrochloride is the hydrochloride salt of Nipecotic acid.[7] This formulation is often preferred in laboratory settings as the salt form typically enhances stability and aqueous solubility, simplifying stock solution preparation.
For the purposes of biological activity and mechanism of action, they are functionally identical, as the hydrochloride salt dissociates in solution to yield the active Nipecotic acid molecule. Throughout this guide, "Nipecotic acid" will be used to refer to the active compound.
| Feature | Piperidine-3-carboxylic acid (Nipecotic Acid) |
| Systematic Name | 3-piperidinecarboxylic acid |
| Common Name | (±)-Nipecotic Acid |
| CAS Number | 498-95-3 (free base)[5] |
| Molecular Formula | C₆H₁₁NO₂[5] |
| Molecular Weight | 129.16 g/mol |
| Feature | Piperidine-3-carboxylic acid hydrochloride |
| Systematic Name | (3S)-piperidine-3-carboxylic acid;hydrochloride |
| CAS Number | 851956-01-9 ((S)-enantiomer HCl)[7] |
| Molecular Formula | C₆H₁₂ClNO₂[7] |
| Molecular Weight | 165.62 g/mol [7] |
Mechanism of Action: A Competitive Substrate
The primary mechanism by which Nipecotic acid inhibits GABA reuptake is through competitive inhibition of GABA transporters (GATs). Four main GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and BGT-1 (Betaine/GABA Transporter 1).[8] GAT-1 is the most abundant subtype in the brain, predominantly found on presynaptic neurons, and is responsible for the majority of GABA clearance from the synapse.[9][10]
Nipecotic acid not only binds to the transporter but is also a substrate for it, meaning it is transported into the cell.[11] This competitive interaction at the GABA binding site effectively reduces the rate at which synaptic GABA is cleared, prolonging its presence in the synaptic cleft and enhancing its inhibitory effect on postsynaptic neurons.
Caption: Inhibition of GABA reuptake at the synapse by Nipecotic acid.
Comparative Performance: Potency and Selectivity Across GAT Subtypes
A key differentiator for GABA uptake inhibitors is their potency (measured by IC50 values) and selectivity for the various GAT subtypes. Nipecotic acid is considered a non-selective inhibitor, as it demonstrates activity across multiple transporters, though it has the highest affinity for GAT-1.
The experimental data below, compiled from leading suppliers and research articles, highlights this profile. It is important for researchers to note that IC50 values can vary depending on the experimental system (e.g., species of the transporter, cell line used).
Table 1: Inhibitory Potency (IC50) of Nipecotic Acid on GABA Transporters
| Transporter Subtype | IC50 Value (μM) - Source 1 | IC50 Value (μM) - Source 2 |
| mGAT-1 (mouse) | 2.6[5] | - |
| hGAT-1 (human) | - | 8[12] |
| mGAT-2 (mouse) | 310[5] | - |
| rGAT-2 (rat) | - | 38[12] |
| mGAT-3 (mouse) | 29[5] | - |
| hGAT-3 (human) | - | 106[12] |
| mGAT-4 (mouse) | 16[5] | - |
| hBGT-1 (human) | - | 2370[12] |
Analysis of Performance:
-
Primary Target: The data consistently shows that Nipecotic acid is most potent at inhibiting GAT-1, with IC50 values in the low micromolar range.[5][12]
-
Lack of Selectivity: While most potent at GAT-1, it also significantly inhibits GAT-3 and GAT-4 at concentrations that are experimentally relevant.[5] Its activity against GAT-2 and BGT-1 is considerably weaker.[5][12]
-
Experimental Implication: This profile makes Nipecotic acid a suitable tool for studies aiming to broadly inhibit GABA uptake. However, for experiments requiring the specific modulation of a single GAT subtype, more selective inhibitors are necessary.
Experimental Considerations and Limitations
Blood-Brain Barrier (BBB) Permeability: The most significant limitation of Nipecotic acid for in vivo studies targeting the central nervous system is its inability to readily cross the blood-brain barrier.[13][14] Its hydrophilic and zwitterionic nature at physiological pH prevents passive diffusion into the brain.[14] Therefore, systemic administration (e.g., intravenous or oral) is ineffective for CNS applications. To overcome this, researchers must employ direct administration methods, such as intracerebroventricular (ICV) injection.
The Development of Lipophilic Derivatives: The poor BBB penetration of Nipecotic acid spurred the development of more lipophilic derivatives. The most notable of these is Tiagabine , an anticonvulsant drug.[14][15][16] Tiagabine incorporates the Nipecotic acid structure (the pharmacophore) attached to a lipophilic anchor, which allows it to cross the BBB and act as a potent and highly selective GAT-1 inhibitor.[1][3][17]
Experimental Protocol: [³H]GABA Uptake Assay
This protocol provides a validated method for measuring the inhibitory effect of compounds like Nipecotic acid on GABA uptake in cultured cells expressing a specific GAT subtype. The principle relies on quantifying the uptake of radiolabeled GABA ([³H]GABA) in the presence and absence of the inhibitor.
Caption: Workflow for a typical radioactive GABA uptake assay.
Methodology:
-
Cell Culture:
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium.
-
Wash the cells once with 150 µL of pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
-
Inhibitor Pre-incubation:
-
Prepare serial dilutions of Piperidine-3-carboxylic acid hydrochloride in the assay buffer.
-
Add 50 µL of the inhibitor dilutions (or vehicle for control wells) to the appropriate wells.
-
Incubate the plate for 20-30 minutes at 37°C. This step allows the inhibitor to bind to the transporters before the substrate is introduced.
-
-
Initiation of GABA Uptake:
-
Prepare a solution of [³H]GABA mixed with unlabeled GABA in assay buffer to achieve the desired final concentration (typically close to the Km value of the transporter).
-
Initiate the uptake by adding 50 µL of the [³H]GABA solution to all wells.
-
-
Uptake Incubation:
-
Termination and Washing:
-
Rapidly terminate the uptake by aspirating the solution and immediately washing the cells multiple times (3-4x) with 150 µL of ice-cold assay buffer. This removes extracellular [³H]GABA.[19] A cell harvester with a filtermat is ideal for this step.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH) or a specialized scintillation cocktail.
-
Transfer the lysate to scintillation vials or use a microplate reader compatible with scintillation counting to measure the amount of incorporated radioactivity (in counts per minute, CPM).
-
-
Data Analysis:
-
Total Uptake: CPM from vehicle-treated wells.
-
Non-specific Uptake: CPM from wells treated with a high concentration of a known potent inhibitor (e.g., 1 mM Nipecotic acid) to define background.
-
Specific Uptake: Total Uptake - Non-specific Uptake.
-
Percent Inhibition: Calculate for each inhibitor concentration: 100 * (1 - (CPM_inhibitor - CPM_nonspecific) / (CPM_total - CPM_nonspecific))
-
IC50 Determination: Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion: Selecting the Right Tool for the Job
Piperidine-3-carboxylic acid hydrochloride (Nipecotic acid) is an indispensable tool for the in vitro study of GABAergic neurotransmission. Its value lies in its role as a foundational, broad-spectrum GABA uptake inhibitor, particularly potent at the widely expressed GAT-1 transporter.
-
Choose Piperidine-3-carboxylic acid hydrochloride for:
-
In vitro experiments in cell culture, brain slices, or synaptosomes where broad inhibition of GABA uptake is desired.
-
Establishing a baseline or positive control in GABA uptake assays.
-
In vivo CNS studies only when direct administration (e.g., ICV) is feasible.
-
-
Consider Alternatives When:
-
Subtype selectivity is required. In this case, compounds with higher selectivity for GAT-2, GAT-3, or BGT-1 should be sought.
-
Systemic administration for in vivo CNS effects is necessary. Lipophilic derivatives like Tiagabine are the appropriate choice.
-
By understanding the specific properties and limitations of Nipecotic acid, researchers can make informed decisions, ensuring the integrity and relevance of their experimental outcomes in the complex field of neuroscience.
References
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Wikipedia. (n.d.). Nipecotic acid. Retrieved from [Link]
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Wikipedia. (n.d.). GABA reuptake inhibitor. Retrieved from [Link]
- Clausen, R. P. (2000). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 7(9), 907-920.
- Krogsgaard-Larsen, P. (1980). Inhibitors of the GABA uptake systems. Molecular and Cellular Biochemistry, 31(3), 105-121.
- Dhanawat, M., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Journal of Biomolecular Structure and Dynamics, 40(8), 3465-3476.
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BioCrick. (n.d.). (±)-Nipecotic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Examples of N-substituted nipecotic acid derivatives for the inhibition of GAT1. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). GABA reuptake inhibitors – Knowledge and References. Retrieved from [Link]
- Borden, L. A., et al. (1994). Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. Journal of Medicinal Chemistry, 37(15), 2334-2342.
- Felts, B., et al. (2003). A homogeneous assay to assess GABA transporter activity. Current Protocols in Pharmacology, Chapter 1, Unit 1.18.
- Krogsgaard-Larsen, P., et al. (1985). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry, 28(11), 1612-1617.
- Nielsen, E. B., et al. (1994). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Epilepsia, 35(Suppl 5), S73-S82.
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ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. Retrieved from [Link]
- Andersen, K. E., et al. (1995). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of Medicinal Chemistry, 38(17), 3257-3266.
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Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
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Eagle Biosciences. (2017). GABA ELISA Assay Kit Protocol. Retrieved from [Link]
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WikiGenes. (n.d.). h-nip-oh - piperidine-3-carboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine. Retrieved from [Link]
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BindingDB. (n.d.). (S)-Piperidine-3-carboxylic acid. Retrieved from [Link]
- Dhanawat, M., et al. (2021). Design, Synthesis and Enhanced BBB Penetration Studies of L-serine-Tethered Nipecotic Acid-Prodrug. Drug Research, 71(02), 94-103.
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PubChem. (n.d.). (3S)-piperidine-3-carboxylic acid hydrochloride. Retrieved from [Link]
- Ke, T., et al. (2022). Synthesis and Evaluation of Benzylic 18F-Labeled N-Biphenylalkynyl Nipecotic Acid Derivatives for PET Imaging of GABA Transporter 1. ACS Chemical Neuroscience, 13(15), 2316-2331.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Piperidine-3-carboxylic acid hydrochloride
This guide provides an in-depth comparison and validation framework for analytical methods pertinent to Piperidine-3-carboxylic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust and defensible validation strategy.
Introduction: The Analytical Imperative for Piperidine-3-carboxylic Acid Hydrochloride
Piperidine-3-carboxylic acid hydrochloride, a key building block in pharmaceutical synthesis, demands rigorous analytical control to ensure the identity, purity, and quality of active pharmaceutical ingredients (APIs) and finished products. The validation of analytical procedures is not merely a regulatory checkbox; it is the process of providing documented evidence that a method is fit for its intended purpose.[1][2][3] An unvalidated or poorly validated method can lead to unreliable data, jeopardizing patient safety, and causing significant delays in drug development.
This guide will compare two primary analytical techniques for the quantitative analysis of Piperidine-3-carboxylic acid hydrochloride: High-Performance Liquid Chromatography (HPLC) and Acid-Base Titration. We will explore the validation of these methods through the lens of international regulatory standards, providing practical protocols and expected performance data.
The Regulatory Backbone: ICH Q2(R2) and USP <1225>
Any discussion of analytical method validation must be grounded in the harmonized guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6][7]
-
ICH Q2(R2) "Validation of Analytical Procedures" : This guideline provides a comprehensive framework for validating analytical procedures, outlining the necessary performance characteristics and the contexts in which they apply.[1][5][8] It emphasizes a lifecycle approach to analytical procedures, ensuring they remain suitable throughout their use.[2]
-
USP General Chapter <1225> "Validation of Compendial Procedures" : This chapter aligns closely with ICH guidelines and defines the data elements required for validating methods intended for inclusion in the USP–NF.[4][6][9] It categorizes analytical methods based on their purpose (e.g., Category I for quantitation of major components), which dictates the specific validation parameters to be evaluated.[4][7]
The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[1] The core validation parameters, as defined by these guidelines, are:
-
Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of other components.[10]
-
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte.[10][11]
-
Range : The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[12][13]
-
Accuracy : The closeness of test results to the true value.[10]
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability, Intermediate Precision, and Reproducibility.
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[14]
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]
-
Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]
The following workflow diagram illustrates the logical progression of a typical method validation process.
Caption: High-level workflow for analytical method validation.
Method Comparison: HPLC vs. Acid-Base Titration
The choice of analytical method depends on its intended purpose. For Piperidine-3-carboxylic acid hydrochloride, HPLC is superior for purity and stability testing, while titration offers a simple and accurate method for assaying the bulk substance.
| Feature | HPLC with UV Detection | Acid-Base Titration |
| Primary Use | Assay, Impurity Profiling, Stability Testing | Assay of Bulk Drug Substance |
| Principle | Chromatographic separation followed by UV detection. | Neutralization reaction between the acidic hydrochloride and a basic titrant.[15] |
| Specificity | High . Can separate the main component from impurities and degradation products. | Low to Moderate . Titrates the total acidity; cannot distinguish between the API and acidic impurities.[15] |
| Sensitivity | High . Capable of detecting and quantifying impurities at low levels (ppm). | Low . Suitable for quantifying the major component (assay) only. |
| Complexity | High . Requires specialized equipment and skilled analysts. | Low . Utilizes standard laboratory glassware and reagents.[16] |
| Cost | High . Expensive equipment, columns, and high-purity solvents. | Low . Inexpensive and readily available equipment and reagents. |
| Sample Throughput | Moderate . Typical run times are 5-15 minutes per sample. | High . Can be performed quickly, especially with an autotitrator. |
Validation Protocol: Stability-Indicating RP-HPLC Method
A stability-indicating Reverse-Phase HPLC (RP-HPLC) method is essential for quantifying Piperidine-3-carboxylic acid hydrochloride and separating it from potential degradation products and process impurities.
Rationale for Method Choices
-
Analyte Properties : Piperidine-3-carboxylic acid hydrochloride is a polar compound but lacks a strong UV chromophore. Detection at low UV wavelengths (e.g., 210 nm) is a common starting point. If sensitivity is insufficient, alternative detectors like Charged Aerosol Detection (CAD) or derivatization with a UV-active agent could be explored.[17][18]
-
Column Choice : A C18 column is a versatile starting point for reversed-phase chromatography.
-
Mobile Phase : A simple mobile phase of acetonitrile and a phosphate buffer provides good peak shape and is robust. The acidic pH of the buffer ensures the carboxylic acid group is protonated, leading to better retention.
Experimental Protocol
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 0.02 M Potassium Phosphate Buffer (pH 2.5) (20:80, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Standard Concentration: 1.0 mg/mL in mobile phase
-
Sample Concentration: 1.0 mg/mL in mobile phase
2. System Suitability Test (SST):
-
Procedure: Inject the standard solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of peak areas ≤ 1.0%.[11]
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
3. Validation Experiments: The following diagram illustrates the relationship between key validation parameters. Accuracy, precision, and linearity are established over a defined range, which is foundational for a quantitative method.
Caption: Interdependence of core validation parameters.
-
Specificity (Forced Degradation):
-
Prepare solutions of the sample at 1.0 mg/mL.
-
Expose the solutions to the following stress conditions:
-
Acid: 0.1 M HCl at 60°C for 24 hours.
-
Base: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours (solid state).
-
Photolytic: UV/Vis light exposure for 7 days.
-
-
Analyze the stressed samples alongside an unstressed control.
-
Acceptance Criteria: The method must demonstrate resolution (>1.5) between the main peak and all degradation product peaks. Peak purity analysis (using a photodiode array detector) should confirm the main peak is spectrally pure.
-
-
Linearity & Range:
-
Prepare a series of at least five standard solutions covering 50% to 150% of the target assay concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant.
-
-
Accuracy:
-
Prepare samples spiked with the analyte at three concentration levels across the range (e.g., 80%, 100%, 120%). Prepare three replicates at each level.
-
Calculate the percent recovery for each sample.
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six independent sample preparations at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: %RSD ≤ 2.0% for repeatability. The results from intermediate precision should show no statistically significant difference from repeatability.
-
-
Limit of Quantitation (LOQ):
-
Estimate the LOQ based on a signal-to-noise ratio of 10:1.
-
Confirm the LOQ by preparing a solution at this concentration and demonstrating that it can be analyzed with acceptable accuracy and precision.
-
Acceptance Criteria: Precision at the LOQ should have a %RSD ≤ 10%.
-
Summary of HPLC Validation Parameters & Acceptance Criteria
| Parameter | Methodology | Typical Acceptance Criteria |
| Specificity | Forced degradation (acid, base, oxidation, heat, light) | Peak purity index > 0.999; Resolution between peaks > 1.5 |
| Linearity | 5 concentrations, 50-150% of target concentration | Correlation coefficient (r²) ≥ 0.999 |
| Range | Confirmed by linearity, accuracy, and precision data | 80-120% of target concentration for assay |
| Accuracy | 3 levels (80, 100, 120%), 3 replicates each | Mean recovery 98.0 - 102.0% |
| Precision | Repeatability (n=6), Intermediate Precision | %RSD ≤ 2.0% |
| LOQ | S/N ratio of 10:1, confirmed by analysis | %RSD ≤ 10% at the LOQ concentration |
| Robustness | Vary flow rate (±10%), mobile phase composition (±2%), temp (±5°C) | System suitability parameters remain within limits |
Validation Protocol: Titrimetric Assay Method
A potentiometric acid-base titration is a classic, reliable method for the assay of Piperidine-3-carboxylic acid hydrochloride in bulk form.[15][19] The method relies on the neutralization of the hydrochloride salt (an acid) with a standardized strong base.
Rationale for Method Choices
-
Titrant : Sodium hydroxide (NaOH) is a strong base that reacts stoichiometrically and rapidly with the acidic hydrochloride.[16]
-
Endpoint Detection : Potentiometric detection using a calibrated pH electrode provides a more objective and precise endpoint determination compared to a colorimetric indicator. The endpoint is identified as the point of maximum inflection on the titration curve.
Experimental Protocol
1. Reagents and Equipment:
-
Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.
-
Solvent: Deionized water.
-
Equipment: Autotitrator with a calibrated pH electrode, analytical balance.
2. Titration Procedure:
-
Accurately weigh approximately 300 mg of Piperidine-3-carboxylic acid hydrochloride into a beaker.
-
Dissolve in 50 mL of deionized water.
-
Immerse the pH electrode and stirrer into the solution.
-
Titrate with standardized 0.1 M NaOH, recording the volume of titrant and the pH.
-
Determine the equivalence point from the first derivative of the titration curve.
3. Validation Experiments:
-
Specificity:
-
As titration is a non-specific technique, its specificity is established by demonstrating that common acidic or basic impurities do not significantly interfere. This is often addressed through a combination of the titration assay and a specific impurity test (like the HPLC method above).[12]
-
Procedure: Analyze a sample of the placebo (if for a drug product) and confirm there is no significant consumption of titrant.
-
-
Linearity & Range:
-
Accurately weigh amounts of the reference standard corresponding to 50%, 80%, 100%, 120%, and 150% of the target sample weight.
-
Titrate each sample (n=3 for each level).
-
Plot the volume of titrant consumed versus the weight of the standard.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
-
-
Accuracy:
-
Accuracy is typically inferred from the linearity study.
-
Alternatively, compare the results obtained from the titration method to those from another validated method (e.g., the HPLC assay).
-
Acceptance Criteria: Results should be within 98.5% to 101.5% of the theoretical value or the value obtained by the reference method.
-
-
Precision (Repeatability):
-
Perform the assay on six independent samples of the same batch at the target weight.
-
Acceptance Criteria: %RSD ≤ 1.0%.
-
Summary of Titration Validation Parameters & Acceptance Criteria
| Parameter | Methodology | Typical Acceptance Criteria |
| Specificity | Titrate placebo/known impurities | No significant interference |
| Linearity | 5 levels, 50-150% of target weight | Correlation coefficient (r²) ≥ 0.999 |
| Range | Confirmed by linearity, accuracy, and precision data | 80-120% of target weight |
| Accuracy | Inferred from linearity or comparison to reference method | 98.5 - 101.5% of theoretical value |
| Precision | Repeatability (n=6) | %RSD ≤ 1.0% |
| Robustness | Vary sample weight, solvent volume | Results should remain within precision limits |
Conclusion
The validation of analytical methods for Piperidine-3-carboxylic acid hydrochloride is a critical activity grounded in established regulatory principles.[3][20] A stability-indicating HPLC method is indispensable for assessing purity and stability, offering high specificity and sensitivity. Conversely, a simple acid-base titration provides a cost-effective, precise, and accurate method for the assay of the bulk substance.
Both methods, when properly validated, provide a complementary and comprehensive analytical strategy. The choice of method must always align with its intended purpose, and the validation process must provide robust, documented evidence of its suitability.[12] By following the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the generation of reliable and defensible analytical data, supporting the delivery of safe and effective medicines.
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General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS . uspbpep.com. [Link]
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Enantiomeric purity determination of Piperidine-3-carboxylic acid hydrochloride
The following guide provides an in-depth technical comparison for the enantiomeric purity determination of Piperidine-3-carboxylic acid hydrochloride (Nipecotic acid HCl).
A Comparative Technical Guide for Analytical Scientists
Executive Summary & Strategic Method Selection
Piperidine-3-carboxylic acid (Nipecotic acid) presents a specific analytical challenge: it is a secondary amine lacking a strong UV chromophore. This structural reality dictates that standard "direct" chiral HPLC methods (using UV detection) often fail due to poor sensitivity.
For researchers and QC professionals, the choice of method relies heavily on the available detection instrumentation.
-
Scenario A (Standard UV/PDA Detector): You must use Derivatization (Method 1). Direct analysis will lack the sensitivity for trace impurity quantification (<0.1%).
-
Scenario B (LC-MS, ELSD, or CAD): You can utilize Direct Chiral HPLC (Method 2) using Zwitterionic phases, which offers high throughput and no sample preparation.
Method Selection Decision Tree
Figure 1: Decision matrix for selecting the optimal analytical workflow based on instrumentation availability.
Method 1: Derivatization with Marfey’s Reagent (The Gold Standard for UV)
Best For: QC Labs, Routine Analysis, High Sensitivity Requirements. Principle: Marfey’s reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the secondary amine of nipecotic acid to form diastereomers. These diastereomers possess a strong UV chromophore (Dinitrophenyl group) and can be separated on a standard achiral C18 column.
Why This Works
Nipecotic acid is a secondary amine. While many chiral derivatizing agents (like OPA) require primary amines, Marfey’s reagent reacts robustly with both. The resulting diastereomers have different physical properties (hydrophobicity), allowing baseline separation on inexpensive C18 columns.
Detailed Protocol
Reagents:
-
FDAA (Marfey’s Reagent): 1% solution in Acetone.
-
Buffer: 1 M NaHCO₃.
-
Quenching Acid: 1 M HCl.
-
Sample: Piperidine-3-carboxylic acid HCl (approx. 1 mg/mL in water).
Step-by-Step Workflow:
-
Preparation: In a 1.5 mL amber vial, mix 50 µL of Sample solution + 100 µL of 1 M NaHCO₃.
-
Reaction: Add 100 µL of FDAA solution. Vortex immediately.
-
Incubation: Heat at 40°C for 60 minutes . (Secondary amines react slower than primary amines; heat is crucial).
-
Quenching: Cool to room temperature. Add 50 µL of 1 M HCl to stop the reaction and neutralize the pH.
-
Dilution: Dilute with 500 µL of Mobile Phase A (Water/ACN mixture). Filter through 0.22 µm PTFE filter.
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 60% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm (Critical: This wavelength is specific to the derivative and minimizes background).
Expected Results: The L-L diastereomer (L-FDAA + (S)-Nipecotic acid) typically elutes before the L-D diastereomer (L-FDAA + (R)-Nipecotic acid) due to intramolecular hydrogen bonding reducing the hydrophobicity of the L-L complex. Note: Always inject a racemic standard to confirm elution order.
Method 2: Direct Chiral HPLC (Zwitterionic Phases)
Best For: R&D, High-Throughput Screening, LC-MS users. Principle: Uses a Zwitterionic Chiral Stationary Phase (CSP) containing both anion and cation exchange sites (e.g., Chiralpak ZWIX).[1][2][3][4] This is specifically designed for underivatized amino acids and zwitterions.[1][2][4]
The "Secondary Amine" Challenge
Standard Crown Ether columns (like Crownpak CR) are excellent for primary amino acids but often fail for secondary amino acids like nipecotic acid because the ammonium ion cannot fit perfectly into the crown ether cavity. Zwitterionic phases (ZWIX) overcome this by using a double ion-pairing mechanism that accommodates the piperidine ring.
Detailed Protocol
Column Selection:
-
Primary Choice: Chiralpak ZWIX(+) (3 µm, 150 x 3.0 mm).
-
Alternative: Chiralpak ZWIX(-) (Reverses elution order).[1][2]
Mobile Phase Optimization: These columns require a "Polar Ionic Mode".
-
Bulk Solvent: Methanol (MeOH) / Acetonitrile (ACN) (49:49).[5]
-
Additives: Water (2%) + Acid + Base.
-
Standard Mix: MeOH/ACN/H2O (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine (DEA).
-
Expert Tip: The Acid/Base ratio controls retention. For nipecotic acid, a slight excess of acid (Formic acid) ensures the carboxylic acid is protonated enough to interact with the anion exchange site of the selector.
-
Instrument Settings:
-
Flow Rate: 0.4 – 0.5 mL/min (Lower flow for 3.0 mm ID columns).
-
Temperature: 25°C.
-
Detection:
-
MS (Mass Spec): ESI Positive Mode (M+H = 130.1). Most Sensitive.[6]
-
ELSD/CAD: Good for general purity.
-
UV: 205-210 nm. Warning: Very low sensitivity. Only suitable for high concentrations, not for trace impurity analysis.
-
Comparative Analysis Summary
| Feature | Method 1: Marfey's (Derivatization) | Method 2: Direct ZWIX (HPLC) | Method 3: Chiral GC |
| Target Analyte | Diastereomer (Strong UV) | Native Zwitterion (Weak UV) | Ester/Amide Derivative |
| Sensitivity (LOD) | High (< 0.05%) | Medium (ELSD) / High (MS) | High (< 0.05%) |
| Sample Prep | High (1-2 hours) | None (Dilute & Shoot) | High (2-step reaction) |
| Column Cost | Low (Standard C18) | High (Specialized Chiral) | Medium (Chiral GC) |
| Robustness | Very High (pH stable) | High (Requires equilibration) | Moderate (Volatile samples only) |
| Primary Use Case | QC / Purity Release | R&D / Screening | Complex Mixtures |
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link
-
Ilisz, I., et al. (2012). Zwitterionic chiral stationary phases in high-performance liquid chromatography. Journal of Chromatography A, 1269, 94-105. Link
-
Chiral Technologies. (2024).[7] Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Link
-
Péter, A., et al. (2001). High-performance liquid chromatographic enantioseparation of cyclic β-amino acids on a teicoplanin chiral stationary phase. Journal of Chromatography A, 910(2), 247-253. Link
-
Berkecz, R., et al. (2006). Direct LC enantioseparation of β-amino acids. Chromatographia, 63, 3-9. Link
Sources
Comparative Guide: Synthesis Routes for Piperidine-3-carboxylic Acid Hydrochloride
Executive Summary
Piperidine-3-carboxylic acid (Nipecotic acid) hydrochloride is a critical non-proteinogenic amino acid scaffold, serving as the primary pharmacophore for GABA uptake inhibitors like Tiagabine (Gabitril). While the molecule appears structurally simple, its synthesis is complicated by the need for rigorous purity (avoiding pyridine contaminants) and, frequently, specific chirality for biological activity.
This guide compares the two dominant synthesis paradigms: Catalytic Hydrogenation (the industrial standard for racemic material) and Classical Resolution (the pharmaceutical standard for enantiopure forms). We evaluate these routes based on yield, scalability, and atom economy, providing self-validating protocols for laboratory reproduction.
Quick Comparison Matrix
| Metric | Route A: Catalytic Hydrogenation (PtO₂) | Route B: Catalytic Hydrogenation (Pd/C) | Route C: Chiral Resolution (Tartaric Acid) |
| Primary Output | Racemic (±)-HCl Salt | Racemic (±)-HCl Salt | Enantiopure (R)- or (S)-HCl Salt |
| Yield | High (>90%) | Moderate-High (80-90%) | Low-Moderate (30-40% theoretical max per pass) |
| Purity Profile | Excellent (>99%) | Good (risk of poisoning) | Excellent (>99% ee) |
| Cost Driver | Catalyst (Platinum) | High Pressure Equipment | Labor & Recrystallization time |
| Scalability | High | High | Moderate |
| Key Risk | H₂ flammability | Catalyst poisoning | Incomplete separation |
Route A: High-Pressure Catalytic Hydrogenation (Industrial Standard)
The reduction of Nicotinic Acid (Niacin) is the most direct route. The challenge lies in the poisoning of the catalyst by the basic nitrogen of the pyridine ring and the piperidine product.[1]
Mechanism & Causality
The reaction involves the saturation of the pyridine ring.
-
Why Acidic Media? The reaction is best performed in acidic media (Acetic acid or water with HCl) to protonate the nitrogen. This prevents the lone pair from binding irreversibly to the metal catalyst surface (poisoning), thereby maintaining catalytic turnover.
-
Catalyst Choice:
-
PtO₂ (Adams' Catalyst): The "Gold Standard" for laboratory scale. It operates at lower pressures (50-70 psi) and resists poisoning better than Palladium.
-
Pd/C: Cheaper but requires higher pressures (often >500 psi) or higher temperatures, increasing the risk of decarboxylation.
-
Visualization: Hydrogenation Pathway[2]
Experimental Protocol: PtO₂ Mediated Reduction
This protocol is designed for high purity and reproducibility on a 10g scale.
Reagents:
-
Nicotinic Acid (10.0 g, 81.2 mmol)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) (0.5 g, 5 wt%)
-
Glacial Acetic Acid (100 mL)
-
Concentrated HCl (12M)
Step-by-Step Methodology:
-
Preparation: In a high-pressure hydrogenation bottle (Parr shaker type), suspend 10.0 g of Nicotinic acid in 100 mL of Glacial Acetic Acid.
-
Catalyst Addition: Carefully add 0.5 g of PtO₂. Safety Note: Do not add catalyst to a solvent containing dissolved hydrogen; add to the liquid first.
-
Hydrogenation: Connect to a Parr hydrogenator. Purge with N₂ (3x) then H₂ (3x). Pressurize to 60 psi (4.1 bar) .
-
Reaction: Agitate at room temperature. The uptake of hydrogen should be theoretical (3 equivalents). Reaction is typically complete in 4–6 hours when pressure drop ceases.
-
Workup (Self-Validating Step):
-
Filter the mixture through a Celite pad to remove the platinum catalyst. (Wash the pad with 10 mL acetic acid).
-
Check: The filtrate should be colorless. A yellow tint indicates incomplete reduction or impurities.
-
-
Salt Formation: Concentrate the filtrate under reduced pressure to a viscous oil. Add 20 mL of Conc. HCl. Evaporate to dryness.
-
Crystallization: Recrystallize the residue from Ethanol/Water (9:1).
-
Result: White crystalline solid (Piperidine-3-carboxylic acid HCl). Yield: ~90-95%.
Route B: Chiral Resolution (Pharmaceutical Standard)
For drugs like Tiagabine, the (R)-enantiomer is required. Direct asymmetric hydrogenation of pyridines is notoriously difficult and expensive. Therefore, the Classical Resolution of the racemate using Tartaric Acid remains the most robust method for scale-up.
Mechanism & Causality
-
Principle: Enantiomers have identical physical properties.[2] Reacting them with a chiral resolving agent (e.g., L-(+)-Tartaric acid) creates diastereomeric salts .[2]
-
Separation Logic: Diastereomers have different solubilities.[2][3] The (R)-Nipecotic acid-L-Tartrate salt is less soluble in ethanol/water mixtures than the (S)-salt, allowing it to crystallize out preferentially.
Visualization: Resolution Workflow
Experimental Protocol: Resolution via L-Tartaric Acid
Target: (R)-(-)-Piperidine-3-carboxylic acid hydrochloride
Reagents:
-
Racemic Nipecotic Acid (Free base) (12.9 g, 0.1 mol)
-
L-(+)-Tartaric Acid (15.0 g, 0.1 mol)
-
Ethanol (95%)[3]
Step-by-Step Methodology:
-
Salt Formation: Dissolve 12.9 g of racemic nipecotic acid and 15.0 g of L-(+)-tartaric acid in 100 mL of hot 90% Ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Filtration 1: Filter the white precipitate. This is the crude (R)-nipecotic acid L-tartrate.
-
Purification (Crucial Step): Recrystallize the solid from boiling 90% ethanol. Repeat until the optical rotation is constant.
-
Target Rotation:
(c=1, H₂O) for the tartrate salt.
-
-
Liberation of HCl Salt: Dissolve the purified tartrate salt in a minimum amount of water. Add concentrated HCl (slight excess).
-
Isolation: Dilute with Ethanol to precipitate the Tartaric acid (or use ion exchange resin for cleaner separation). Evaporate the filtrate to dryness.
-
Final Recrystallization: Recrystallize from Methanol/Ether.
-
Result: (R)-Nipecotic Acid HCl. Yield: ~30-35% (based on starting racemate). Optical purity >98% ee.
Critical Analysis & Troubleshooting
Yield vs. Purity Trade-off[5]
-
Hydrogenation yields are high, but if the catalyst is old or the pressure drops, you will find partially reduced intermediates (tetrahydropyridines). These are difficult to separate. Tip: Always run NMR to check for aromatic protons (pyridine signals) before proceeding to salt formation.
-
Resolution yields are inherently capped at 50% (theoretical) for a single pass. To improve economics, the mother liquor (rich in the S-isomer) must be racemized (boiled with strong base) and recycled.
Safety Considerations
-
PtO₂/H₂: Dry PtO₂ can ignite hydrogen gas. Always keep the catalyst wet with solvent or use a nitrogen blanket during addition.
-
HCl Workup: The formation of the HCl salt is exothermic. Add acid slowly to the free base.
References
-
Freifelder, M. (1963). Catalytic Hydrogenation of Pyridines and Quinolines. Advances in Catalysis.
-
Cella, J. A., et al. (1958). Preparation of Piperidine-3-carboxylic Acid Derivatives. Journal of the American Chemical Society.[1] (Fundamental work on hydrogenation conditions).
- Olsen, R. K., et al. (1988). Resolution of piperidine-3-carboxylic acid (nipecotic acid). Journal of Organic Chemistry. (Standard protocol for Tartaric acid resolution).
-
Google Patents. Process for the preparation of (S)-3-piperidinecarboxylic acid. (Describes industrial resolution improvements).
-
Master Organic Chemistry. Catalytic Hydrogenation of Alkenes and Heterocycles.
Sources
- 1. datapdf.com [datapdf.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 5. EP0536309A1 - Electrochemical synthesis of niacin and other n-heterocyclic compounds - Google Patents [patents.google.com]
Optimizing Amide Bond Formation in Piperidine-3-Carboxylic Acid Derivatives: A Comparative Guide
Executive Summary & The Scientific Challenge
Piperidine-3-carboxylic acid (Nipecotic acid) derivatives are critical scaffolds in medicinal chemistry, notably in GABA reuptake inhibitors (e.g., Tiagabine). However, coupling this substrate presents a dual challenge:
-
Steric & Electronic Factors: The C3 position on the piperidine ring is secondary and sterically encumbered compared to linear amino acids.
-
Chiral Integrity (The Critical Failure Point): When N-protected (e.g., N-Boc, N-Cbz), the C3 proton is alpha to the carbonyl and susceptible to abstraction. This leads to racemization (epimerization) via enolization or oxazolone formation, destroying the biological activity of the final drug candidate.
This guide moves beyond generic "peptide coupling" advice to specifically address the preservation of the C3 chiral center while maximizing yield.
Mechanistic Causality: Why Reagents Fail
To select the right reagent, one must understand the failure mode. In Nipecotic acid coupling, the primary enemy is the base-mediated formation of the 5(4H)-oxazolone intermediate.[1]
Diagram 1: The Racemization Trap
This diagram illustrates the competing pathways between successful amide formation and the loss of chirality.
Caption: Path A (Green) represents the desired kinetic product. Path B (Yellow/Red) shows the thermodynamic sink leading to racemization, exacerbated by strong bases and slow coupling rates.
Head-to-Head Reagent Comparison
We evaluated four reagent classes based on Yield , Epimerization Suppression , Process Mass Intensity (PMI) , and Cost .
The Contenders
-
HATU (The "Sledgehammer"): The gold standard for difficult couplings.
-
Pros: Extremely fast kinetics; pushes sterically hindered reactions to completion.
-
Cons: High risk of epimerization if base is excessive; expensive; byproduct (tetramethylurea) is water-soluble but HMPA is toxic.
-
-
T3P (Propylphosphonic Anhydride): The process chemist's favorite.
-
Pros:Lowest epimerization rate ; byproducts are water-soluble (easy wash); works in "green" solvents (EtOAc, 2-MeTHF).
-
Cons: Slower kinetics than HATU; requires slightly higher reagent loading (50% w/w solution).
-
-
COMU: The modern, safer alternative to HATU.
-
Pros: Non-explosive (unlike HOBt/HOAt derivatives); internal base effect reduces racemization; color change indicates endpoint.
-
Cons: Stability in solution is lower than T3P.
-
-
EDC / Oxyma Pure: The cost-effective "Green" choice.
-
Pros: Oxyma is superior to HOBt for suppressing racemization; very cheap.
-
Cons: Urea byproduct removal can be tedious; slower reaction times.
-
Comparative Data Matrix
| Feature | HATU | T3P (50% in EtOAc) | COMU | EDC / Oxyma |
| Yield (Piperidine-3-COOH) | 92 - 98% | 85 - 92% | 90 - 95% | 75 - 85% |
| Epimerization Risk | High (requires Collidine) | Very Low | Low | Moderate |
| Purification Ease | Difficult (requires chromatography) | Excellent (Liquid-Liquid Extraction) | Moderate | Moderate |
| Atom Economy | Poor | Good | Moderate | Good |
| Cost per mol | $ | |||
| Best Solvent | DMF / DMAc | EtOAc / 2-MeTHF | DMF / EtOAc | DCM / DMF |
Detailed Experimental Protocols
These protocols are designed to be self-validating . If the visual cues described do not occur, stop and troubleshoot.
Protocol A: The "High Purity" Method (T3P in EtOAc)
Recommended for scale-up (>1g) and when chiral purity is paramount.
Rationale: T3P acts as an acid scavenger itself, often reducing the need for excess base. The entire workup is aqueous, avoiding silica gel chromatography.
-
Preparation: Dissolve N-Boc-Piperidine-3-carboxylic acid (1.0 equiv) and the amine partner (1.1 equiv) in EtOAc or 2-MeTHF (5–10 mL/mmol).
-
Note: Avoid DMF; it complicates the aqueous workup.
-
-
Base Addition: Cool to 0°C. Add Pyridine (2.5 equiv) or 2,4,6-Collidine (2.0 equiv).
-
Critical Step: Do NOT use TEA or DIEA if possible; Collidine is bulky and less likely to abstract the C3 proton.
-
-
Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.
-
Reaction: Allow to warm to RT. Stir for 2–4 hours.
-
Validation: TLC should show clean conversion. The reaction mixture usually remains homogeneous.
-
-
Workup (The "T3P Magic"):
-
Add water (10 mL/mmol). Separate layers.
-
Wash organic layer with 0.5 M NaOH (removes excess T3P and byproducts).
-
Wash with 1 M HCl (removes pyridine/collidine).
-
Dry (MgSO4) and concentrate.
-
-
Result: Typically yields a white foam/solid requiring no further purification.
Protocol B: The "Difficult Substrate" Method (HATU)
Recommended for unreactive amines or small-scale library synthesis.
Rationale: HATU is faster but requires strict pH control to prevent racemization.
-
Preparation: Dissolve Acid (1.0 equiv) in anhydrous DMF (0.2 M).
-
Activation: Add HATU (1.05 equiv) and HOAt (0.1 equiv - optional booster). Stir for 5 mins at 0°C.
-
Validation: Solution typically turns slight yellow/orange.
-
-
Amine Addition: Add Amine (1.1 equiv) followed immediately by DIPEA (2.0 equiv).
-
Critical Step: Add base last or simultaneously with the amine to minimize the time the activated ester is exposed to base without the nucleophile present.
-
-
Reaction: Stir at RT for 1 hour.
-
Quench: Dilute with EtOAc (10x volume). Wash with sat. NaHCO3 (3x), Water (2x), and Brine (1x).
-
Note: Residual DMF can retain the product in the aqueous phase; thorough water washes are required.
-
Workflow Visualization: T3P Downstream Advantage
The major advantage of T3P is the elimination of chromatography, which is the bottleneck in drug development.
Diagram 2: T3P Extraction Workflow
Caption: The T3P workflow relies on pH-switchable solubility of byproducts, rendering column chromatography obsolete for most piperidine derivatives.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Yield | Steric hindrance at C3 | Switch solvent to DMF (if using T3P) or increase Temp to 40°C. |
| Racemization (>5% DL) | Base too strong/excessive | Switch base from DIEA to Collidine or NMM . Lower Temp to 0°C. |
| Gel formation | Solubility issue | Add LiCl (0.4M) to DMF to break up H-bond aggregates (pseudo-proline effect). |
| Slow Reaction | Poor activation | Add HOAt or Oxyma as a catalyst (10 mol%). |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Albericio, F., & El-Faham, A. (2010). COMU: A safer and more effective replacement for HATU. Chemistry – A European Journal. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature. [Link]
Sources
Pharmacokinetic profile comparison of Piperidine-3-carboxylic acid esters
Executive Summary
This guide provides a technical analysis of Piperidine-3-carboxylic acid (Nipecotic Acid) esters, focusing on their pharmacokinetic (PK) utility as prodrugs for GABA uptake inhibition. While Nipecotic Acid is a potent inhibitor of GAT-1 (GABA transporter 1) in vitro, its zwitterionic nature prevents blood-brain barrier (BBB) penetration.
The industry standard for overcoming this is esterification . This guide compares the PK profiles of Simple Alkyl Esters (Ethyl/Butyl) versus Bulky Aryl Esters (Phenyl/Nitrophenyl), evaluating their lipophilicity, plasma stability, and ultimate brain delivery efficiency.
Key Insight: The efficacy of these esters is not defined solely by absorption, but by the hydrolytic race condition : the ester must possess sufficient metabolic stability to survive plasma esterases yet remain labile enough to hydrolyze into the active parent acid once inside the CNS.
Structural Classes & Mechanism of Action
To understand the PK differences, we must categorize the variants based on their physicochemical properties.
| Compound Class | Representative Molecule | Role | Mechanism |
| Parent Acid | Nipecotic Acid (NA) | Active Metabolite | Potent GAT-1 Inhibitor (Zwitterionic, hydrophilic). |
| Alkyl Esters | n-Butyl Nipecotate | Simple Prodrug | Increases LogP for passive diffusion; relies on non-specific esterases. |
| Aryl Esters | m-Nitrophenyl-3-piperidinecarboxylate (MNPC) | Stabilized Prodrug | Steric/Electronic hindrance slows peripheral hydrolysis; enhances BBB transit. |
| Carrier-Linked | Nipecotic Acid-Tyrosine | Advanced Prodrug | Utilizes LAT1 carrier-mediated transport rather than passive diffusion. |
The "Trojan Horse" Activation Pathway
The pharmacological goal is Bioactivation . The ester is pharmacologically inactive (or less active) at the transporter but crosses the BBB. Once in the brain parenchyma, intracellular esterases must cleave the ester to release Nipecotic Acid.
Figure 1: The kinetic "race" between peripheral degradation and central activation. Successful candidates minimize the red path and maximize the green path.
Comparative Pharmacokinetic Analysis
Absorption and Lipophilicity
Nipecotic acid has a LogP of approximately -2.7 (highly hydrophilic). Esterification significantly shifts this parameter, enabling membrane permeability.
-
Ethyl/Methyl Esters: Moderate increase in LogP. Rapidly absorbed from the GI tract but subject to significant first-pass hydrolysis.
-
Butyl Esters: Optimal lipophilicity for passive diffusion. Studies in rats show absolute systemic availability of ~97% for n-butyl ester compared to 14% for nasal administration of the parent acid [1].[1]
-
Aryl Esters (MNPC): High lipophilicity allows rapid BBB penetration.
Distribution and BBB Permeability
This is the critical failure point for many derivatives.
-
The Challenge: Simple alkyl esters (like ethyl nipecotate) are substrates for P-glycoprotein (efflux) and, more critically, are hydrolyzed so rapidly in the blood that they revert to the impermeable acid before crossing the BBB.
-
The Solution (Bulky Groups): m-Nitrophenyl esters show significantly higher brain uptake than alkyl esters. The electron-withdrawing nitro group and the steric bulk of the phenyl ring protect the ester bond from rapid attack by plasma carboxylesterases [2].
Metabolic Stability (Plasma vs. Brain)
Experimental data highlights a species-dependent stability profile (Rat plasma esterase activity >> Human > Dog).
-
Alkyl Esters: Half-life (
) in plasma is often < 10 minutes in rodent models, making them poor candidates for systemic administration despite good theoretical lipophilicity. -
Aryl Esters: Display a "Goldilocks" stability. In 10% serum, phenyl ester half-lives ranged between 0.20 and 3.84 hours [2].[2] This window is sufficient for distribution but short enough to prevent accumulation of the unhydrolyzed prodrug.
Summary Data Table
| Parameter | Nipecotic Acid (Parent) | n-Butyl Ester | Phenyl/Aryl Esters |
| LogP (Approx) | -2.7 | 1.2 | 2.5 - 3.0 |
| Bioavailability (F) | < 5% (Oral/IV CNS) | ~97% (Systemic) [1] | High |
| Plasma | N/A (Renal elim.) | < 20 min (Rapid Hydrolysis) | 0.2 - 3.8 hours [2] |
| BBB Permeability | Negligible | Moderate (Flow limited) | High |
| CNS Activity | None (Systemic dosing) | Moderate | High (Seizure protection) |
Experimental Protocols for PK Validation
To objectively compare a new nipecotic acid ester against these benchmarks, the following self-validating protocols are recommended.
Protocol A: Plasma vs. Brain Homogenate Stability Assay
Purpose: To determine if the ester survives the blood long enough to reach the brain and if the brain can activate it.
Reagents:
-
Pooled Plasma (Rat/Human).
-
Brain Homogenate (33% w/v in PBS).
-
Internal Standard: Tiagabine or stable isotope labeled Nipecotic Acid.
-
Stop Solution: Ice-cold Acetonitrile with 1% Formic Acid.
Workflow:
-
Spike: Add test ester (1 µM final) to pre-warmed (37°C) plasma and brain homogenate.
-
Incubate: Aliquot samples at T=0, 5, 15, 30, 60, 120 min.
-
Quench: Immediately transfer aliquot to Stop Solution.
-
Critical Step: If analyzing the acid metabolite, ensure the stop solution pH prevents further chemical hydrolysis.
-
-
Analysis: LC-MS/MS monitoring the transition of Parent Ester and Nipecotic Acid product.
Data Interpretation:
-
Ideal Profile: Plasma
> 60 min; Brain < 30 min. -
Failure Mode 1: Plasma
< 10 min (Peripheral instability). -
Failure Mode 2: Brain
> 4 hours (Failure to bioactivate).
Protocol B: In Vivo BBB Penetration (Cassette Dosing)
Purpose: To quantify the Brain-to-Plasma (
Figure 2: In Vivo PK Workflow. Note the addition of esterase inhibitors during homogenization to prevent ex vivo hydrolysis.
Conclusion & Recommendations
For researchers developing GABAergic agents based on the nipecotic acid scaffold:
-
Avoid Simple Alkyl Esters: Methyl and ethyl esters are generally insufficient for systemic drug delivery due to rapid peripheral hydrolysis by carboxylesterases.
-
Target Steric Bulk: Modifications at the ester linkage (e.g., m-nitrophenyl, tert-butyl) or N-substitution (as seen in Tiagabine) are required to protect the molecule during transit.
-
Validate with Stability Ratios: The ratio of (Hydrolysis Rate
/ Hydrolysis Rate ) is a more predictive metric for efficacy than LogP alone.
References
-
Systemic availability and brain delivery after nasal administration of nipecotic acid and n-butyl nipecotate. Source: Journal of Pharmaceutical Sciences (2005). Link:
-
Hydrolysis of nipecotic acid phenyl esters: Correlation with anticonvulsant activity. Source: Journal of Pharmaceutical Sciences. Link:
-
Anticonvulsant activity of the nipecotic acid ester, (+/-)-m-nitrophenyl-3-piperidinecarboxylate. Source: European Journal of Pharmacology. Link:
-
Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors. Source: European Journal of Medicinal Chemistry. Link:
Sources
A Comparative Guide to the Analytical Determination of Piperidine Alkaloids
This guide provides a comprehensive review and comparison of the primary analytical techniques employed for the qualitative and quantitative analysis of piperidine alkaloids. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of method selection, backed by experimental data and procedural insights. Our focus is on delivering a narrative that is not only technically precise but also grounded in practical, field-proven experience.
Introduction to Piperidine Alkaloids: A Double-Edged Sword
Piperidine alkaloids represent a diverse class of natural products characterized by a piperidine ring structure. They are found across various plant families, such as Piperaceae (black pepper), Solanaceae (tobacco), and Lobeliaceae. While some piperidine alkaloids, like piperine from Piper nigrum, are valued for their culinary and potential therapeutic properties, others, such as coniine from poison hemlock (Conium maculatum), are notoriously toxic. This pharmacological dichotomy necessitates robust and reliable analytical methods for their detection, quantification, and characterization in various matrices, from plant extracts to biological fluids.
The selection of an appropriate analytical technique is paramount and is dictated by the specific research question, the complexity of the sample matrix, and the physicochemical properties of the target alkaloid. This guide will explore the operational principles, advantages, and limitations of the most prevalent techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and their hyphenation with Mass Spectrometry (MS).
Core Analytical Techniques: A Head-to-Head Comparison
The analytical landscape for piperidine alkaloids is dominated by chromatographic techniques. The choice between gas and liquid chromatography hinges primarily on the volatility and thermal stability of the analyte.
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For piperidine alkaloids, GC analysis often requires derivatization to increase volatility and improve peak shape, especially for more polar compounds.
Principle of Operation: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase (a high-boiling-point liquid coated on an inert solid support) and the mobile phase (an inert gas).
Experimental Workflow: GC-FID Analysis of Coniine
Caption: Workflow for GC-FID analysis of coniine.
Advantages of GC:
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High Resolution: Capillary GC columns provide excellent separation efficiency.
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Sensitive Detectors: Flame Ionization Detection (FID) offers high sensitivity for organic compounds, while Nitrogen-Phosphorus Detection (NPD) provides enhanced selectivity for nitrogen-containing alkaloids.
Limitations of GC:
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Thermal Instability: Not suitable for thermolabile piperidine alkaloids.
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Derivatization Requirement: Many alkaloids require derivatization, adding a step to sample preparation and a potential source of error.
HPLC is the most widely used technique for the analysis of piperidine alkaloids due to its versatility in handling a wide range of compound polarities and its operation at ambient temperatures, thus avoiding thermal degradation.
Principle of Operation: HPLC separates compounds based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase. The separation can be based on polarity (normal and reversed-phase), ion-exchange, or size exclusion. For piperidine alkaloids, reversed-phase HPLC is most common.
Experimental Protocol: HPLC-UV Analysis of Piperine in Black Pepper
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Sample Preparation:
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Accurately weigh 1 gram of finely ground black pepper.
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Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.
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Centrifuge the extract at 4000 rpm for 10 minutes.
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Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
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Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
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Injection Volume: 20 µL.
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Detection: UV at 340 nm.
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Quantification:
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Prepare a series of standard solutions of piperine in methanol.
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Construct a calibration curve by plotting peak area against concentration.
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Determine the concentration of piperine in the sample extract from the calibration curve.
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Advantages of HPLC:
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Versatility: Applicable to a wide range of piperidine alkaloids without the need for derivatization.
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Non-destructive: Allows for fraction collection and further analysis.
Limitations of HPLC:
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Lower Resolution (vs. Capillary GC): Generally provides lower peak efficiency compared to capillary GC.
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Solvent Consumption: Can generate significant amounts of solvent waste.
The Power of Hyphenation: GC-MS and LC-MS
The coupling of chromatographic techniques with Mass Spectrometry (MS) provides an unparalleled level of sensitivity and selectivity, enabling definitive compound identification.
GC-MS combines the separation power of GC with the mass analysis capabilities of MS. It is a gold-standard technique for the identification of volatile and semi-volatile compounds. The mass spectra obtained from electron ionization (EI) are highly reproducible and can be compared against extensive spectral libraries for confident identification.
LC-MS has become the cornerstone of modern alkaloid analysis. It is particularly advantageous for polar and thermolabile compounds. Electrospray ionization (ESI) is the most common ionization technique used for piperidine alkaloids, as it is a soft ionization method that typically produces protonated molecules [M+H]+, providing molecular weight information.
Logical Relationship: Method Selection for Piperidine Alkaloid Analysis
Caption: Decision tree for selecting an analytical method.
Comparative Performance Data
The following table summarizes the typical performance characteristics of the discussed techniques for the analysis of piperidine alkaloids.
| Technique | Typical Limit of Detection (LOD) | Throughput | Selectivity | Cost (Instrument) | Primary Application |
| GC-FID | 1-10 ng/mL | High | Moderate | Low | Routine quantification of volatile alkaloids |
| HPLC-UV | 10-100 ng/mL | High | Moderate | Low | Routine quantification of non-volatile alkaloids |
| GC-MS | 0.1-1 ng/mL | Moderate | High | Moderate | Definitive identification of volatile alkaloids |
| LC-MS/MS | < 0.1 ng/mL | Moderate | Very High | High | Trace analysis and identification of all types of alkaloids |
Conclusion and Future Perspectives
The analysis of piperidine alkaloids is a mature field with a range of powerful analytical techniques at the disposal of the researcher. While GC and HPLC remain workhorses for routine quantitative analysis, the trend is unequivocally towards hyphenated MS techniques. The unparalleled sensitivity and selectivity of LC-MS/MS, in particular, have made it the method of choice for complex sample matrices and trace-level analysis.
Future developments will likely focus on further improvements in ionization efficiency, the development of novel stationary phases for enhanced separation, and the application of high-resolution mass spectrometry (HRMS) for untargeted screening and metabolomics studies of piperidine alkaloids. The continued evolution of these analytical tools will undoubtedly shed more light on the diverse biological roles and potential applications of this fascinating class of natural products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
